OPB-51602
Description
Properties
Appearance |
Solid powder |
|---|---|
Synonyms |
OPB51602; OPB 51602; OPB51602.; NONE |
Origin of Product |
United States |
Foundational & Exploratory
OPB-51602: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
OPB-51602 is an orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in a wide array of human cancers.[1] Initially developed as a direct inhibitor of STAT3 phosphorylation, recent research has unveiled a more intricate mechanism of action centered on its profound effects on mitochondrial function.[2][3] This technical guide synthesizes the current understanding of this compound's mechanism, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. The evidence strongly indicates that this compound's potent anti-tumor activity stems from its ability to disrupt mitochondrial STAT3, leading to the inhibition of respiratory complex I, induction of reactive oxygen species (ROS), and subsequent cell death.[4][5][6]
Core Mechanism of Action: Dual Inhibition of STAT3
This compound was designed to inhibit the phosphorylation of STAT3, thereby preventing its activation and subsequent translocation to the nucleus where it would otherwise regulate the expression of genes involved in cell proliferation, survival, and angiogenesis.[1][3] However, a critical aspect of its mechanism lies in its impact on the non-transcriptional role of STAT3 within the mitochondria.[4][5]
The cytotoxicity of this compound is highly dependent on the presence of mitochondrial STAT3.[4][5] The drug's interaction with mitochondrial STAT3 leads to the inhibition of Complex I of the electron transport chain.[4][5][6] This disruption of mitochondrial respiration results in a cascade of events, including a surge in ROS production, which triggers mitophagy, rearrangements of the actin cytoskeleton, and ultimately, apoptotic cell death.[4][5] This mitochondrial-centric mechanism provides a synthetic lethal strategy for targeting cancers reliant on STAT3 signaling.[4][5]
Quantitative Preclinical Data
The following table summarizes key quantitative data from preclinical studies investigating the efficacy of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| DU145 | Prostate Cancer | ~1 | Cell Growth Assay | [7] |
| H358 | Non-Small Cell Lung Cancer | ~1 | Cell Growth Assay | [7] |
| H522 | Non-Small Cell Lung Cancer | Not Specified | Cell Viability (CCK8) | [6] |
| H2228 | Non-Small Cell Lung Cancer | Not Specified | Cell Viability (CCK8) | [6] |
| H23 | Non-Small Cell Lung Cancer | Not Specified | Cell Viability (CCK8) | [6] |
| A549 | Non-Small Cell Lung Cancer | Not Specified | Cell Viability (CCK8) | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | Cell Viability (CCK8) | [6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not Specified | Cell Viability (CCK8) | [6] |
Clinical Trial Insights
Phase I clinical trials of this compound have been conducted in patients with both relapsed/refractory hematological malignancies and refractory solid tumors. These studies have provided valuable information on the safety, tolerability, pharmacokinetics, and preliminary efficacy of the drug.
| Study Population | Dosing Schedule | Maximum Tolerated Dose (MTD) | Key Toxicities | Antitumor Activity | Reference |
| Relapsed/Refractory Hematological Malignancies | Daily | 6 mg | Nausea, peripheral sensory neuropathy, diarrhea, neutropenia, leukopenia, lymphopenia, thrombocytopenia, lactic acidosis | Durable stable disease in two patients with acute myeloid leukemia and one with myeloma. No clear therapeutic response observed. | [3][8] |
| Refractory Solid Malignancies | Intermittent (days 1-14 every 21 days) and Continuous Daily | 5 mg (intermittent) | Fatigue, nausea/vomiting, diarrhea, anorexia, peripheral neuropathy, hyponatremia, dehydration, pneumonitis (continuous dosing) | Two partial responses in patients with EGFR mutation-positive non-small-cell lung cancer. | [9] |
Pharmacokinetic analyses from these trials revealed that this compound is rapidly absorbed and has a long elimination half-life, ranging from 44 to 61 hours.[9] An active metabolite, OPB-51822, was also identified and found to accumulate to a greater extent than the parent compound.[9] Pharmacodynamic assessments confirmed the inhibition of pSTAT3 (Tyr705) in peripheral blood mononuclear cells following drug exposure.[9]
Experimental Protocols
Cell Viability Assay (CCK8)
-
Cell Seeding: Cancer cell lines (e.g., A549, MDA-MB-231) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 16 hours).
-
CCK8 Reagent Addition: Following treatment, Cell Counting Kit-8 (CCK8) reagent is added to each well.
-
Incubation: Plates are incubated for a period of time (typically 1-4 hours) to allow for the conversion of the WST-8 tetrazolium salt to formazan by cellular dehydrogenases.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The amount of formazan dye generated is directly proportional to the number of living cells.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting the dose-response curve.[6]
Western Blot for STAT3 Phosphorylation
-
Cell Lysis: Cells treated with this compound and untreated controls are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the p-STAT3 band is normalized to the total STAT3 band to determine the extent of inhibition.[3]
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.
Figure 1: The dual mechanism of action of this compound, targeting both nuclear and mitochondrial STAT3 signaling pathways.
Figure 2: A generalized workflow for assessing the inhibition of STAT3 phosphorylation via Western Blot analysis.
Conclusion
This compound represents a novel class of STAT3 inhibitors with a unique dual mechanism of action. Its ability to target both the canonical nuclear signaling of STAT3 and its non-canonical function within the mitochondria provides a powerful strategy for inducing cancer cell death. The preclinical evidence strongly supports a model where the inhibition of mitochondrial complex I and the subsequent induction of ROS are key drivers of its cytotoxic effects. While clinical trials have demonstrated some anti-tumor activity, they have also highlighted challenges with tolerability, particularly with continuous dosing schedules.[8][9] Further research is warranted to optimize the therapeutic window of this compound and to identify patient populations most likely to benefit from its unique mitochondrial-targeting mechanism. This in-depth understanding of its core mechanism is crucial for the continued development and potential clinical application of this compound and other STAT3-targeting agents.
References
- 1. Facebook [cancer.gov]
- 2. Preclinical characterization of WB737, a potent and selective STAT3 inhibitor, in natural killer/T‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of this compound, an oral inhibitor of signal transducer and activator of transcription 3, in patients with relapsed/refractory hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Phase I study of this compound, an oral inhibitor of signal transducer and activator of transcription 3, in patients with relapsed/refractory hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I and biomarker study of this compound, a novel signal transducer and activator of transcription (STAT) 3 inhibitor, in patients with refractory solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Faceted STAT3 Inhibition Pathway of OPB-51602: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OPB-51602 is a novel, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor implicated in various cellular processes including proliferation, survival, and inflammation. Dysregulation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a prime therapeutic target. This compound distinguishes itself by a dual mechanism of action, targeting both the canonical nuclear and the non-transcriptional mitochondrial functions of STAT3. This technical guide provides an in-depth exploration of the this compound STAT3 inhibition pathway, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.
Core Mechanism of Action: A Two-Pronged Attack on STAT3
This compound exerts its anti-neoplastic effects through a multifaceted inhibition of STAT3. The core of its mechanism lies in its ability to directly bind to the STAT3 protein, thereby interfering with its activation and downstream signaling. This inhibition manifests in two primary ways: disruption of the canonical nuclear signaling pathway and impairment of mitochondrial function.
Inhibition of Nuclear STAT3 Signaling
This compound directly targets the STAT3 protein, although the precise binding site is a subject of ongoing investigation. This interaction prevents the phosphorylation of STAT3 at critical tyrosine residues, a requisite step for its activation.[1][2][[“]] By inhibiting STAT3 phosphorylation, this compound effectively blocks its dimerization and subsequent translocation from the cytoplasm to the nucleus.[1][2][[“]] This nuclear blockade prevents STAT3 from binding to the promoters of its target genes, thereby downregulating the expression of proteins involved in cell proliferation, survival, and angiogenesis.
Targeting Mitochondrial STAT3 and Inducing Cytotoxicity
A significant aspect of this compound's potency lies in its impact on the non-transcriptional role of STAT3 within the mitochondria. The cytotoxicity of this compound is highly dependent on the presence of mitochondrial STAT3.[4][5][6] The binding of this compound to mitochondrial STAT3 leads to the inhibition of Complex I of the electron transport chain.[4][5][6] This disruption of oxidative phosphorylation results in a surge of reactive oxygen species (ROS), which in turn triggers a cascade of events including mitophagy, rearrangements of the actin cytoskeleton, and ultimately, cancer cell death.[4][5][6] This unique mechanism of inducing synthetic lethality through targeting mitochondrial STAT3 represents a promising strategy in cancer chemotherapy.[4][6]
Quantitative Preclinical Data
The preclinical efficacy of this compound has been demonstrated across a range of cancer cell lines. The following tables summarize key quantitative data from these studies.
| Parameter | Value | Target | Method | Reference |
| Binding Affinity (Kd) | 10 nM | STAT3 SH2 Domain | Molecular and Computational Modeling | [7] |
Table 1: Binding Affinity of this compound to STAT3. The dissociation constant (Kd) indicates a high-affinity interaction between this compound and the SH2 domain of STAT3.
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| H522 | Non-Small Cell Lung Cancer (NSCLC) | 0.5 - 2.8 | CCK8 | [4] |
| H2228 | Non-Small Cell Lung Cancer (NSCLC) | 0.5 - 2.8 | CCK8 | [4] |
| H23 | Non-Small Cell Lung Cancer (NSCLC) | 0.5 - 2.8 | CCK8 | [4] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 0.5 - 2.8 | CCK8 | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 0.5 - 2.8 | CCK8 | [4] |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | 0.5 - 2.8 | CCK8 | [4] |
Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent cytotoxic effects of this compound at nanomolar concentrations.
Key Experimental Protocols
This section provides representative methodologies for key experiments used to characterize the activity of this compound. These are generalized protocols and may require optimization for specific experimental conditions.
Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 16, 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Western Blotting for STAT3 Phosphorylation
This protocol describes the detection of total and phosphorylated STAT3 levels following treatment with this compound.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Reactive Oxygen Species (ROS) Production Assay (DCFDA)
This protocol details the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with this compound at the desired concentrations for the specified time. Include a positive control (e.g., H2O2) and a vehicle control.
-
DCFDA Loading: Remove the treatment medium and wash the cells with pre-warmed PBS. Add 100 µL of 10 µM DCFDA in serum-free medium to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the DCFDA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Visualizing the this compound Inhibition Pathway
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.
Caption: Dual inhibition of nuclear and mitochondrial STAT3 by this compound.
Caption: Workflow for assessing cell viability with this compound using a CCK-8 assay.
Caption: Western blot workflow for analyzing STAT3 phosphorylation.
Clinical Insights and Future Directions
Phase I clinical trials of this compound have demonstrated preliminary anti-tumor activity, particularly in non-small cell lung cancer. However, these studies also highlighted challenges related to its safety profile with continuous dosing, suggesting that intermittent dosing schedules may be more tolerable. The unique mechanism of targeting mitochondrial STAT3 opens new avenues for combination therapies and for overcoming resistance to other targeted agents. Further research is warranted to optimize dosing strategies, identify predictive biomarkers of response, and explore the full therapeutic potential of this dual-action STAT3 inhibitor.
References
- 1. qeios.com [qeios.com]
- 2. Facebook [cancer.gov]
- 3. consensus.app [consensus.app]
- 4. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
OPB-51602: A Dual-Function Inhibitor Targeting STAT3 and Mitochondrial Respiration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
OPB-51602 is an orally bioavailable small molecule inhibitor targeting Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in cancer cell proliferation, survival, and immune evasion.[1] This document provides a comprehensive technical overview of this compound, detailing its target binding, selectivity, and multifaceted mechanism of action. Quantitative data on its binding affinity and cytotoxic effects are presented, along with detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its biological activity. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting STAT3.
Target Binding and Affinity
This compound directly targets the STAT3 protein.[1] It is designed to inhibit the phosphorylation of STAT3, a critical step in its activation.[1] This inhibition prevents the translocation of STAT3 from the cytoplasm to the nucleus, thereby blocking its ability to regulate the expression of genes involved in tumorigenesis.[1]
Quantitative Binding and Activity Data
| Parameter | Value | Target Domain | Method | Reference |
| Binding Affinity (Kd) | ~10 nM | SH2 Domain | Molecular and computational modeling | [2] |
| Cytotoxicity (IC50) | 0.5 - 2.8 nM | Various Cancer Cell Lines | Cell Viability Assays (e.g., CCK8) | [3] |
Selectivity Profile
While a comprehensive kinome scan for this compound is not publicly available, studies have provided some insights into its selectivity. Research indicates a degree of selectivity for STAT3 over other STAT family members. For instance, the absence of STAT1 did not protect cells from this compound-induced toxicity, suggesting a primary targeting of STAT3-dependent mechanisms.[4] However, a complete understanding of its off-target effects across the human kinome requires further investigation.
Dual Mechanism of Action
This compound exhibits a unique dual mechanism of action, impacting both the canonical STAT3 signaling pathway and mitochondrial function.
3.1. Inhibition of STAT3 Signaling
This compound inhibits the phosphorylation of STAT3 on both tyrosine (Tyr705) and serine (Ser727) residues.[5][6] This prevents the dimerization and nuclear translocation of STAT3, leading to the downregulation of its target genes, which are crucial for cell proliferation and survival.
3.2. Impairment of Mitochondrial Function
Beyond its effects on STAT3 signaling, this compound also localizes to the mitochondria and directly impacts cellular respiration. It has been shown to inhibit Complex I of the electron transport chain.[4][5] This inhibition leads to a decrease in mitochondrial membrane potential, reduced ATP production, and a significant increase in the production of reactive oxygen species (ROS).[5][7] The resulting oxidative stress contributes to mitophagy, actin rearrangement, and ultimately, cancer cell death.[4][5] This mitochondrial-dependent cytotoxicity is particularly effective in cells that are highly reliant on oxidative phosphorylation.[5]
Signaling and Mechanistic Pathways
The following diagrams illustrate the key molecular pathways and mechanisms of action of this compound.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I and biomarker study of this compound, a novel signal transducer and activator of transcription (STAT) 3 inhibitor, in patients with refractory solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Inhibition of Oncogenic STAT3 and STAT5 Signaling in Hematopoietic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
In-Vitro Efficacy of OPB-51602 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro efficacy of OPB-51602, a potent small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). The document details its cytotoxic effects across various cancer cell lines, outlines the experimental protocols for assessing its activity, and illustrates its mechanism of action through detailed signaling pathways.
Quantitative Efficacy of this compound
This compound demonstrates significant cytotoxic activity in a range of cancer cell lines, particularly those with constitutively active STAT3 signaling. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range, highlighting its potency.
| Cell Line | Cancer Type | IC50 (nM) |
| H522 | Non-Small Cell Lung Cancer (NSCLC) | ~0.5 - 2.8 |
| H2228 | Non-Small Cell Lung Cancer (NSCLC) | ~0.5 - 2.8 |
| H23 | Non-Small Cell Lung Cancer (NSCLC) | ~0.5 - 2.8 |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | ~0.5 - 2.8 |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | ~0.5 - 2.8 |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | ~0.5 - 2.8 |
Note: The IC50 values are reported within a range as observed in a key study, reflecting the variability inherent in such assays.[1][2]
Mechanism of Action
This compound primarily functions as a STAT3 inhibitor.[3] Its mechanism extends beyond canonical STAT3 pathway inhibition, impacting mitochondrial function, which is crucial for its cytotoxic effects.
Inhibition of STAT3 Signaling
This compound inhibits the phosphorylation of STAT3, a critical step for its activation, dimerization, and subsequent translocation to the nucleus where it would otherwise promote the transcription of genes involved in cell proliferation and survival.[3]
Induction of Mitochondrial Dysfunction
A significant aspect of this compound's cytotoxicity is its ability to induce mitochondrial dysfunction. The drug inhibits mitochondrial respiratory chain complex I in a STAT3-dependent manner.[1][4][5] This inhibition leads to an increase in the production of mitochondrial reactive oxygen species (ROS), which in turn triggers downstream events such as mitophagy and ultimately, cell death.[1][4][5]
Experimental Protocols
This section provides detailed methodologies for key in-vitro experiments to assess the efficacy of this compound.
Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the cytotoxic effects of this compound.
-
Cell Seeding:
-
Culture cancer cells to logarithmic growth phase.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell adherence.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
CCK-8 Reagent Addition and Incubation:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for each cell line.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control cells.
-
The IC50 value can be determined by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
-
References
- 1. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
OPB-51602: A Technical Guide for Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPB-51602 is an investigational small molecule inhibitor with a dual mechanism of action that has shown potential in preclinical and clinical studies for the treatment of non-small cell lung cancer (NSCLC). This technical guide provides an in-depth overview of the core scientific and clinical findings related to this compound, with a focus on its application in NSCLC research. The information is curated for researchers, scientists, and drug development professionals to facilitate further investigation and understanding of this compound.
Core Mechanism of Action
This compound exhibits a unique cytotoxic effect on cancer cells through a dual mechanism of action targeting both the STAT3 signaling pathway and mitochondrial function.[1][2]
Initially developed as a direct inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), this compound was found to bind to the SH2 domain of STAT3, effectively blocking its phosphorylation and subsequent activation.[3][4][5] STAT3 is a key transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.[3][4]
However, further research has revealed a more complex mechanism. The cytotoxicity of this compound is critically dependent on its ability to inhibit mitochondrial respiratory Complex I in a STAT3-dependent manner.[1][2][6] This inhibition leads to a surge in reactive oxygen species (ROS) production, inducing mitophagy, actin rearrangements, and ultimately, cell death.[1][2][6] Interestingly, the sensitivity of cancer cells to this compound does not directly correlate with the basal expression levels of STAT3.[1][7] Instead, the presence of mitochondrial STAT3 appears to be crucial for the drug's toxic effects, suggesting a synthetic lethality mechanism.[1][2][6]
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound-induced cytotoxicity.
Preclinical Research in NSCLC
In vitro studies have demonstrated the cytotoxic effects of this compound across various human NSCLC cell lines.
Quantitative Data: In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| H522 | NSCLC | ~1.0 | [7] |
| H2228 | NSCLC | ~2.8 | [7] |
| H23 | NSCLC | ~0.5 | [7] |
| A549 | NSCLC | ~1.5 | [7] |
| H1975 | NSCLC | Not specified | [4][8] |
Experimental Protocols
Cell Viability Assay (CCK8)
-
Cell Seeding: Plate NSCLC cells (e.g., A549, H23, H522, H2228) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 16 hours).[6][7]
-
CCK8 Addition: Add Cell Counting Kit-8 (CCK8) solution to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader to determine cell viability.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
Reactive Oxygen Species (ROS) Measurement
-
Cell Treatment: Treat NSCLC cells (e.g., A549) with this compound (e.g., 50 nM) for a defined period (e.g., 2 hours).[6]
-
Staining: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or MitoSOX for mitochondrial ROS.[6]
-
Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope.
Western Blotting for STAT3 Knockdown Verification
-
Protein Extraction: Lyse NSCLC cells (wild-type and STAT3 knockdown/knockout) to extract total protein.
-
Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
-
Electrophoresis: Separate protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Antibody Incubation: Incubate the membrane with a primary antibody against STAT3, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow: In Vitro Evaluation of this compound
Caption: Workflow for preclinical in vitro evaluation of this compound.
Clinical Research in Solid Tumors including NSCLC
This compound has been evaluated in Phase I clinical trials for patients with refractory solid malignancies, including NSCLC.[9]
Clinical Trial Data Summary
| Study Phase | Patient Population | Dosing Regimens | Key Findings | Citation |
| Phase I | Refractory solid tumors (including NSCLC) | Intermittent (2, 4, 5 mg/day for 14 days every 21 days) and Continuous (4 mg/day) | MTD: 5 mg/day (intermittent). Recommended Phase II dose: 4 mg/day. Partial responses observed in two EGFR-mutant NSCLC patients previously treated with EGFR TKIs. | [9][10] |
| Extended Cohort | NSCLC | 4 mg/day (intermittent and continuous) | Evidence of clinical activity, particularly in EGFR-mutant NSCLC. Downregulation of pSTAT3 in peripheral blood mononuclear cells observed. | [3] |
Key Observations from Clinical Trials
-
Antitumor Activity: this compound has demonstrated promising antitumor activity, particularly in patients with EGFR mutation-positive NSCLC who had prior exposure to EGFR tyrosine kinase inhibitors (TKIs).[9]
-
Pharmacodynamics: Treatment with this compound led to the inhibition of STAT3 phosphorylation (pSTAT3) in peripheral blood mononuclear cells, confirming target engagement.[3][9]
-
Safety and Tolerability: Common toxicities included fatigue, nausea/vomiting, diarrhea, anorexia, and peripheral neuropathy.[9][10] Continuous dosing was associated with a higher incidence of peripheral neuropathy.[9] Drug-induced pneumonitis was also reported.[9][10]
-
Pharmacokinetics: The drug has a long elimination half-life, ranging from 44 to 61 hours.[9]
Logical Relationships in this compound Research Findings
Caption: Interconnections of this compound research findings.
Future Directions and Considerations
The unique dual mechanism of this compound presents several avenues for future research in NSCLC. The promising activity in EGFR-mutant, TKI-resistant NSCLC warrants further investigation into potential combination therapies. For instance, combining this compound with other targeted agents or immunotherapies could be a strategy to overcome resistance mechanisms.[11][12]
Given that the drug's efficacy is not solely dependent on STAT3 expression levels, the development of predictive biomarkers beyond STAT3 status is crucial for patient selection. Exploring the metabolic vulnerabilities of NSCLC tumors, particularly their reliance on oxidative phosphorylation, could unveil patient populations most likely to respond to this compound.[1][5]
Further studies are also needed to optimize the dosing schedule to mitigate toxicities such as peripheral neuropathy while maintaining therapeutic efficacy.[9] The long half-life of this compound suggests that less frequent dosing schedules could be explored.[9]
References
- 1. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phase I and biomarker study of this compound, a novel signal transducer and activator of transcription (STAT) 3 inhibitor, in patients with refractory solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Understanding and targeting resistance mechanisms in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combining targeted therapies and drugs with multiple targets in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
The STAT3 Inhibitor OPB-51602 in Triple-Negative Breast Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and the absence of targeted therapies available for other breast cancer subtypes. The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway has emerged as a compelling therapeutic target in TNBC, owing to its critical role in tumor cell proliferation, survival, and metastasis. This technical guide provides an in-depth overview of the preclinical and clinical investigations of OPB-51602, a small molecule inhibitor of STAT3, in the context of TNBC. This document summarizes the available quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Preclinical Evaluation of this compound in TNBC
In Vitro Efficacy
This compound has demonstrated potent cytotoxic effects against TNBC cell lines in preclinical studies. The primary mechanism of action involves the induction of cell death in a STAT3-dependent manner.[1] This cytotoxicity is mediated through the inhibition of mitochondrial complex I, leading to an increase in reactive oxygen species (ROS) and subsequent cell death.[1][2][3]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.5 - 2.8 | [2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.5 - 2.8 | [2] |
In Vivo Efficacy in TNBC Xenograft Models
As of the latest available data, specific quantitative results from in vivo studies of this compound in TNBC xenograft models have not been detailed in publicly accessible literature. While numerous studies highlight the use of TNBC xenografts for evaluating other therapeutic agents, data on tumor growth inhibition, dosing regimens, and outcomes for this compound in these models remains proprietary or unpublished.
Clinical Evaluation of this compound
A Phase I clinical trial (NCT01184807) has assessed the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with refractory solid tumors.[4] While this trial was not specific to TNBC, it provides valuable insights into the clinical profile of the drug.
Safety and Tolerability (Phase I Study in Refractory Solid Tumors)
| Dose Level | Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Common Adverse Events | Reference |
| 2, 4, and 5 mg/day | Intermittent (Days 1-14 of a 21-day cycle) & Continuous Daily Dosing | 5 mg (intermittent) | Grade 3 hyponatremia, Grade 3 dehydration | Fatigue, nausea/vomiting, diarrhea, anorexia, peripheral neuropathy | [4] |
Pharmacokinetics (Phase I Study in Refractory Solid Tumors)
| Parameter | Value | Reference |
| Mean Elimination Half-life | 44 - 61 hours | [4] |
| Oral Clearance | High | [4] |
| Volume of Distribution | Large | [4] |
| Active Metabolite | OPB-51822 (accumulated to a greater extent than the parent drug) | [4] |
Efficacy in TNBC Patients
Specific efficacy data for a TNBC patient cohort from the Phase I trial of this compound in solid tumors is not publicly available. The trial reported two partial responses in patients with non-small-cell lung cancer (NSCLC).[4] Further clinical investigation would be required to determine the efficacy of this compound specifically in TNBC patients.
Signaling Pathway and Mechanism of Action
This compound functions as a direct inhibitor of STAT3, a transcription factor that is often constitutively activated in TNBC and drives the expression of genes involved in cell survival and proliferation.[1][5][6] The cytotoxic effect of this compound in TNBC cells is linked to its impact on mitochondrial function. Specifically, this compound inhibits the STAT3-dependent function of respiratory complex I in the mitochondria, leading to increased production of reactive oxygen species (ROS), which in turn triggers mitophagy and ultimately, apoptotic cell death.[1][2][3]
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on TNBC cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Seed TNBC cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the drug concentration.
References
- 1. STAT3 as a potential therapeutic target in triple negative breast cancer: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition on the growth of human MDA-MB-231 breast cancer cells in vitro and tumor growth in a mouse xenograft model by Se-containing polysaccharides from Pyracantha fortuneana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preclinical In-Vivo Efficacy of OPB-51602: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical in-vivo studies involving OPB-51602, a novel small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document synthesizes available data on the compound's mechanism of action, anti-tumor efficacy in various animal models, and detailed experimental protocols to assist researchers in the design and interpretation of their own studies.
Core Mechanism of Action: Dual Inhibition of STAT3
This compound is an orally bioavailable inhibitor that targets STAT3, a transcription factor frequently overexpressed and constitutively activated in a wide range of human cancers.[1] Its primary mechanism of action involves the inhibition of STAT3 phosphorylation, which is a critical step for its activation, dimerization, and translocation from the cytoplasm to the nucleus.[1] By preventing this, this compound effectively blocks the ability of STAT3 to regulate the expression of genes involved in cell proliferation, survival, and neoplastic transformation.[1]
Recent studies have unveiled a second, non-transcriptional mechanism of action for this compound within the mitochondria. The compound has been shown to interfere with mitochondrial STAT3 (mitoSTAT3), leading to the inhibition of respiratory complex I.[2][3] This inhibition results in increased production of reactive oxygen species (ROS), induction of mitophagy, and ultimately, cancer cell death.[2][3] This dual mechanism, targeting both the canonical nuclear signaling and the non-canonical mitochondrial function of STAT3, underscores the potent anti-neoplastic potential of this compound.
In-Vivo Anti-Tumor Efficacy
Preclinical studies in various xenograft models have demonstrated the anti-tumor activity of this compound. The following tables summarize the key quantitative data from these in-vivo experiments.
Table 1: Tumor Growth Inhibition in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Prostate Cancer | DU145 | Nude Mice | 50 mg/kg, oral, daily | Significant reduction in tumor volume (quantitative data not specified in abstract) | (Genini et al., 2017, PNAS) |
| (Additional data to be populated from full-text articles) |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models
| Animal Model | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| (Data to be populated from full-text articles) |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. This section outlines the protocols for key in-vivo experiments cited in the literature.
Xenograft Tumor Model Protocol
-
Cell Line: DU145 (human prostate carcinoma) cells are cultured in appropriate media until they reach the desired confluence.
-
Animal Model: Male athymic nude mice (6-8 weeks old) are typically used.
-
Tumor Cell Implantation: A suspension of DU145 cells (e.g., 2 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. The formula (Length x Width^2) / 2 is commonly used to calculate tumor volume.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm^3), animals are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at the specified dose and schedule. The vehicle control (e.g., 0.5% methylcellulose) is administered to the control group.
-
Endpoint: The study is terminated when tumors in the control group reach a specified maximum size or at a predetermined time point. Tumor weight and volume are recorded at the end of the study.
Pharmacokinetic Analysis Protocol
-
Animal Model: Species to be specified from full-text articles.
-
Drug Administration: A single dose of this compound is administered (oral or intravenous).
-
Sample Collection: Blood samples are collected at various time points post-administration via methods such as tail vein or cardiac puncture.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Drug Concentration Analysis: The concentration of this compound in the plasma samples is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data using appropriate software.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental designs are essential for a clear understanding of the scientific rationale and findings.
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Mitochondrial mechanism of action of this compound.
Conclusion
This compound demonstrates significant promise as an anti-cancer therapeutic due to its unique dual mechanism of inhibiting both nuclear and mitochondrial STAT3 functions. The preclinical in-vivo data, though requiring further compilation from full-text sources, indicates its potential for tumor growth inhibition. This technical guide provides a foundational resource for researchers working with this compound, offering insights into its mechanism, and a framework for designing and interpreting in-vivo studies. Further updates to the quantitative data tables will be provided as more detailed information becomes available from comprehensive literature reviews.
References
The Core Pharmacokinetics and Pharmacodynamics of OPB-51602: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of OPB-51602, a novel, orally bioavailable inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). The information presented is collated from preclinical and clinical studies to support further research and development of this compound.
Introduction to this compound
This compound is a small molecule inhibitor designed to target the STAT3 signaling pathway, which is constitutively activated in a wide range of human cancers and plays a pivotal role in tumor cell proliferation, survival, and angiogenesis.[1][2] By inhibiting STAT3, this compound aims to disrupt these oncogenic processes. Clinical investigations have been conducted in patients with refractory solid malignancies and relapsed/refractory hematological malignancies to determine its safety, tolerability, and preliminary efficacy.[3][4]
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in phase I clinical trials. The compound is orally bioavailable and exhibits a long elimination half-life.[1][3]
Absorption and Distribution
Following oral administration, this compound is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) generally observed between 2.0 and 4.5 hours.[1] Clinical studies have indicated a large terminal-phase volume of distribution, suggesting extensive distribution into tissues.[3]
Metabolism and Excretion
This compound is characterized by high oral clearance.[3] An active metabolite, OPB-51822, has been identified and appears to accumulate to a greater extent than the parent compound.[3] The mean elimination half-life of this compound is long, ranging from 44 to 61 hours in patients with solid tumors and extending from 50.1 to 240.0 hours after multiple doses in patients with hematological malignancies.[1][3] This long half-life supports less frequent dosing schedules.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound from a phase I study in patients with relapsed/refractory hematological malignancies (NCT01344876).[1]
Table 1: Single Dose Pharmacokinetics of this compound in Hematological Malignancies [1]
| Dose Level (mg) | n | Cmax (ng/mL) | Tmax (h) | AUC24h (ng·h/mL) | t1/2,z (h) |
| 1 | 3 | 0.2 | 4.0 | 2.5 | ND |
| 2 | 2 | 0.2 | 4.5 | 3.3 | ND |
| 3 | 4 | 0.7 | 2.0 | 9.0 | 70.6 |
| 4 | 4 | 3.8 | 2.0 | 38.8 | 124.0 |
| 6 | 2 | 2.2 | 4.0 | 29.3 | ND |
ND: Not Determined due to low plasma concentrations.
Table 2: Multiple Dose (Day 28) Pharmacokinetics of this compound in Hematological Malignancies [1]
| Dose Level (mg) | n | Cmax (ng/mL) | Tmax (h) | AUC24h (ng·h/mL) | t1/2,z (h) |
| 1 | 4 | 0.7 | 4.0 | 11.2 | 50.1 |
| 2 | 3 | 0.9 | 2.0 | 15.6 | 124.0 |
| 3 | 4 | 2.9 | 4.0 | 48.8 | 70.6 |
| 4 | 6 | 9.8 | 4.0 | 156.4 | 240.0 |
| 6 | 3 | 11.3 | 2.0 | 185.0 | ND |
ND: Not Determined.
Data from the phase I study in patients with refractory solid malignancies (NCT01184807) indicated a mean elimination half-life ranging from 44 to 61 hours.[3] However, a detailed table of Cmax and AUC values from this study is not available in the reviewed public literature.
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily driven by its inhibition of the STAT3 signaling pathway, with additional off-target effects on mitochondrial function contributing to its cytotoxic activity.
Primary Mechanism of Action: STAT3 Inhibition
This compound directly inhibits the phosphorylation of STAT3 at Tyr705.[1][3] This prevents the dimerization and translocation of STAT3 to the nucleus, thereby blocking the transcription of its target genes.[5] These target genes are critical for cell proliferation, survival, and angiogenesis, and their downregulation is a key aspect of this compound's anti-tumor activity.[1] Pharmacodynamic analyses in clinical trials have demonstrated the inhibition of pSTAT3 (Tyr705) in peripheral blood mononuclear cells following exposure to this compound.[3]
Secondary Mechanism: Mitochondrial Dysfunction
Preclinical studies have revealed that this compound also exerts its cytotoxic effects through a STAT3-dependent inhibition of mitochondrial respiratory complex I.[6] This inhibition leads to an increase in the production of reactive oxygen species (ROS), which in turn induces mitophagy, actin rearrangements, and ultimately, cell death.[6] This targeting of mitochondrial STAT3 function may contribute to the synthetic lethality observed in cancer cells.
Experimental Protocols
This section outlines the general methodologies employed in the clinical and preclinical evaluation of this compound.
Clinical Trial Design
Phase I clinical trials for this compound have typically followed a "3 + 3" dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase II dose.[1][4] Both intermittent (e.g., days 1-14 of a 21-day cycle) and continuous daily dosing schedules have been investigated.[3]
Pharmacokinetic Analysis
Sample Collection: Plasma samples are collected at predetermined time points following single and multiple doses of this compound.[1]
Quantification: While specific details for this compound are not publicly available, a typical bioanalytical method for quantifying small molecules in plasma involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity.
General LC-MS/MS Protocol:
-
Sample Preparation: Protein precipitation from plasma samples using an organic solvent (e.g., acetonitrile or methanol).
-
Chromatographic Separation: Separation of the analyte from endogenous plasma components using a reverse-phase HPLC or UPLC column.
-
Mass Spectrometric Detection: Detection and quantification using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. An internal standard is used for accurate quantification.
Pharmacodynamic Analysis
pSTAT3 Inhibition by Flow Cytometry:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with methanol) to allow intracellular antibody staining.
-
Staining: Cells are stained with a fluorescently labeled antibody specific for phosphorylated STAT3 (Tyr705).
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer to quantify the percentage of pSTAT3-positive cells.
Mitochondrial Respiration Assay (Seahorse XF Analyzer):
-
Cell Seeding: Cancer cells are seeded in a Seahorse XF cell culture microplate.
-
Assay Medium: The culture medium is replaced with a low-buffered assay medium.
-
Mitochondrial Stress Test: A series of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Data Analysis: The oxygen consumption rate (OCR) is measured in real-time to assess the effect of this compound on mitochondrial respiration.
Conclusion
This compound is a potent STAT3 inhibitor with a well-characterized pharmacokinetic profile featuring oral bioavailability and a long half-life. Its pharmacodynamic effects are mediated through both the canonical STAT3 signaling pathway and a secondary mechanism involving mitochondrial dysfunction. The data gathered from clinical and preclinical studies provide a strong rationale for its continued investigation as a potential anti-cancer therapeutic, particularly with intermittent dosing schedules to mitigate toxicities. Further studies are warranted to fully elucidate the quantitative impact on downstream targets and to optimize its clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of this compound, an oral inhibitor of signal transducer and activator of transcription 3, in patients with relapsed/refractory hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Phase I and biomarker study of this compound, a novel signal transducer and activator of transcription (STAT) 3 inhibitor, in patients with refractory solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safety and Toxicity Profile of OPB-51602
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and toxicity profile of OPB-51602, a novel, orally bioavailable inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). The information presented herein is compiled from Phase I clinical trials in patients with refractory solid malignancies and relapsed/refractory hematological malignancies, as well as preclinical studies elucidating its mechanism of action. This document is intended to serve as a critical resource for professionals involved in oncology drug development and research.
Introduction
This compound is a small molecule inhibitor that targets the phosphorylation of STAT3, a key transcription factor implicated in various oncogenic processes, including cell proliferation, survival, and inflammation.[1][2] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it an attractive therapeutic target.[1] this compound has been investigated in clinical trials for its potential anti-neoplastic activity in a range of cancers.[3][4] Understanding its safety and toxicity is paramount for its continued development and potential clinical application.
Mechanism of Action
This compound functions by inhibiting the phosphorylation and subsequent activation of the STAT3 protein.[1] This action prevents the translocation of STAT3 from the cytoplasm to the nucleus, thereby blocking its ability to regulate the expression of target genes involved in tumor growth and survival.[1]
Recent studies have further elucidated a dual mechanism of action for this compound, highlighting its impact on mitochondrial function. The inhibitor's toxicity in tumor cells is dependent on mitochondrial STAT3.[2][5] this compound has been shown to inhibit the activity of mitochondrial complex I, leading to an increase in the production of reactive oxygen species (ROS).[2][5][6] This surge in ROS induces mitophagy, rearrangements of the actin cytoskeleton, and ultimately, cell death.[2][5] This mitochondrial-mediated cytotoxicity appears to be a key component of this compound's anti-tumor effects.[2][5][6]
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Phase I study of this compound, an oral inhibitor of signal transducer and activator of transcription 3, in patients with relapsed/refractory hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Assessment of Mitochondrial Complex I Activity and Metabolic Phenotyping of Breast Cancer Cells by NAD(p)H Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Impact of STAT3 Inhibitor OPB-51602 on Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OPB-51602, a potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), has demonstrated significant anti-tumor activity. Emerging evidence reveals that a primary mechanism of its cytotoxicity involves the profound disruption of mitochondrial function. This technical guide provides an in-depth analysis of the molecular interactions and cellular consequences of this compound treatment, with a focus on its impact on mitochondrial respiration, reactive oxygen species (ROS) production, mitochondrial membrane potential, and ATP synthesis. Detailed experimental protocols and quantitative data from key studies are presented to offer a comprehensive resource for researchers in oncology and metabolic therapeutics.
Core Mechanism of Action: Targeting Mitochondrial STAT3
This compound exerts its effects by binding to the SH2 domain of STAT3, a critical step for its activation and function.[1] Beyond its canonical role as a nuclear transcription factor, a pool of STAT3 resides within the mitochondria (mitoSTAT3), where it is involved in regulating the electron transport chain (ETC).[1] this compound's therapeutic action is significantly mediated through its interference with mitoSTAT3, leading to a cascade of events that compromise mitochondrial integrity and function.[1] The cytotoxicity of this compound is notably dependent on the presence of mitochondrial STAT3, as cells lacking STAT3 are resistant to its effects.
Quantitative Analysis of Mitochondrial Dysfunction
Treatment with this compound leads to measurable and significant alterations in key parameters of mitochondrial function. The following tables summarize the quantitative data extracted from pivotal studies on various cancer cell lines.
Table 1: Effect of this compound on Mitochondrial Respiration (Oxygen Consumption Rate)
| Cell Line | This compound Concentration | Treatment Duration | Parameter | Result | Reference |
| DU145 (Prostate Cancer) | 10 nM | 2 hours | Basal Oxygen Consumption Rate (OCR) | Almost completely suppressed | [1] |
| DU145 (Prostate Cancer) | 10 nM | 2 hours | Maximal Respiration | Almost completely suppressed | [1] |
| A549 (Lung Cancer) | 50 nM | 2 hours | Basal Oxygen Consumption Rate (OCR) | Significantly abrogated |
Table 2: Impact of this compound on Reactive Oxygen Species (ROS) Production
| Cell Line | This compound Concentration | Treatment Duration | ROS Type | Fold Increase vs. Control | Reference |
| A549 (Lung Cancer) | 50 nM | 2 hours | Cellular ROS (DCFDA) | ~2.5-fold | |
| A549 (Lung Cancer) | 50 nM | Not Specified | Mitochondrial ROS (MitoSOX) | ~3-fold |
Table 3: Influence of this compound on Mitochondrial Membrane Potential (MMP) and ATP Production
| Cell Line | This compound Concentration | Treatment Duration | Parameter | Outcome | Reference |
| DU145 (Prostate Cancer) | Not Specified | Not Specified | Mitochondrial Membrane Potential (JC-1) | Drastically affected | [1] |
| DU145 (Prostate Cancer) | Not Specified | Not Specified | ATP Production | Significantly decreased | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical workflow for assessing its impact on mitochondrial respiration.
References
OPB-51602: A Technical Guide to its Inhibitory Effect on STAT3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor implicated in a myriad of cellular processes including proliferation, survival, differentiation, and angiogenesis. Its constitutive activation is a hallmark of numerous human cancers, making it a compelling target for therapeutic intervention. OPB-51602 is an orally bioavailable small molecule inhibitor designed to directly target STAT3. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its effect on STAT3 phosphorylation. We will delve into the quantitative data from preclinical and clinical studies, detailed experimental protocols for assessing its efficacy, and visual representations of the signaling pathways involved.
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the Src Homology 2 (SH2) domain of the STAT3 protein.[1][[“]][3] The SH2 domain is crucial for the dimerization of STAT3 monomers, a prerequisite for their subsequent phosphorylation and activation. By binding to this domain, this compound prevents the phosphorylation of STAT3 at critical tyrosine (Tyr705) and serine (Ser727) residues.[4] This inhibition of phosphorylation impedes the translocation of STAT3 from the cytoplasm to the nucleus, thereby blocking its ability to regulate the expression of target genes involved in cell cycle progression and survival, such as Cyclin D1 and c-Myc.[3][5][6]
A significant aspect of this compound's mechanism is its impact on mitochondrial STAT3 (mSTAT3).[7] The compound's interference with mSTAT3 leads to mitochondrial dysfunction, characterized by the inhibition of complex I of the electron transport chain and a subsequent increase in reactive oxygen species (ROS) production.[7][8] This cascade of events contributes to the cytotoxic effects of this compound, inducing a state of metabolic synthetic lethality in cancer cells that are highly reliant on oxidative phosphorylation.[8]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its potent anti-proliferative activity at nanomolar concentrations.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| H522 | Non-Small Cell Lung Carcinoma (NSCLC) | 0.5 - 2.8 | [7][8] |
| H2228 | Non-Small Cell Lung Carcinoma (NSCLC) | 0.5 - 2.8 | [7][8] |
| H23 | Non-Small Cell Lung Carcinoma (NSCLC) | 0.5 - 2.8 | [7][8] |
| A549 | Non-Small Cell Lung Carcinoma (NSCLC) | 0.5 - 2.8 | [7][8] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 0.5 - 2.8 | [7][8] |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | 0.5 - 2.8 | [7][8] |
Table 2: Clinical Pharmacodynamic Effects of this compound
Clinical studies have demonstrated the in vivo activity of this compound in inhibiting STAT3 phosphorylation.
| Clinical Setting | Biomarker | Method | Result | Reference |
| Phase I Study in Refractory Solid Malignancies | pSTAT3 (Tyr705) | Flow Cytometry of Peripheral Blood Mononuclear Cells | Inhibition of pSTAT3 (Tyr705) observed following exposure to this compound. | [1][9] |
Experimental Protocols
The following are representative protocols for assessing the effect of this compound on STAT3 phosphorylation. These are generalized methods and may require optimization for specific cell lines and experimental conditions.
Western Blotting for p-STAT3 and Total STAT3
This protocol outlines the steps to qualitatively and semi-quantitatively measure the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in cell lysates.
a. Cell Lysis
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the indicated times.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
b. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
c. SDS-PAGE and Protein Transfer
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
d. Immunoblotting
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
e. Detection
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize p-STAT3 levels to total STAT3.
Flow Cytometry for Intracellular p-STAT3 Staining
This protocol allows for the quantitative analysis of p-STAT3 levels in individual cells within a heterogeneous population.
a. Cell Preparation and Staining
-
Treat cells with this compound as required.
-
Harvest and wash the cells with PBS.
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with a permeabilization buffer (e.g., 90% ice-cold methanol or a saponin-based buffer) for 30 minutes on ice.
-
Wash the cells twice with a wash buffer (e.g., PBS with 0.5% BSA).
b. Antibody Staining
-
Incubate the permeabilized cells with a fluorochrome-conjugated anti-p-STAT3 (Tyr705) antibody for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with the wash buffer.
c. Data Acquisition and Analysis
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage of p-STAT3 positive cells and the mean fluorescence intensity.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Mechanism of this compound-induced mitochondrial dysfunction via mSTAT3.
References
- 1. researchgate.net [researchgate.net]
- 2. consensus.app [consensus.app]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Preclinical characterization of WB737, a potent and selective STAT3 inhibitor, in natural killer/T‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Myc or Cyclin D1 Mimics Estrogen Effects on Cyclin E-Cdk2 Activation and Cell Cycle Reentry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qeios.com [qeios.com]
- 7. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase I and biomarker study of this compound, a novel signal transducer and activator of transcription (STAT) 3 inhibitor, in patients with refractory solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: OPB-51602 Treatment for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPB-51602 is an orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, promoting uncontrolled cell proliferation and neoplastic transformation.[1] this compound impedes the phosphorylation and subsequent activation of the STAT3 protein, preventing its translocation to the nucleus and thereby blocking the transcription of target genes involved in cell survival and proliferation.[1]
Recent studies have elucidated a dual mechanism of action for this compound, demonstrating that its cytotoxicity in cancer cells is also mediated through its effects on mitochondrial function. Specifically, this compound targets mitochondrial STAT3, leading to the inhibition of respiratory Complex I.[2][3][4] This inhibition results in increased production of reactive oxygen species (ROS), which in turn triggers mitophagy, actin rearrangement, and ultimately, apoptotic cell death.[2][3][4] These application notes provide detailed protocols for the in vitro use of this compound in cancer cell lines, focusing on assays to evaluate its cytotoxic effects and mechanism of action.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) cell lines after a 16-hour incubation period.[2]
| Cell Line | Cancer Type | IC50 (nM) |
| H522 | NSCLC | ~1.0 |
| H2228 | NSCLC | ~2.8 |
| H23 | NSCLC | ~0.8 |
| A549 | NSCLC | ~0.5 |
| MDA-MB-231 | TNBC | ~1.2 |
| MDA-MB-468 | TNBC | ~1.5 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its in vitro evaluation.
Caption: Mechanism of this compound action in cancer cells.
Caption: General workflow for in vitro experiments with this compound.
Experimental Protocols
General Cell Culture
-
Cell Lines: A549, H522, H2228, H23, MDA-MB-231, and MDA-MB-468 cells can be used.[1][2]
-
Culture Medium: Cells are typically maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[2] Passage cells upon reaching 80-90% confluency.
Protocol 1: Cell Viability Assay (CCK8)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK8)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 16 hours at 37°C.[2]
-
Add 10 µL of CCK8 solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot the results to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 50 nM) for various time points (e.g., 4, 8, 16 hours).[1]
-
Harvest the cells by trypsinization and collect the culture supernatant to include any floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Protocol 3: Reactive Oxygen Species (ROS) Detection
This protocol measures both total cellular and mitochondrial ROS levels.
Materials:
-
Black, clear-bottom 96-well plates (for fluorescence reading) or 6-well plates (for flow cytometry)
-
This compound stock solution
-
DCFDA (for total cellular ROS) or MitoSOX Red (for mitochondrial superoxide)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in appropriate plates and allow them to attach.
-
Treat cells with this compound (e.g., 50 nM) for a short duration (e.g., 2 hours).[1][5]
-
After treatment, wash the cells with warm PBS.
-
For DCFDA: Incubate cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.
-
For MitoSOX: Incubate cells with 5 µM MitoSOX Red in HBSS for 15-30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader (Ex/Em ~485/535 nm for DCFDA; Ex/Em ~510/580 nm for MitoSOX) or by flow cytometry.
Protocol 4: Mitochondrial Complex I Activity Assay
This protocol measures the enzymatic activity of mitochondrial Complex I.
Materials:
-
Cell culture plates
-
This compound stock solution
-
Mitochondrial isolation kit (optional, can be performed with whole-cell lysates)
-
Complex I Activity Assay Kit (commercially available)
-
Microplate reader
Procedure:
-
Seed and treat cells with this compound (e.g., 5, 10, or 50 nM) for 4 hours.[6]
-
Harvest the cells and, if desired, isolate the mitochondria using a commercially available kit. Alternatively, prepare whole-cell lysates according to the assay kit's instructions.
-
Determine the protein concentration of the lysate or mitochondrial fraction.
-
Perform the Complex I activity assay according to the manufacturer's protocol. This typically involves measuring the decrease in NADH absorbance at 340 nm over time.
-
Normalize the activity to the protein concentration and express the results as a percentage of the control. A significant decrease in activity is expected in this compound treated cells.[6]
References
- 1. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Determining Optimal OPB-51602 Concentration for In-Vitro Assays
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
OPB-51602 is a potent, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][[“]] STAT3 is a transcription factor that plays a pivotal role in various cellular processes, including proliferation, survival, differentiation, and angiogenesis.[3][4] Constitutive activation of the STAT3 signaling pathway is a common feature in a wide array of human cancers, making it an attractive target for therapeutic intervention.[3][5][6] this compound exerts its anti-tumor effects by inhibiting the phosphorylation of STAT3 at Tyr705, which is a critical step for its activation, dimerization, and nuclear translocation.[1][3][7] Recent studies have also elucidated a non-transcriptional role of this compound, demonstrating its ability to inhibit mitochondrial complex I, leading to increased reactive oxygen species (ROS) production and subsequent cell death.[8][9][10]
These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for various in-vitro assays. Included are detailed protocols for assessing cell viability, apoptosis, and the inhibition of STAT3 phosphorylation.
Data Presentation: Effective Concentrations of this compound in Cancer Cell Lines
The following table summarizes the cytotoxic effects of this compound across a range of human cancer cell lines. The IC50 values, representing the concentration of the drug required to inhibit the growth of 50% of the cell population, are presented.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (nM) | Reference |
| H522 | Non-Small Cell Lung Cancer (NSCLC) | CCK8 | 16 hours | ~0.5 | [9] |
| H2228 | Non-Small Cell Lung Cancer (NSCLC) | CCK8 | 16 hours | ~1.0 | [9] |
| H23 | Non-Small Cell Lung Cancer (NSCLC) | CCK8 | 16 hours | ~1.5 | [9] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | CCK8 | 16 hours | ~2.8 | [9][11] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | CCK8 | 16 hours | ~1.2 | [9] |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | CCK8 | 16 hours | ~1.8 | [9] |
| DU145 | Prostate Cancer | Cell Growth Assay | Not Specified | Nanomolar range | [12] |
| H358 | Non-Small Cell Lung Cancer (NSCLC) | Cell Growth Assay | Not Specified | Nanomolar range | [12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][14] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[15]
-
DMSO[14]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[14]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 16, 24, 48, or 72 hours).
-
After incubation, add 10-28 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[13][14][16]
-
Remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14][15]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to detect apoptosis by flow cytometry.[17] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Treated and untreated cells (1-5 x 10^5 cells per sample)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells (including floating and adherent cells) after treatment with this compound for the desired duration.
-
Wash the cells twice with cold PBS and centrifuge at 670 x g for 5 minutes.[17]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 2 µL of PI staining solution.[17]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cells are categorized as follows:
Western Blot for STAT3 Phosphorylation
This protocol is for assessing the inhibitory effect of this compound on STAT3 phosphorylation at Tyr705.[6][7]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane[18]
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)[19]
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., β-actin or GAPDH)[6][18]
-
HRP-conjugated secondary antibody[19]
-
ECL chemiluminescent substrate[19]
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[19]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.[19]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detect the chemiluminescent signal using an imaging system.[19]
-
To normalize the data, strip the membrane and re-probe with antibodies against total STAT3 and a loading control.[18][19]
-
Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.
Mandatory Visualization
Signaling Pathway Diagram
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. Facebook [cancer.gov]
- 2. consensus.app [consensus.app]
- 3. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. broadpharm.com [broadpharm.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of OPB-51602 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
OPB-51602 is a potent, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] STAT3 is a key signaling protein that plays a crucial role in various cellular processes, including proliferation, survival, and differentiation.[2][3] Constitutive activation of STAT3 is frequently observed in a wide range of human cancers, making it an attractive target for cancer therapy.[1] this compound exerts its cytotoxic effects in a STAT3-dependent manner, primarily by inhibiting mitochondrial complex I of the electron transport chain. This leads to an increase in reactive oxygen species (ROS), induction of mitophagy, and ultimately, apoptosis or necrosis in cancer cells.[4][5]
These application notes provide detailed protocols for utilizing flow cytometry to assess the cellular effects of this compound treatment. The described methods allow for the quantitative analysis of apoptosis, cell cycle progression, intracellular ROS levels, and mitochondrial membrane potential.
Data Presentation
The following tables summarize quantitative data related to the activity of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| H522 | Non-Small Cell Lung Carcinoma | ~1.0 |
| H2228 | Non-Small Cell Lung Carcinoma | ~1.5 |
| H23 | Non-Small Cell Lung Carcinoma | ~2.8 |
| A549 | Non-Small Cell Lung Carcinoma | ~0.5 |
| MDA-MB-231 | Triple Negative Breast Cancer | ~1.2 |
| MDA-MB-468 | Triple Negative Breast Cancer | ~0.8 |
Data extracted from studies on the cytotoxicity of this compound.
Table 2: Effect of this compound on Apoptosis in A549 Cells
| Treatment | Time (hours) | % Apoptotic Cells (Annexin V positive) |
| Control | 16 | ~5% |
| This compound (50 nM) | 4 | ~15% |
| This compound (50 nM) | 8 | ~25% |
| This compound (50 nM) | 16 | ~40% |
Representative data showing the time-dependent increase in apoptosis upon this compound treatment.[4]
Signaling Pathway and Mechanism of Action
Experimental Protocols
Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Treated and untreated cancer cells
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the indicated time. Include an untreated control.
-
Harvest cells by trypsinization and collect them in a microcentrifuge tube.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI staining solution to the cell suspension.
-
Analyze the samples immediately by flow cytometry.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate Buffered Saline (PBS)
-
Treated and untreated cancer cells
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described in the apoptosis protocol.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes a cell-permeant dye, such as H2DCFDA, which fluoresces upon oxidation by intracellular ROS.
Materials:
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or MitoSOX Red
-
Phosphate Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Treated and untreated cancer cells
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound for the desired time.
-
Harvest and wash the cells with PBS or HBSS.
-
Resuspend the cells in pre-warmed PBS or HBSS containing the ROS-sensitive dye (e.g., 5-10 µM H2DCFDA or 5 µM MitoSOX Red).
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS or HBSS to remove excess dye.
-
Resuspend the final cell pellet in PBS or HBSS.
-
Analyze the samples immediately by flow cytometry, detecting the fluorescence in the appropriate channel (FITC for H2DCFDA, PE for MitoSOX Red).
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a cationic dye, such as JC-1 or JC-10, which differentially accumulates in mitochondria based on their membrane potential.[6] In healthy cells with high ΔΨm, the dye forms aggregates that fluoresce red/orange. In apoptotic cells with low ΔΨm, the dye remains in its monomeric form and fluoresces green.
Materials:
-
This compound
-
JC-1 or JC-10 dye
-
Assay Buffer
-
Phosphate Buffered Saline (PBS)
-
Treated and untreated cancer cells
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in pre-warmed assay buffer containing the JC-1 or JC-10 dye (typically 1-10 µM).
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
(Optional) Wash the cells with assay buffer to remove the dye from the medium.
-
Resuspend the cells in assay buffer.
-
Analyze the samples by flow cytometry, detecting both green (e.g., FITC channel) and red/orange (e.g., PE channel) fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. content.abcam.com [content.abcam.com]
Application Notes and Protocols for OPB-51602 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of OPB-51602, a dual-function inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and mitochondrial complex I, in mouse xenograft models. This document is intended to guide researchers in designing and executing preclinical in vivo studies to evaluate the anti-tumor efficacy and pharmacodynamic effects of this compound.
Introduction
This compound is an orally bioavailable small molecule inhibitor with potential antineoplastic activity.[1] Its primary mechanism of action involves the inhibition of STAT3 phosphorylation, which prevents its translocation to the nucleus and subsequent regulation of gene expression involved in tumor cell proliferation, survival, and angiogenesis.[1] Additionally, emerging evidence indicates that this compound also targets mitochondrial STAT3, leading to the inhibition of respiratory complex I, increased production of reactive oxygen species (ROS), and subsequent cancer cell death.[2][3][4] This dual mechanism of action makes this compound a compelling candidate for cancer therapy. Preclinical evaluation in mouse xenograft models is a critical step in understanding its in vivo efficacy and mechanism of action.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through a dual mechanism targeting both canonical STAT3 signaling and mitochondrial function.
-
Inhibition of STAT3 Signaling: this compound binds to the SH2 domain of STAT3, which is crucial for its dimerization and activation.[5] This binding prevents the phosphorylation of STAT3 at tyrosine 705 (pTyr705) and serine 727 (pSer727), thereby inhibiting its transcriptional activity.[6]
-
Mitochondrial Targeting: this compound also acts on STAT3 localized within the mitochondria. This interaction leads to the inhibition of mitochondrial complex I of the electron transport chain.[2][3][4] This disruption of mitochondrial respiration results in increased ROS production, leading to oxidative stress and ultimately, cell death.[2][3][4]
Caption: this compound dual mechanism of action.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from preclinical and clinical studies.
| Parameter | Value | Context | Reference |
| In Vivo Efficacy | |||
| Dosage | 40 mg/kg, daily by mouth | DU145 prostate cancer xenograft model in mice | [7] |
| Treatment Duration | 3 or 5 days for pharmacodynamic studies; 2 weeks for efficacy | DU145 prostate cancer xenograft model in mice | [7] |
| Tumor Growth Inhibition | Significant reduction in tumor growth and weight | DU145 prostate cancer xenograft model in mice | [7] |
| Pharmacodynamic Effects | |||
| pSTAT3 (Tyr705) Inhibition | Decline observed in tumors | DU145 xenograft tumors from treated mice | [7] |
| pSTAT3 (Ser727) Inhibition | Decline observed in tumors | DU145 xenograft tumors from treated mice | [7] |
| Total STAT3 Levels | Decline observed in tumors | DU145 xenograft tumors from treated mice | [7] |
| Proliferation Marker (Ki67) | Reduced immunostaining | DU145 xenograft tumors from treated mice | [7] |
| Clinical Trial Data (for reference) | |||
| Maximum Tolerated Dose (MTD) - Hematological Malignancies | 6 mg daily | Phase I clinical trial in patients | [2][6] |
| Recommended Dose (RD) - Hematological Malignancies | 4 mg daily | Phase I clinical trial in patients | [2][6] |
| Maximum Tolerated Dose (MTD) - Solid Tumors | 5 mg daily (intermittent) | Phase I clinical trial in patients | [8] |
| Recommended Phase II Dose (RPIID) - Solid Tumors | 4 mg daily (intermittent) | Phase I clinical trial in patients | [8] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Model (e.g., DU145 Prostate Cancer)
This protocol describes the establishment of a subcutaneous tumor model using the DU145 human prostate cancer cell line. This model has been used in preclinical studies of this compound.
Materials:
-
DU145 human prostate cancer cells
-
Appropriate cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Athymic nude mice (e.g., BALB/c nu/nu), 6-8 weeks old
-
Sterile syringes and needles (e.g., 27-gauge)
-
Calipers
-
Anesthetic agent (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture DU145 cells in a 37°C incubator with 5% CO2. Ensure cells are in the logarithmic growth phase (70-80% confluency) before harvesting.
-
Cell Preparation:
-
Wash cells with PBS and detach them using trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cells by centrifugation.
-
Wash the cell pellet twice with sterile, serum-free medium or PBS.
-
Determine cell viability using a trypan blue exclusion assay (should be >95%).
-
Resuspend the cell pellet in sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.
-
-
Cell-Matrigel Suspension:
-
On ice, mix the cell suspension with an equal volume of Matrigel (1:1 ratio).
-
Gently mix to ensure a homogenous suspension without introducing air bubbles. The final cell concentration will be 5 x 10^6 cells/100 µL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell-Matrigel suspension (containing 5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Palpate the injection site 2-3 times per week to monitor for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the overall health of the animals, including body weight, throughout the study.
-
Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-150 mm³).
-
Protocol 2: Administration of this compound in a Mouse Xenograft Model
This protocol provides a general guideline for the oral administration of this compound to mice bearing established xenograft tumors.
Materials:
-
This compound
-
Vehicle for oral formulation (e.g., 0.5% methylcellulose in sterile water). Note: The specific vehicle used in published preclinical studies is not always detailed. Researchers should perform formulation and stability testing.
-
Oral gavage needles
-
Mice with established xenograft tumors
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the this compound formulation at the desired concentration (e.g., 4 mg/mL to deliver 40 mg/kg in a 10 mL/kg volume).
-
Ensure the compound is fully dissolved or homogenously suspended in the vehicle.
-
-
Drug Administration:
-
Administer this compound or vehicle control to the respective groups of mice via oral gavage.
-
A typical dosing schedule is once daily.
-
-
Monitoring and Data Collection:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity (e.g., changes in behavior, weight loss, ruffled fur).
-
-
Endpoint Analysis:
-
At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze in liquid nitrogen for Western blotting or fix in formalin for immunohistochemistry).
-
Protocol 3: Pharmacodynamic Analysis
This protocol outlines methods to assess the in vivo target engagement of this compound.
Materials:
-
Excised tumor tissues
-
Protein lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Western blotting (e.g., anti-pSTAT3 Tyr705, anti-pSTAT3 Ser727, anti-STAT3, anti-cleaved caspase-3, anti-β-actin)
-
Formalin and paraffin for immunohistochemistry (IHC)
-
Antibodies for IHC (e.g., anti-Ki67, anti-pSTAT3)
-
TUNEL assay kit for apoptosis detection
Procedure:
-
Western Blotting:
-
Homogenize snap-frozen tumor tissues in lysis buffer.
-
Quantify protein concentration and perform SDS-PAGE.
-
Transfer proteins to a membrane and probe with primary antibodies to assess the levels of pSTAT3, total STAT3, and apoptosis markers.
-
-
Immunohistochemistry:
-
Fix tumor tissues in formalin and embed in paraffin.
-
Section the paraffin blocks and perform IHC staining for markers of proliferation (Ki67) and STAT3 activation (pSTAT3).
-
-
TUNEL Assay:
-
Perform a TUNEL assay on paraffin-embedded tumor sections to detect apoptotic cells.
-
Experimental Workflow and Logic
The following diagram illustrates the typical workflow for a preclinical study evaluating this compound in a mouse xenograft model.
Caption: Workflow for this compound xenograft studies.
References
- 1. Selective Small Molecule Stat3 Inhibitor Reduces Breast Cancer Tumor-Initiating Cells and Improves Recurrence Free Survival in a Human-Xenograft Model | PLOS One [journals.plos.org]
- 2. pnas.org [pnas.org]
- 3. Inhibiting STAT3 in a murine model of human breast cancer-induced bone pain delays the onset of nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of this compound, an oral inhibitor of signal transducer and activator of transcription 3, in patients with relapsed/refractory hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. DU145 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. DU145 Xenograft Model | Xenograft Services [xenograft.net]
Application Notes and Protocols: Seahorse Assay for Mitochondrial Studies of OPB-51602
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for utilizing the Agilent Seahorse XF Cell Mito Stress Test to investigate the effects of OPB-51602 on mitochondrial respiration. This compound is a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) that has been shown to induce cytotoxicity in tumor cells by inhibiting mitochondrial respiratory complex I.[1][2][3] The Seahorse XF Analyzer is a key technology for assessing cellular bioenergetics in real-time by measuring the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration.[4][5] By following this protocol, researchers can elucidate the specific impact of this compound on mitochondrial function, providing valuable insights into its mechanism of action and potential therapeutic applications.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that also plays a critical non-transcriptional role in modulating mitochondrial metabolism.[1][3] In many cancer cells, STAT3 is constitutively active and contributes to proliferation and survival.[6] The novel STAT3 inhibitor, this compound, has demonstrated potent antitumor effects.[2][7] Its mechanism of action involves binding to the SH2 domain of STAT3, which interferes with mitochondrial STAT3 (mSTAT3) function.[7][8] This interference leads to the inhibition of respiratory complex I, a critical component of the electron transport chain, resulting in decreased oxidative phosphorylation, increased production of reactive oxygen species (ROS), and ultimately, cell death.[1][2][9]
The Agilent Seahorse XF Cell Mito Stress Test is the gold standard for assessing mitochondrial function in live cells. The assay utilizes sequential injections of mitochondrial respiratory chain modulators to measure key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[4][5] This application note details a robust protocol to evaluate the bioenergetic effects of this compound on cancer cells.
Signaling Pathway of this compound in Mitochondria
Caption: Proposed mechanism of this compound's effect on mitochondrial respiration.
Experimental Workflow
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test with this compound.
Detailed Experimental Protocol
This protocol is adapted from standard Agilent Seahorse XF Cell Mito Stress Test procedures and incorporates findings from studies on this compound.[2][4][10]
Materials
-
Seahorse XF Cell Culture Microplates (Agilent Technologies)
-
Seahorse XF Calibrant (Agilent Technologies)
-
Seahorse XF Base Medium (without phenol red) (Agilent Technologies)
-
Glucose, L-glutamine, and sodium pyruvate (Agilent Technologies)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A) (Agilent Technologies)
-
This compound (user-supplied)
-
Cell line of interest (e.g., human non-small cell lung carcinoma (NSCLC) or triple-negative breast cancer (TNBC) cell lines known to be sensitive to this compound)[2]
-
Standard cell culture reagents and equipment
Procedure
Day 1: Cell Seeding
-
Cell Culture: Culture cells under standard conditions.
-
Seed Cells: Harvest and count cells. Seed the cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. The optimal cell number should be determined empirically to ensure a robust OCR signal.
-
Incubate: Incubate the cell plate overnight in a humidified incubator at 37°C with 5% CO2.
Day 2: Seahorse XF Assay
-
Hydrate Sensor Cartridge: The day before the assay, hydrate the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 incubator at 37°C.
-
Prepare Assay Medium: On the day of the assay, prepare the Seahorse XF assay medium by supplementing Seahorse XF Base Medium with glucose, L-glutamine, and sodium pyruvate (e.g., 10 mM glucose, 2 mM glutamine, 1 mM pyruvate).[4] Warm the medium to 37°C and adjust the pH to 7.4.
-
Prepare this compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock in the prepared Seahorse XF assay medium to the desired final concentrations. A concentration of 50 nM has been previously used to observe effects on OCR.[1]
-
Cell Treatment: Remove the cell culture plate from the incubator. Wash the cells twice with the pre-warmed Seahorse XF assay medium. Add the assay medium containing the desired concentrations of this compound (and a vehicle control) to the appropriate wells. Incubate the plate in a non-CO2 incubator at 37°C for a specified time (e.g., 2 hours, as per published data).[1]
-
Load Sensor Cartridge: Prepare the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) from the Mito Stress Test Kit according to the manufacturer's instructions. Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
Calibrate and Run Assay: Load the hydrated sensor cartridge with the prepared mitochondrial inhibitors into the Seahorse XF Analyzer for calibration. After calibration, replace the utility plate with the cell culture plate and initiate the assay. The instrument will measure the basal OCR, followed by the sequential injection of oligomycin, FCCP, and rotenone/antimycin A, with OCR measurements taken after each injection.
Data Analysis
The Seahorse XF software will provide real-time kinetic OCR data. The key parameters of mitochondrial function are calculated as follows:
-
Basal Respiration: The initial OCR measurement before the injection of any inhibitors.
-
ATP-Linked Respiration: The decrease in OCR after the injection of oligomycin.
-
Maximal Respiration: The OCR measurement after the injection of FCCP.
-
Spare Respiratory Capacity: The difference between maximal respiration and basal respiration.
-
Non-Mitochondrial Respiration: The OCR remaining after the injection of rotenone and antimycin A.
Data Presentation
The following tables summarize the expected effects of this compound on mitochondrial respiration based on its known mechanism of action.
Table 1: Key Parameters of Mitochondrial Respiration Measured by Seahorse XF Cell Mito Stress Test
| Parameter | Description | Expected Effect of this compound |
| Basal Respiration | Baseline oxygen consumption of the cells. | Decrease |
| ATP-Linked Respiration | Portion of basal respiration used for ATP synthesis. | Decrease |
| Maximal Respiration | Maximum oxygen consumption rate induced by an uncoupler (FCCP). | Decrease |
| Spare Respiratory Capacity | The cell's ability to respond to increased energy demand. | Decrease |
| Proton Leak | Protons that leak across the inner mitochondrial membrane. | Minimal to no change |
| Non-Mitochondrial Respiration | Oxygen consumption from cellular processes outside the mitochondria. | No change |
Table 2: Example Quantitative Data of this compound Effect on Oxygen Consumption Rate (OCR)
Note: The following data are illustrative, based on published findings that this compound abrogates respiration.[2] Actual values will vary depending on the cell line, drug concentration, and experimental conditions.
| Treatment | Basal OCR (pmol/min) | ATP Production (pmol/min) | Maximal Respiration (pmol/min) |
| Vehicle Control | 150 ± 10 | 100 ± 8 | 300 ± 20 |
| This compound (50 nM) | 50 ± 5 | 20 ± 3 | 60 ± 7 |
Conclusion
This application note provides a comprehensive protocol for utilizing the Seahorse XF Cell Mito Stress Test to dissect the mitochondrial effects of the STAT3 inhibitor this compound. By inhibiting complex I of the electron transport chain, this compound is expected to significantly reduce basal respiration, ATP production, and maximal respiration.[1][2] The detailed methodology and expected outcomes described herein will enable researchers to effectively evaluate the bioenergetic consequences of this compound treatment, contributing to a deeper understanding of its anticancer properties and aiding in the development of novel therapeutic strategies targeting cancer cell metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mitochondrial dysfunction induced by a SH2 domain-targeting STAT3 inhibitor leads to metabolic synthetic lethality in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The Effect of Oxidative Phosphorylation on Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.protocols.io [content.protocols.io]
Application Notes and Protocols: Utilizing OPB-51602 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPB-51602 is an orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that, when constitutively activated, plays a pivotal role in tumor cell proliferation, survival, angiogenesis, and immune evasion.[1][2] Its inhibition is a promising strategy in cancer therapy. Beyond its role in the nucleus, STAT3 also has non-transcriptional functions within the mitochondria, modulating cellular metabolism.[3][4][5] this compound has been shown to exert its cytotoxic effects in a STAT3-dependent manner by inhibiting mitochondrial complex I, leading to increased reactive oxygen species (ROS) production and subsequent cell death.[3][4][5][6][7]
Preclinical evidence strongly suggests that targeting the STAT3 pathway can sensitize cancer cells to conventional chemotherapy agents, potentially overcoming drug resistance and enhancing therapeutic efficacy.[2][8][9][10] This document provides detailed application notes and protocols for the use of this compound in combination with standard chemotherapy agents, based on preclinical findings with various STAT3 inhibitors. While direct combination studies with this compound are limited, the data presented for other STAT3 inhibitors provide a strong rationale and framework for investigating this compound in similar combination regimens.
Mechanism of Action and Rationale for Combination Therapy
This compound inhibits the phosphorylation of STAT3, preventing its activation and translocation to the nucleus where it would otherwise regulate the expression of genes involved in cell survival and proliferation.[1] Furthermore, this compound's impact on mitochondrial STAT3 leads to mitochondrial dysfunction, a mechanism that can be exploited for cancer chemotherapy.[3][4][5]
The rationale for combining this compound with chemotherapy stems from the role of STAT3 in chemoresistance. Constitutive STAT3 activation is associated with resistance to agents like cisplatin and paclitaxel.[11][12] By inhibiting STAT3, this compound can potentially:
-
Reverse Chemoresistance: Downregulate anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) that are transcriptionally regulated by STAT3.[12][13]
-
Enhance Apoptosis: Synergistically induce programmed cell death when combined with DNA-damaging agents or microtubule stabilizers.[3][13][14]
-
Inhibit DNA Repair: Interfere with DNA repair mechanisms that are often upregulated in response to chemotherapy like cisplatin.[15]
Preclinical Data Summary: STAT3 Inhibitors in Combination Therapy
The following tables summarize key findings from preclinical studies investigating the combination of various STAT3 inhibitors with cisplatin, paclitaxel, and doxorubicin. This data provides a basis for designing experiments with this compound.
Table 1: Combination of STAT3 Inhibitors with Cisplatin
| STAT3 Inhibitor | Cancer Type | Key Findings | Reference |
| Stattic, Curcumin | Prostate Cancer, Non-Small Cell Lung Cancer | Synergistic cytotoxicity; significant reduction in cisplatin GI50 values. Inhibition of DNA interstrand crosslink repair. | [15] |
| LLL12 | Ovarian Cancer | Significantly greater inhibition of cell viability, migration, and growth compared to monotherapy. | [11] |
| HO3867 | Gastric Cancer | Enhanced apoptotic rate compared to cisplatin alone. | [14] |
| Mahanine | Cervical Cancer | Synergistic growth-inhibitory effect; enhanced cisplatin-induced apoptosis. Reduced effective concentration of cisplatin. | [16] |
| β-elemene (via STAT3 inhibition) | Gingival Squamous Cell Carcinoma | Promoted the anti-proliferative and apoptotic effect of cisplatin by inhibiting the JAK2-STAT3 signaling pathway. | [17] |
Table 2: Combination of STAT3 Inhibitors with Paclitaxel
| STAT3 Inhibitor | Cancer Type | Key Findings | Reference |
| Napabucasin (BBI608) | Epithelial Ovarian Cancer | Synergistic growth inhibition and induction of apoptosis. Decreased intraperitoneal tumor burden and prolonged survival in vivo. | [3][18] |
| CYT387 (JAK/STAT inhibitor) | Ovarian Cancer | Reduced tumor volume further than paclitaxel alone in vivo. | [4] |
| Ruxolitinib (JAK/STAT inhibitor) | Ovarian Cancer | Sensitized ovarian cancer cells to paclitaxel. | [1] |
| LLL12 | Ovarian Cancer | Significantly greater inhibition of cell viability, migration, and growth compared to monotherapy. | [11] |
| WP1066 | Paclitaxel-Resistant Ovarian Cancer | Amplified the inhibition of cell proliferation, colony-forming ability, and apoptosis induced by paclitaxel. Reversed paclitaxel resistance. | [12] |
Table 3: Combination of STAT3 Inhibitors with Doxorubicin
| STAT3 Inhibitor | Cancer Type | Key Findings | Reference |
| Novel HPMA copolymer-bound STAT3 inhibitors | Melanoma | Significant antitumor activity and increased cure rate in vivo compared to doxorubicin alone. | [19] |
| STAT3 siRNA | Breast Cancer, Colon Cancer | Concomitant delivery with doxorubicin suppressed tumor growth and induced anti-tumor immune responses. | [20] |
| AG490, Dominant-Negative STAT3 | Metastatic Breast Cancer | Increased breast cancer cell response to the pro-apoptotic effect of doxorubicin. | [21] |
| STAT3 inhibitor | 3D-cultured Lung Cancer | Overcame 3D culture-induced doxorubicin resistance. | [22] |
| Cryptotanshinone | Gastric Cancer | Potentiated the antiproliferative effect of doxorubicin; combination induced apoptosis. | [13] |
Experimental Protocols
The following are generalized protocols for in vitro and in vivo experiments to evaluate the combination of this compound with chemotherapy agents. These should be optimized for specific cell lines and animal models.
In Vitro Protocols
1. Cell Viability and Synergy Assessment
-
Objective: To determine the cytotoxic effects of this compound in combination with a chemotherapy agent and to quantify synergy.
-
Method:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chosen chemotherapy agent (e.g., cisplatin, paclitaxel, doxorubicin).
-
Treat cells with either single agents or combinations at various concentration ratios. Include vehicle-treated cells as a control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, SRB, or CellTiter-Glo).
-
Calculate the half-maximal inhibitory concentration (IC50) for each agent alone and in combination.
-
Determine the Combination Index (CI) using the Chou-Talalay method (CalcuSyn software is recommended). CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
2. Apoptosis Assay
-
Objective: To measure the induction of apoptosis by the combination treatment.
-
Method:
-
Treat cells with this compound, the chemotherapy agent, or the combination for a predetermined time (e.g., 24-48 hours).
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry. The percentage of Annexin V-positive cells will indicate the level of apoptosis.
-
3. Western Blot Analysis
-
Objective: To investigate the effect of the combination treatment on key signaling proteins.
-
Method:
-
Treat cells as described for the apoptosis assay.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, PARP, Caspase-3, Bcl-2, Mcl-1, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
In Vivo Protocol
1. Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a preclinical animal model.
-
Method:
-
Implant cancer cells subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups: Vehicle control, this compound alone, chemotherapy agent alone, and the combination of this compound and the chemotherapy agent.
-
Administer treatments according to a predetermined schedule and dosage. This compound is orally bioavailable.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-STAT3, Ki-67, and TUNEL assay for apoptosis).
-
Analyze the data for statistical significance in tumor growth inhibition and survival benefit.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Rationale for combining this compound with chemotherapy.
Caption: In vitro experimental workflow.
Conclusion
The preclinical data for various STAT3 inhibitors strongly support the investigation of this compound in combination with standard chemotherapy agents. The synergistic potential to enhance apoptosis, overcome drug resistance, and improve overall anti-tumor efficacy presents a compelling rationale for further research. The provided protocols and visualizations offer a framework for designing and conducting these crucial preclinical studies, which are essential for advancing the clinical development of this compound as part of a combination cancer therapy strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted activation of Stat3 in combination with paclitaxel results in increased apoptosis in epithelial ovarian cancer cells and a reduced tumour burden - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Disruption of the JAK2/STAT3 Pathway in Combination with Systemic Administration of Paclitaxel Inhibits the Priming of Ovarian Cancer Stem Cells Leading to a Reduced Tumor Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Targeting the JAK/STAT Signaling Pathway in Breast Cancer: Leaps and Hurdles [mdpi.com]
- 10. tvarditherapeutics.com [tvarditherapeutics.com]
- 11. A small molecule STAT3 inhibitor, LLL12, enhances cisplatin‑ and paclitaxel‑mediated inhibition of cell growth and migration in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WP1066, a small molecule inhibitor of STAT3, chemosensitizes paclitaxel-resistant ovarian cancer cells to paclitaxel by simultaneously inhibiting the activity of STAT3 and the interaction of STAT3 with Stathmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cryptotanshinone potentiates the antitumor effects of doxorubicin on gastric cancer cells via inhibition of STAT3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Improved chemosensitivity in cervical cancer to cisplatin: synergistic activity of mahanine through STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synergistic Cytotoxicity of β-Elemene and Cisplatin in Gingival Squamous Cell Carcinoma by Inhibition of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeted activation of Stat3 in combination with paclitaxel results in increased apoptosis in epithelial ovarian cancer cells and a reduced tumour burden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chemosensitization of tumors via simultaneous delivery of STAT3 inhibitor and doxorubicin through HPMA copolymer-based nanotherapeutics with pH-sensitive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Silencing STAT3 enhances sensitivity of cancer cells to doxorubicin and inhibits tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of Stat3 increases doxorubicin sensitivity in a human metastatic breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. p‑STAT3 influences doxorubicin and etoposide resistance of A549 cells grown in an in vitro 3D culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing OPB-51602 Cytotoxicity Using Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
OPB-51602 is a potent, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][[“]] STAT3 is a transcription factor that plays a critical role in various cellular processes, including proliferation, survival, and inflammation.[3][4] Constitutive activation of STAT3 is a hallmark of numerous human cancers, making it an attractive therapeutic target.[1][5] this compound exerts its cytotoxic effects by inhibiting STAT3 phosphorylation, which prevents its translocation to the nucleus and subsequent regulation of gene expression.[1] Furthermore, studies have revealed a non-transcriptional role for this compound, where it targets mitochondrial STAT3, leading to the inhibition of mitochondrial complex I, increased production of reactive oxygen species (ROS), and ultimately, cell death.[3][4][6]
Accurate assessment of the cytotoxic effects of this compound is crucial for understanding its therapeutic potential. Cell viability assays are fundamental tools for this purpose, providing quantitative data on the dose-dependent effects of the compound on cancer cell lines. This document provides detailed protocols for three common colorimetric and luminescent cell viability assays—MTT, WST-1, and CellTiter-Glo—to evaluate the cytotoxicity of this compound.
Principles of Cell Viability Assays
Cell viability assays are based on the measurement of a specific marker of cellular metabolic activity.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7][8] The insoluble formazan is then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[7]
-
WST-1 (water-soluble tetrazolium salt-1) Assay: Similar to the MTT assay, the WST-1 assay utilizes a tetrazolium salt that is cleaved to a soluble formazan dye by mitochondrial dehydrogenases.[9] The amount of formazan produced is proportional to the number of metabolically active cells and is quantified by measuring the absorbance of the culture medium.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous assay quantifies the amount of ATP present, which is a key indicator of metabolically active cells.[10][11][12][13] The assay reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP.[10]
Data Presentation
The cytotoxic effect of this compound is typically expressed as the IC50 value, which is the concentration of the drug that inhibits cell viability by 50%. The following table summarizes representative IC50 values of this compound in various human cancer cell lines, as determined by the CCK8 assay (which is mechanistically similar to MTT and WST-1 assays).[3][14]
| Cell Line | Cancer Type | IC50 (nM) |
| H522 | Non-Small Cell Lung Cancer (NSCLC) | ~1.0 |
| H2228 | Non-Small Cell Lung Cancer (NSCLC) | ~1.5 |
| H23 | Non-Small Cell Lung Cancer (NSCLC) | ~2.8 |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | ~0.8 |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | ~0.5 |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | ~2.0 |
Data adapted from studies using the CCK8 assay after 16 hours of treatment.[3][14]
Experimental Protocols
Here are detailed protocols for performing MTT, WST-1, and CellTiter-Glo assays to assess this compound cytotoxicity.
General Experimental Workflow
Experimental workflow for assessing this compound cytotoxicity.
MTT Assay Protocol
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[15]
-
Microplate reader capable of measuring absorbance at 570 nm[7][16]
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.[7]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
WST-1 Assay Protocol
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well flat-bottom plates
-
WST-1 reagent
-
Microplate reader capable of measuring absorbance between 420-480 nm[9]
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
WST-1 Addition and Incubation:
-
After the treatment period, add 10 µL of WST-1 reagent to each well.[9]
-
Incubate the plate for 0.5-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density.
-
-
Absorbance Measurement:
-
Data Analysis: Follow step 6 of the MTT assay protocol.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well opaque-walled plates (to prevent signal cross-talk)
-
CellTiter-Glo® Reagent[10]
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled 96-well plates.
-
Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.[11]
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10][11]
-
-
Signal Stabilization and Measurement:
-
Data Analysis:
-
Subtract the luminescence of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Signaling Pathway of this compound Action
Simplified signaling pathway of this compound action.
This diagram illustrates the dual mechanism of this compound. It inhibits the phosphorylation of STAT3 in the cytoplasm, preventing its nuclear translocation and subsequent gene transcription. Additionally, it targets mitochondrial STAT3, leading to the inhibition of Complex I, increased ROS production, and ultimately, cytotoxic effects.[1][3][4][6]
References
- 1. Facebook [cancer.gov]
- 2. consensus.app [consensus.app]
- 3. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. promega.com [promega.com]
- 13. CellTiter-Glo® 2.0 Assay Technical Manual [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note and Protocols: Establishing OPB-51602 Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPB-51602 is a potent, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][[“]] STAT3 is a transcription factor that plays a pivotal role in numerous cellular processes including proliferation, survival, differentiation, and angiogenesis.[3][4][5] Persistent activation of STAT3 is a hallmark of many human cancers and is often associated with poor prognosis and resistance to therapy.[3][4][5] this compound exerts its cytotoxic effects not only by inhibiting the phosphorylation and nuclear translocation of STAT3, thereby blocking its transcriptional activity, but also by targeting its non-transcriptional role within the mitochondria.[1][6] This leads to the inhibition of mitochondrial respiratory complex I, increased production of reactive oxygen species (ROS), and subsequent cell death.[6][7][8]
The development of drug resistance remains a significant hurdle in cancer therapy. Acquired resistance to targeted agents like this compound can arise from various molecular alterations. Establishing in vitro models of this compound resistance is crucial for elucidating these mechanisms, identifying potential biomarkers of resistance, and developing novel therapeutic strategies to overcome it. This document provides a detailed methodology for generating and characterizing this compound resistant cancer cell line models.
Signaling Pathway Targeted by this compound
Caption: The STAT3 signaling pathway and points of inhibition by this compound.
Experimental Protocols
Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound
Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubate the plates for a period that allows for at least two cell doublings (typically 72 hours).
-
Assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve using non-linear regression analysis in a suitable software (e.g., GraphPad Prism).
Generation of this compound Resistant Cell Lines by Dose Escalation
Objective: To establish a cell line with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks
-
Cryopreservation medium (e.g., complete medium with 10% DMSO)
Protocol:
-
Initial Exposure: Begin by culturing the parental cells in their complete medium supplemented with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined in the previous protocol.[9]
-
Monitoring and Passaging: Monitor the cells for signs of cytotoxicity. Initially, a significant portion of the cells may die. Allow the surviving cells to proliferate. When the cells reach 80-90% confluency, passage them as usual, maintaining the same concentration of this compound.
-
Dose Escalation: Once the cells have a stable growth rate at the current drug concentration (typically after 2-4 weeks), increase the concentration of this compound. A gradual increase (e.g., 1.5 to 2-fold) is recommended.[10]
-
Iterative Process: Repeat steps 2 and 3, progressively increasing the concentration of this compound. The entire process can take several months.
-
Cryopreservation: It is crucial to freeze aliquots of the cells at each stage of increased resistance. This creates a valuable resource for future experiments and serves as a backup.[10]
-
Establishment of a Resistant Line: A cell line is generally considered resistant when it can proliferate in a concentration of this compound that is at least 5-10 times the IC50 of the parental cell line.
Caption: Workflow for establishing an this compound resistant cell line.
Characterization of the Resistant Phenotype
Objective: To confirm and characterize the resistance of the newly established cell line.
3.1. Confirmation of Resistance:
-
Perform an IC50 determination assay as described in Protocol 1 on both the parental and the established resistant cell lines. A significant shift in the IC50 value will confirm the resistant phenotype.
3.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Principle: To assess if the resistant cells are less susceptible to this compound-induced apoptosis.
-
Protocol:
-
Seed both parental and resistant cells in 6-well plates.
-
Treat the cells with this compound at concentrations around the IC50 of the parental line for 24-48 hours.
-
Harvest the cells (including any floating cells in the medium).
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3.3. Western Blot Analysis of STAT3 Signaling:
-
Principle: To investigate alterations in the STAT3 signaling pathway in the resistant cells.
-
Protocol:
-
Culture parental and resistant cells to 80% confluency.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
3.4. Stability of Resistance:
-
To determine if the resistance phenotype is stable, culture the resistant cells in a drug-free medium for several passages (e.g., over 1-2 months) and then re-determine the IC50.[10] A stable resistance will show little to no change in the IC50 after drug withdrawal.
Data Presentation
Table 1: Comparison of this compound IC50 Values in Parental and Resistant Cell Lines
| Cell Line | IC50 (nM) ± SD | Resistance Index (RI) |
| Parental | 5.2 ± 0.8 | 1.0 |
| This compound-R | 85.6 ± 7.3 | 16.5 |
| Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line |
Table 2: Apoptosis Induction by this compound (10 nM, 48h)
| Cell Line | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Total Apoptosis (%) |
| Parental | 25.4 ± 3.1 | 15.2 ± 2.5 | 40.6 |
| This compound-R | 5.8 ± 1.2 | 3.1 ± 0.9 | 8.9 |
Table 3: Relative Protein Expression of p-STAT3/Total STAT3
| Cell Line | Baseline p-STAT3/Total STAT3 Ratio | p-STAT3/Total STAT3 Ratio after this compound (10 nM, 24h) |
| Parental | 1.00 | 0.21 |
| This compound-R | 1.85 | 1.23 |
Conclusion
The protocols outlined in this application note provide a robust framework for the development and characterization of this compound resistant cancer cell line models. These models are invaluable tools for investigating the molecular mechanisms that drive resistance to STAT3 inhibition. A thorough understanding of these mechanisms will facilitate the development of strategies to overcome resistance and improve the clinical efficacy of this compound and other STAT3-targeting therapies. Further characterization of these resistant cell lines could include genomic and transcriptomic analyses to identify mutations or gene expression changes associated with the resistant phenotype.
References
- 1. Facebook [cancer.gov]
- 2. consensus.app [consensus.app]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jebms.org [jebms.org]
- 5. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Immunohistochemistry for STAT3 Signaling in OPB-51602 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including proliferation, survival, and differentiation.[1][2] Aberrant and persistent activation of STAT3 is a hallmark of many human cancers and is often associated with tumor progression, metastasis, and immune evasion.[1][2][3] This makes STAT3 a compelling target for cancer therapy. OPB-51602 is an orally bioavailable small molecule inhibitor of STAT3.[4][5] It has been shown to bind to the SH2 domain of STAT3, inhibiting its phosphorylation and subsequent activation, which prevents its translocation to the nucleus to regulate gene expression.[4][6][7] Furthermore, this compound has been demonstrated to interfere with mitochondrial STAT3 (mSTAT3), leading to mitochondrial dysfunction and cytotoxicity in cancer cells.[3][6][8][9][10]
Immunohistochemistry (IHC) is an invaluable technique for visualizing the expression and activation status of proteins within the cellular context of tissue samples. For tumors treated with the STAT3 inhibitor this compound, IHC can be employed to assess the pharmacodynamic effects of the drug by measuring the levels of total STAT3 and its activated, phosphorylated form (p-STAT3). This provides crucial insights into target engagement and the biological response to treatment. These application notes provide a detailed protocol for the immunohistochemical detection and quantification of STAT3 and phosphorylated STAT3 (p-STAT3 Tyr705 and p-STAT3 Ser727) in tumor tissues treated with this compound.
Data Presentation
The following tables summarize quantitative data from a preclinical study assessing the in vivo efficacy of this compound in a DU145 prostate cancer xenograft model. Daily treatment with this compound resulted in a marked reduction of both p-STAT3 (Tyr705 and Ser727) and the proliferation marker Ki67, as evaluated by immunohistochemistry.
Table 1: Quantification of p-STAT3 (Tyr705) and Ki67 Immunohistochemical Staining in this compound Treated Tumors
| Treatment Group | Average p-STAT3 (Tyr705) Positive Nuclei per Field | Average Ki67 Positive Nuclei per Field |
| Vehicle Control | 150 | 125 |
| This compound | 50 | 50 |
Table 2: Quantification of p-STAT3 (Ser727) Immunohistochemical Staining in this compound Treated Tumors
| Treatment Group | Average p-STAT3 (Ser727) Positive Cells per Field |
| Vehicle Control | 125 |
| This compound | 75 |
Signaling Pathway and Experimental Workflow
Caption: STAT3 signaling pathway and points of inhibition by this compound.
Caption: A generalized workflow for immunohistochemical staining.
Experimental Protocols
Protocol 1: Immunohistochemical Staining for STAT3 and p-STAT3
This protocol is a general guideline and may require optimization based on the specific antibodies and reagents used.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)
-
3% Hydrogen peroxide
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody:
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Rabbit anti-phospho-STAT3 (Ser727)
-
Rabbit/Mouse anti-STAT3
-
-
HRP-conjugated goat anti-rabbit/mouse IgG secondary antibody
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer.
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Blocking of Endogenous Peroxidase:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate slides with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in antibody diluent (a common starting dilution is 1:100 to 1:200, but this should be optimized).
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS (3 changes, 5 minutes each).
-
Prepare and apply DAB chromogen solution according to the manufacturer's instructions.
-
Monitor for color development (typically 1-10 minutes).
-
Stop the reaction by immersing in deionized water.
-
-
Counterstaining:
-
Stain with hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
"Blue" the sections in a suitable buffer or running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanols and xylene.
-
Coverslip with a permanent mounting medium.
-
Protocol 2: Quantification of STAT3/p-STAT3 Staining
Procedure:
-
Image Acquisition:
-
Capture high-resolution digital images of the stained tissue sections using a light microscope equipped with a digital camera.
-
Acquire images from multiple representative fields of view for each tumor sample.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, QuPath) to quantify the staining.
-
-
H-Score Calculation:
-
A common method for quantifying IHC staining is the H-score, which incorporates both the intensity and the percentage of stained cells.
-
Staining intensity is typically scored on a scale of 0 to 3 (0 = no staining, 1 = weak, 2 = moderate, 3 = strong).
-
The percentage of cells at each intensity level is determined.
-
The H-score is calculated using the formula: H-score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)] . The H-score ranges from 0 to 300.
-
-
Percentage of Positive Cells:
-
A simpler method is to calculate the percentage of positively stained cells out of the total number of tumor cells.
-
-
Statistical Analysis:
-
Compare the H-scores or percentage of positive cells between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test, ANOVA).
-
Caption: Expected outcomes of this compound treatment on IHC markers.
Conclusion
Immunohistochemistry is a powerful and essential tool for evaluating the in-situ effects of STAT3 inhibitors like this compound. By providing spatial information on the inhibition of STAT3 phosphorylation and its downstream effects on cell proliferation, IHC serves as a critical component in the preclinical and clinical development of targeted cancer therapies. The protocols and data presented here offer a comprehensive guide for researchers to effectively assess the pharmacodynamics of this compound in tumor tissues.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting STAT3 and oxidative phosphorylation in oncogene-addicted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I study of this compound, an oral inhibitor of signal transducer and activator of transcription 3, in patients with relapsed/refractory hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of WB737, a potent and selective STAT3 inhibitor, in natural killer/T‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 7. Phase I and biomarker study of this compound, a novel signal transducer and activator of transcription (STAT) 3 inhibitor, in patients with refractory solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Application Notes and Protocols: Identifying Resistance Genes to the STAT3 Inhibitor OPB-51602 using CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPB-51602 is a novel, orally bioavailable small molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Constitutive activation of STAT3 is a hallmark of numerous human cancers and is implicated in promoting tumor cell proliferation, survival, and angiogenesis.[1][2][3][4] this compound has demonstrated preclinical and clinical activity in various malignancies, including a Phase I study in patients with relapsed/refractory hematological malignancies.[5] Interestingly, beyond its canonical role in inhibiting STAT3 phosphorylation and nuclear translocation, recent studies have revealed that this compound also exerts cytotoxic effects by inhibiting mitochondrial complex I, leading to increased reactive oxygen species (ROS) production and subsequent cell death.[6][7][8]
Despite the promise of targeted therapies like this compound, the development of drug resistance remains a significant clinical challenge. Identifying the genetic drivers of resistance is paramount for developing effective combination therapies and patient stratification strategies. Genome-wide CRISPR-Cas9 loss-of-function screens have emerged as a powerful and unbiased tool to systematically interrogate the genome and identify genes whose inactivation confers resistance to a given therapeutic agent.[9][10][11]
These application notes provide a comprehensive overview and detailed protocols for utilizing a pooled CRISPR-Cas9 knockout screen to identify genes that, when functionally inactivated, lead to resistance to this compound. The protocols are designed to guide researchers through the entire workflow, from experimental design to data analysis and hit validation.
Signaling Pathways and Experimental Workflow
The mechanism of action of this compound involves the inhibition of the STAT3 signaling pathway and the disruption of mitochondrial function. A CRISPR-Cas9 screen to identify resistance mechanisms would therefore be expected to uncover genes involved in these and related cellular processes.
STAT3 Signaling Pathway
The canonical STAT3 signaling pathway is initiated by the binding of cytokines and growth factors to their respective receptors, leading to the activation of Janus kinases (JAKs).[2][12] JAKs then phosphorylate STAT3, promoting its dimerization, nuclear translocation, and subsequent regulation of target gene expression involved in cell survival and proliferation.[2][12][13]
References
- 1. The role of STAT3 signaling in mediating tumor resistance to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. genextgenomics.com [genextgenomics.com]
- 4. The Role of STAT3 Signaling in Mediating Tumor Resistance to Canc...: Ingenta Connect [ingentaconnect.com]
- 5. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combinatorial CRISPR-Cas9 screens for de novo mapping of genetic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combinatorial CRISPR-Cas9 Metabolic Screens Reveal Critical Redox Control Points Dependent on the KEAP1-NRF2 Regulatory Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming OPB-51602 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the STAT3 inhibitor, OPB-51602, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a primary stock solution of this compound?
A1: For this compound, it is advisable to begin with a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing capacity for a wide range of organic molecules. Other potential organic solvents include ethanol, methanol, or dimethylformamide (DMF). The selection of the solvent may be contingent on the specific requirements of your downstream assay, particularly concerning cell toxicity limits.
Q2: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. Why is this happening?
A2: This phenomenon, often referred to as "crashing out," is a common issue. It occurs because while this compound is soluble in a high concentration of an organic solvent like DMSO, its solubility significantly decreases when the solution becomes predominantly aqueous. The final concentration of the organic solvent in your assay buffer may be insufficient to maintain the compound in solution.
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% to minimize solvent-induced artifacts and cytotoxicity. It is always best practice to include a vehicle control (buffer with the same final concentration of DMSO without this compound) in your experiments.
Q4: Can I sonicate or heat this compound to improve its solubility?
A4: Gentle warming (e.g., in a 37°C water bath) or brief sonication can aid in the dissolution of this compound in the primary organic solvent. However, prolonged heating or aggressive sonication should be avoided as it may lead to the degradation of the compound. Always ensure the solution is clear before proceeding with dilutions.
Troubleshooting Guide: Overcoming this compound Precipitation
This guide provides a systematic approach to troubleshoot and resolve solubility issues with this compound in your experimental setup.
Step 1: Optimize Co-solvent Concentration
Issue: The final concentration of your primary solvent (e.g., DMSO) is too low to keep this compound dissolved in the aqueous buffer.
Solutions:
-
Increase Final Co-solvent Concentration: If your experimental system permits, slightly increasing the final percentage of DMSO may help. Test the tolerance of your system to a range of DMSO concentrations (e.g., 0.5%, 1%, 2%).
-
Use a More Potent Co-solvent: In some instances, a different co-solvent like DMF might offer better solubility characteristics. However, be mindful of its compatibility with your assay.
Step 2: Adjust the pH of the Buffer
Issue: The solubility of ionizable compounds can be highly dependent on the pH of the solution.
Solutions:
-
Determine the pKa of this compound: If the pKa is known or can be predicted, you can adjust the pH of your buffer to be at least 2 units away from the pKa to favor the more soluble ionized form.
-
Empirical pH Testing: Empirically test the solubility of this compound in a range of buffers with different pH values (e.g., pH 6.0, 7.4, 8.0) to identify the optimal pH for solubility.
Step 3: Employ a Solubility Enhancer (Excipient)
Issue: Co-solvents and pH adjustments are not sufficient to maintain solubility.
Solutions:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.[1]
-
Bovine Serum Albumin (BSA): For in vitro assays, the addition of a carrier protein like BSA to the buffer can help to keep hydrophobic compounds in solution.
Step 4: Utilize Surfactants
Issue: The compound continues to precipitate despite the above measures.
Solutions:
-
Non-ionic Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility.[1][2] It is critical to test for any effects of the surfactant on your specific assay.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare Primary Stock Solution:
-
Weigh out a precise amount of this compound powder.
-
Dissolve it in 100% anhydrous DMSO to create a high-concentration primary stock (e.g., 10 mM or 50 mM).
-
Ensure complete dissolution by gentle vortexing or sonication in a water bath. The solution should be perfectly clear.
-
Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentration, it may be necessary to make an intermediate dilution of the primary stock in 100% DMSO.
-
-
Prepare Final Working Solution:
-
Warm the primary or intermediate stock solution to room temperature.
-
Add the stock solution to your pre-warmed aqueous buffer drop-wise while vortexing the buffer. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
The final concentration of DMSO should not exceed the tolerance limit of your assay (typically ≤0.5%).
-
Protocol 2: Systematic Solubility Testing
To systematically determine the optimal conditions, prepare a solubility test matrix. Below are example tables to guide your experimental records.
Table 1: Co-solvent and pH Solubility Matrix
| Buffer pH | Final DMSO Conc. (%) | This compound Conc. (µM) | Observation (Clear/Precipitate) |
| 6.0 | 0.1 | 10 | |
| 6.0 | 0.5 | 10 | |
| 7.4 | 0.1 | 10 | |
| 7.4 | 0.5 | 10 | |
| 8.0 | 0.1 | 10 | |
| 8.0 | 0.5 | 10 |
Table 2: Solubility Enhancer and Surfactant Matrix (at optimal pH and DMSO concentration)
| Enhancer/Surfactant | Concentration | This compound Conc. (µM) | Observation (Clear/Precipitate) |
| HP-β-CD | 0.5% | 10 | |
| HP-β-CD | 1.0% | 10 | |
| Tween® 80 | 0.01% | 10 | |
| Tween® 80 | 0.05% | 10 | |
| Pluronic® F-68 | 0.01% | 10 | |
| Pluronic® F-68 | 0.05% | 10 |
Visualizations
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Managing Off-Target Effects of OPB-51602 in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the off-target effects of OPB-51602 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][[“]] Its primary on-target effect is the inhibition of STAT3 phosphorylation, which prevents its translocation to the nucleus and subsequent regulation of gene expression involved in cell proliferation and survival.[1]
Q2: What are the known major off-target effects of this compound?
The most significant off-target effect of this compound is the inhibition of Complex I of the mitochondrial respiratory chain.[3][4][5][6][7] This effect is dependent on the presence of STAT3 in the mitochondria.[3][4][5] This inhibition leads to mitochondrial dysfunction, characterized by reduced oxygen consumption, decreased ATP production, and increased production of reactive oxygen species (ROS).[3][6][8]
Q3: What are the observable consequences of this compound's off-target mitochondrial effects in cell-based assays?
In cell culture experiments, the off-target effects on mitochondria can manifest as:
-
Increased cytotoxicity, which may be independent of the canonical STAT3 signaling pathway.[3][9]
-
Induction of mitophagy and rearrangements of the actin cytoskeleton.[3][4][5]
-
A state of "synthetic lethality" in cells that are highly dependent on mitochondrial respiration, particularly under conditions of glucose starvation.[4][8]
Q4: What common adverse events have been observed in clinical trials with this compound that might be relevant to in vivo animal studies?
Clinical trials have reported several treatment-related adverse events, which may be translatable to observations in animal models. These include:
-
Common toxicities: Nausea, peripheral sensory neuropathy, diarrhea, fatigue, and anorexia.[10][11][12]
-
Hematological toxicities: Neutropenia, leukopenia, lymphopenia, and thrombocytopenia.[10][12]
-
Metabolic toxicities: Lactic acidosis and increased blood lactic acid levels have been noted as dose-limiting toxicities.[10][12]
-
Dosing schedule-dependent toxicities: Continuous daily dosing was associated with a higher incidence of peripheral neuropathy compared to intermittent dosing.[11]
Troubleshooting Guides
Issue 1: High level of cytotoxicity observed at low nanomolar concentrations that doesn't correlate with STAT3 phosphorylation status.
-
Possible Cause: The observed cell death may be primarily driven by the off-target inhibition of mitochondrial Complex I rather than the on-target inhibition of STAT3 signaling.[3][9]
-
Troubleshooting Steps:
-
Assess Mitochondrial Function: Measure mitochondrial respiration (e.g., using a Seahorse analyzer) and ATP production in response to this compound treatment.[3][8] A significant decrease would suggest off-target mitochondrial effects.
-
Measure ROS Production: Quantify the levels of reactive oxygen species (ROS) in treated cells. A sharp increase is indicative of mitochondrial dysfunction.[3][5]
-
STAT3 Knockout/Knockdown Control: Compare the cytotoxicity of this compound in your wild-type cell line versus a STAT3 knockout or knockdown version. Cells lacking STAT3 have shown resistance to this compound-induced toxicity, indicating the cell death is STAT3-dependent but not necessarily due to inhibition of its transcriptional activity.[3][4][9]
-
Rescue Experiment with NDI1: Express the Saccharomyces cerevisiae NDI1 NADH dehydrogenase, which bypasses the mammalian Complex I. Cells expressing NDI1 have been shown to be resistant to this compound toxicity, providing a method to separate on-target from off-target effects.[3][4][5]
-
Issue 2: Inconsistent results when studying the effects of this compound on downstream targets of the canonical STAT3 pathway.
-
Possible Cause: The potent off-target effects on mitochondrial function may be confounding the cellular response, making it difficult to isolate the effects of STAT3 inhibition on gene expression.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a short-term exposure to this compound (e.g., 1-4 hours) to assess the inhibition of STAT3 phosphorylation before significant mitochondrial dysfunction and secondary cellular stress responses occur.[7]
-
Dose-Response Analysis: Use a range of this compound concentrations. Lower concentrations may be sufficient to inhibit STAT3 phosphorylation without inducing overwhelming mitochondrial toxicity.
-
Alternative STAT3 Inhibition: As a control, use an alternative method to inhibit STAT3, such as siRNA or a different inhibitor with a distinct mechanism of action, to confirm that the observed effects on downstream targets are genuinely due to STAT3 pathway modulation.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| H522 | Non-Small Cell Lung Carcinoma (NSCLC) | ~0.5 - 2.8 |
| H2228 | Non-Small Cell Lung Carcinoma (NSCLC) | ~0.5 - 2.8 |
| H23 | Non-Small Cell Lung Carcinoma (NSCLC) | ~0.5 - 2.8 |
| A549 | Non-Small Cell Lung Carcinoma (NSCLC) | ~0.5 - 2.8 |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | ~0.5 - 2.8 |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | ~0.5 - 2.8 |
| Data derived from studies showing cytotoxicity at nanomolar concentrations.[3][9] |
Table 2: Summary of Common Treatment-Related Adverse Events from Phase I Clinical Trials
| Adverse Event | Frequency (%) in Hematological Malignancies Study | Frequency in Refractory Solid Tumors Study |
| Nausea | 55% | Common |
| Peripheral Sensory Neuropathy | 45% | Common (Higher with continuous dosing) |
| Diarrhea | 40% | Common |
| Decreased Appetite / Anorexia | 35% | Common |
| Neutropenia | 25% (Grade 3/4: 20%) | Not specified |
| Leukopenia | 25% (Grade 3/4: 15%) | Not specified |
| Thrombocytopenia | 25% (Grade 3/4: 10%) | Not specified |
| Fatigue | 20% | Common |
| Lactic Acidosis | Dose-Limiting Toxicity | Not specified |
| Data compiled from published clinical trial results.[10][11][12] |
Experimental Protocols
Protocol 1: Assessing Mitochondrial Respiration using Seahorse XF Analyzer
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to attach and grow overnight.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 2-4 hours).[7][8]
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate at 37°C in a non-CO2 incubator.
-
Seahorse XF Assay: Load the sensor cartridge with mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A). Calibrate the instrument and then run the assay to measure the Oxygen Consumption Rate (OCR).
-
Data Analysis: Analyze the OCR data to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A significant reduction in these parameters in this compound-treated cells indicates mitochondrial dysfunction.[8]
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Culture cells to the desired confluency and then treat with this compound at various concentrations for a short duration (e.g., 2 hours).[3] Include a positive control (e.g., H2O2) and a vehicle control.
-
ROS Staining: Following treatment, wash the cells with phosphate-buffered saline (PBS) and then incubate with a ROS-sensitive fluorescent probe (e.g., CellROX Green or DCFDA) according to the manufacturer's instructions.
-
Fluorescence Measurement: After incubation with the probe, wash the cells again with PBS. Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope.
-
Data Analysis: Compare the fluorescence intensity of the this compound-treated cells to the vehicle control. A significant increase in fluorescence indicates an elevation in intracellular ROS levels.[3]
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. consensus.app [consensus.app]
- 3. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Phase I study of this compound, an oral inhibitor of signal transducer and activator of transcription 3, in patients with relapsed/refractory hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I and biomarker study of this compound, a novel signal transducer and activator of transcription (STAT) 3 inhibitor, in patients with refractory solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I study of this compound, an oral inhibitor of signal transducer and activator of transcription 3, in patients with relapsed/refractory hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Unexpected Outcomes with OPB-51602: A Technical Support Resource
Researchers and drug development professionals investigating the STAT3 inhibitor OPB-51602 may encounter unexpected experimental results stemming from its complex mechanism of action. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help interpret these findings, supported by experimental protocols and data from preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: We observe significant cytotoxicity with this compound, but it doesn't seem to correlate with the inhibition of STAT3 phosphorylation (pSTAT3 Tyr705). Why might this be?
A1: This is a key unexpected finding with this compound. While it does inhibit STAT3 phosphorylation, a significant portion of its cytotoxic effect is mediated through a non-canonical pathway involving mitochondrial STAT3 (mitoSTAT3).[1][2][3] this compound has been shown to inhibit Complex I of the mitochondrial electron transport chain in a STAT3-dependent manner.[1][2][3] This leads to increased production of reactive oxygen species (ROS), which in turn induces mitophagy, actin rearrangements, and ultimately, cell death.[1][2][3] Therefore, the cytotoxicity you are observing is likely a combination of inhibiting the canonical STAT3 signaling pathway and this potent off-target mitochondrial effect.
Q2: Our cells treated with this compound are showing signs of metabolic stress, such as increased lactate production. Is this a known effect?
A2: Yes, this is consistent with the compound's effect on mitochondrial respiration. By inhibiting Complex I, this compound disrupts oxidative phosphorylation.[2] This forces cells to rely more heavily on glycolysis for ATP production, leading to an increase in lactate as a byproduct. In clinical trials, grade 3 lactic acidosis was observed as a dose-limiting toxicity in some patients.[4][5][6]
Q3: We are seeing variability in the sensitivity of different cancer cell lines to this compound, and it doesn't seem to correlate with their basal STAT3 expression levels. What could explain this?
A3: Drug sensitivity to this compound does not appear to correlate with the basal expression levels of total STAT3.[2] The sensitivity is more likely dependent on the cell's reliance on mitochondrial respiration.[2] Cells that are highly dependent on oxidative phosphorylation are more susceptible to the cytotoxic effects of this compound due to its inhibition of Complex I.[1][2] Conversely, cells that are more glycolytic may show a degree of resistance.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity, low pSTAT3 inhibition | The primary mechanism of cell death is mitochondrial Complex I inhibition, not solely pSTAT3 inhibition. | 1. Measure mitochondrial function (e.g., Seahorse assay for oxygen consumption rate).2. Quantify ROS production (e.g., using a fluorescent probe like DCFDA).3. Assess for markers of mitophagy (e.g., LC3-II puncta formation). |
| Increased lactate levels in media | Shift in cellular metabolism from oxidative phosphorylation to glycolysis due to mitochondrial dysfunction. | 1. Confirm mitochondrial dysfunction as described above.2. Consider if the experimental model is sensitive to metabolic stress. |
| Inconsistent results between cell lines | Differential reliance on mitochondrial respiration versus glycolysis among cell lines. | 1. Characterize the metabolic phenotype of your cell lines (e.g., Seahorse assay).2. Consider using a positive control cell line known to be sensitive to this compound. |
| Unexpected in vivo toxicity | Off-target effects such as peripheral neuropathy and pneumonitis have been observed clinically.[7] | 1. Carefully monitor for and document any unexpected adverse events in animal models.2. Consider adjusting the dosing schedule. Intermittent dosing was better tolerated than continuous dosing in clinical trials.[7] |
Clinical Trial Data Summary
The following tables summarize key findings from Phase I clinical trials of this compound in patients with refractory solid malignancies and relapsed/refractory hematological malignancies.
Table 1: Dose-Limiting Toxicities (DLTs) and Maximum Tolerated Dose (MTD)
| Study Population | Dosing Schedule | MTD | Dose-Limiting Toxicities | Reference |
| Refractory Solid Malignancies | Intermittent (days 1-14 every 21 days) | 5 mg/day | Grade 3 hyponatremia, Grade 3 dehydration | [7] |
| Relapsed/Refractory Hematological Malignancies | Daily | 6 mg/day | Grade 3 lactic acidosis, Grade 1-2 peripheral neuropathy | [4][5][6] |
Table 2: Common Adverse Events (Reported in ≥20% of Patients)
| Adverse Event | Solid Malignancies (Continuous Dosing) | Hematological Malignancies (Daily Dosing) | Reference |
| Fatigue | Yes | Yes (20%) | [5][6][7] |
| Nausea/Vomiting | Yes | Yes (Nausea 55%, Vomiting 25%) | [5][6][7] |
| Diarrhea | Yes | Yes (40%) | [5][6][7] |
| Anorexia/Decreased Appetite | Yes | Yes (35%) | [5][6][7] |
| Peripheral Neuropathy | Yes (higher incidence with continuous dosing) | Yes (45%) | [5][6][7] |
| Neutropenia | Not specified | Yes (25%) | [5][6] |
| Leukopenia | Not specified | Yes (25%) | [5][6] |
| Anemia | Not specified | Yes (30%) | [5][6] |
| Thrombocytopenia | Not specified | Yes (25%) | [5][6] |
| Malaise | Not specified | Yes (25%) | [5][6] |
Experimental Protocols
Assessment of Mitochondrial Respiration (Seahorse XF Analyzer)
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density. Allow cells to adhere and grow overnight.
-
Drug Treatment: Treat cells with this compound or vehicle control for the desired duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator.
-
Seahorse XF Analyzer Protocol: Load the prepared cell culture plate into the Seahorse XF analyzer. Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Analysis: Measure the oxygen consumption rate (OCR) at baseline and after each injection to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Measurement of Reactive Oxygen Species (ROS) Production
-
Cell Treatment: Treat cells with this compound or vehicle control in a standard cell culture plate.
-
Probe Loading: In the final 30 minutes of treatment, add a final concentration of 5 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to the culture medium.
-
Cell Harvesting and Staining: Harvest the cells, wash with phosphate-buffered saline (PBS), and resuspend in PBS.
-
Flow Cytometry: Analyze the fluorescence of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Data Analysis: Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dual mechanism of this compound action.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of this compound, an oral inhibitor of signal transducer and activator of transcription 3, in patients with relapsed/refractory hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I study of this compound, an oral inhibitor of signal transducer and activator of transcription 3, in patients with relapsed/refractory hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase I and biomarker study of this compound, a novel signal transducer and activator of transcription (STAT) 3 inhibitor, in patients with refractory solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing OPB-51602 Dosage in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the STAT3 inhibitor OPB-51602 in animal models. The information aims to help optimize dosage strategies to maximize efficacy while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It functions by inhibiting the phosphorylation of STAT3, which prevents its activation and subsequent translocation from the cytoplasm to the nucleus. This blockage of STAT3 activation disrupts the regulation of gene expression involved in cancer cell proliferation, survival, and transformation.[1] Additionally, this compound has been shown to interfere with mitochondrial STAT3 (mito-STAT3) function, leading to the inhibition of complex I of the electron transport chain. This results in increased production of reactive oxygen species (ROS), induction of mitophagy, and ultimately, tumor cell death.[2][3][4]
Q2: What is a recommended starting dose for this compound in mouse xenograft models?
A2: Based on published preclinical studies, a common starting dose for this compound in mouse xenograft models is 40 mg/kg, administered daily via oral gavage .[5] Another study has reported using a dose of 20 mg/kg daily by mouth . It is crucial to perform a dose-escalation study in your specific animal model and tumor type to determine the optimal therapeutic dose with an acceptable toxicity profile.
Q3: How should I prepare this compound for oral administration in animal models?
A3: A commonly used vehicle for the oral administration of this compound in mice is a 5% gum arabic solution . To prepare, the appropriate amount of this compound should be suspended in this vehicle. It is essential to ensure a homogenous suspension before each administration.
Q4: What are the potential toxicities of this compound in animal models?
A4: While specific preclinical toxicity data for this compound in animal models is limited in publicly available literature, clinical trial data in humans can provide insights into potential adverse effects. The most common treatment-related adverse events observed in patients include nausea, peripheral sensory neuropathy, and diarrhea.[6][7] Dose-limiting toxicities in humans have been identified as lactic acidosis and peripheral neuropathy.[6][7] Therefore, in animal studies, it is critical to monitor for signs of neurological distress, gastrointestinal issues (e.g., diarrhea, weight loss), and general malaise.
Q5: How can I monitor the in vivo efficacy of this compound?
A5: The efficacy of this compound in vivo can be monitored through several methods:
-
Tumor Growth Inhibition: Regularly measure tumor volume using calipers.
-
Biomarker Analysis: At the end of the study, or from interim biopsies, assess the levels of phosphorylated STAT3 (pSTAT3) and total STAT3 in tumor tissue via immunohistochemistry (IHC) or western blotting. A decrease in these markers indicates target engagement.[5]
-
Proliferation Markers: Staining for proliferation markers such as Ki67 in tumor tissue can also indicate a therapeutic response.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility or precipitation of this compound in vehicle | Improper formulation or insufficient mixing. | Ensure the 5% gum arabic solution is properly prepared. Use a sonicator or vortex vigorously to create a uniform suspension of this compound before each administration. Prepare fresh dosing solutions regularly. |
| Significant body weight loss (>15-20%) in treated animals | The current dose is above the Maximum Tolerated Dose (MTD). | Immediately reduce the dosage or switch to an intermittent dosing schedule (e.g., dosing on weekdays only). Provide supportive care, such as supplemental nutrition and hydration. If weight loss persists, consider terminating the experiment for the affected animals and re-evaluating the starting dose. |
| Signs of neurological toxicity (e.g., ataxia, limb weakness) | Potential for peripheral neuropathy, a known side effect of STAT3 inhibitors. | Carefully observe animals daily for any changes in gait or behavior. If neurological signs appear, reduce the dose or consider an intermittent dosing schedule. Consult with a veterinarian for appropriate animal care. |
| Inconsistent tumor growth inhibition | Variable drug administration, tumor heterogeneity, or development of resistance. | Ensure accurate and consistent oral gavage technique. Increase the number of animals per group to account for biological variability. At the end of the study, analyze biomarker levels in individual tumors to correlate with response. |
| No significant reduction in pSTAT3 levels in tumors | Insufficient drug exposure or incorrect dosing schedule. | Verify the formulation and administration of this compound. Consider performing a pharmacokinetic (PK) study to determine the drug concentration in plasma and tumor tissue over time. An intermittent, higher-dose schedule might be more effective than continuous daily dosing, as suggested by clinical data.[8] |
Quantitative Data Summary
Table 1: this compound Dosing in a Mouse Xenograft Model
| Parameter | Value | Reference |
| Animal Model | Mice with DU145 tumor xenografts | [5] |
| Dosage | 20 mg/kg and 40 mg/kg | [5] |
| Administration Route | Daily by mouth | [5] |
| Vehicle | 5% arabic gum | [5] |
Table 2: Reported In Vivo Effects of this compound in a Mouse Xenograft Model
| Biomarker | Effect | Reference |
| pTyr705 STAT3 | Declined in tumors from treated mice | [5] |
| pSer727 STAT3 | Declined in tumors from treated mice | [5] |
| Total STAT3 | Declined in tumors from treated mice | [5] |
| Ki67 | Reduced immunostaining in tumors | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Materials:
-
This compound powder
-
Gum arabic powder
-
Sterile water for injection
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Prepare a 5% (w/v) solution of gum arabic in sterile water. For example, to make 10 mL, dissolve 0.5 g of gum arabic in 10 mL of sterile water.
-
Gently heat and stir the solution until the gum arabic is completely dissolved. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound powder based on the desired concentration and the number of animals to be dosed.
-
Add the this compound powder to the 5% gum arabic solution in a sterile conical tube.
-
Vortex the mixture vigorously for several minutes to create a uniform suspension. If necessary, use a sonicator for a short period to aid in suspension.
-
Visually inspect the suspension for any large particles before each administration. Vortex briefly before drawing up each dose.
-
Protocol 2: Monitoring Toxicity in Animal Models
-
Body Weight:
-
Measure and record the body weight of each animal at least three times per week.
-
Calculate the percentage of body weight change from baseline for each animal.
-
Establish a humane endpoint for body weight loss (e.g., >20%).
-
-
Clinical Observations:
-
Perform daily visual inspections of all animals.
-
Record any clinical signs of toxicity, including but not limited to:
-
Changes in posture or gait (e.g., ataxia, weakness)
-
Changes in activity level (e.g., lethargy)
-
Changes in appearance (e.g., ruffled fur, hunched posture)
-
Signs of gastrointestinal distress (e.g., diarrhea, dehydration)
-
-
Use a standardized scoring system to quantify the severity of clinical signs.
-
-
Supportive Care:
-
Provide supplemental hydration (e.g., subcutaneous saline) and nutrition (e.g., wet food or gel packs) to animals showing signs of toxicity, as needed.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo experimental workflow for this compound.
Caption: Troubleshooting logic for dose optimization.
References
- 1. Phase I study of this compound, an oral inhibitor of signal transducer and activator of transcription 3, in patients with relapsed/refractory hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I and biomarker study of this compound, a novel signal transducer and activator of transcription (STAT) 3 inhibitor, in patients with refractory solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I study of this compound, an oral inhibitor of signal transducer and activator of transcription 3, in patients with relapsed/refractory hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physiological and metabolic features of mice with CRISPR/Cas9-mediated loss-of-function in growth hormone-releasing hormone | Aging [aging-us.com]
- 8. researchgate.net [researchgate.net]
Mitigating gastrointestinal toxicity of OPB-51602 in preclinical studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering gastrointestinal (GI) toxicity in preclinical studies of OPB-51602. The information is intended for researchers, scientists, and drug development professionals.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced gastrointestinal toxicity?
A1: this compound, a STAT3 inhibitor, is understood to cause cytotoxicity by inhibiting the mitochondrial complex I. This inhibition leads to an increase in reactive oxygen species (ROS) production, which can induce cell death and damage to rapidly dividing cells, such as those lining the gastrointestinal tract.[1][2][3] This mitochondrial-dependent toxicity is a key factor in the gastrointestinal side effects observed in preclinical and clinical studies.
Q2: What are the most commonly observed gastrointestinal adverse events with this compound in clinical trials?
A2: In phase I clinical trials, the most frequently reported treatment-related gastrointestinal adverse events for this compound include nausea and diarrhea.[4] These events are important to monitor and manage in preclinical models to ensure the translatability of the findings.
Q3: Are there any known strategies to mitigate the general toxicity of this compound in vitro?
A3: Yes, preclinical research has shown that the cytotoxicity of this compound, which is dependent on ROS production, can be partially counteracted by the use of antioxidants. Specifically, a cell-permeable form of glutathione (GSH-EE) has been shown to quench the ROS produced by this compound treatment.[1]
Q4: Can formulation of this compound impact its gastrointestinal toxicity?
A4: While specific data on this compound is limited, formulation strategies are a known approach to mitigate the toxicity of orally administered drugs.[5] These can include modifying the drug's pharmacokinetic profile to reduce peak plasma concentrations (Cmax), which may be associated with acute toxicity.
Q5: Are there dietary interventions that could potentially reduce chemotherapy-induced gastrointestinal toxicity?
A5: General preclinical and clinical research in oncology suggests that certain nutritional supplements may help modulate chemotherapy-induced GI toxicity. These include glutamine, ω-3 polyunsaturated fatty acids, and probiotics/prebiotics.[6] However, their specific efficacy in mitigating this compound-induced toxicity has not been formally reported and would require dedicated preclinical investigation.
II. Troubleshooting Guides
This section provides guidance for specific issues that may arise during preclinical experiments with this compound.
Issue 1: High incidence of diarrhea in animal models leading to premature study termination.
-
Possible Cause: The dose of this compound may be too high, leading to severe damage to the intestinal epithelium.
-
Troubleshooting Steps:
-
Dose Reduction: Consider a dose de-escalation study to find a maximum tolerated dose (MTD) with an acceptable level of gastrointestinal toxicity.
-
Pharmacokinetic Analysis: Analyze the pharmacokinetic profile of this compound in your model. A high Cmax may be contributing to the acute toxicity. Consider formulation strategies to reduce the Cmax while maintaining the desired exposure (AUC).
-
Symptomatic Treatment: Implement a supportive care regimen including antidiarrheal agents like loperamide. The standard recommendation for chemotherapy-induced diarrhea is an initial 4 mg dose, followed by 2 mg every 4 hours or after each loose stool, not exceeding 16 mg per day.[7]
-
Dietary Modification: Introduce a modified diet that is easier to digest and supplement with nutrients known to support gut health, such as glutamine.
-
Issue 2: Significant weight loss and reduced food intake in animals treated with this compound.
-
Possible Cause: Nausea and anorexia are common side effects of this compound.[4]
-
Troubleshooting Steps:
-
Anti-emetic Co-administration: Consider the co-administration of an anti-emetic agent. Selective serotonin 5-HT3 receptor antagonists like ondansetron are commonly used to manage chemotherapy-induced nausea.[8]
-
Palatable Diet: Provide a highly palatable and calorically dense diet to encourage food intake.
-
Monitor Hydration: Ensure animals have easy access to water and monitor for signs of dehydration. Provide subcutaneous fluids if necessary.
-
Issue 3: In vitro cytotoxicity assays show high cell death even at low concentrations of this compound.
-
Possible Cause: The cell line being used may be particularly sensitive to mitochondrial complex I inhibition and ROS-induced cell death.
-
Troubleshooting Steps:
-
Antioxidant Co-treatment: As a mechanistic control, co-treat the cells with an antioxidant like N-acetylcysteine (NAC) or GSH-EE to determine if the cytotoxicity is ROS-dependent.
-
Cell Line Selection: If possible, compare the cytotoxicity of this compound across a panel of cell lines with varying sensitivities to mitochondrial toxins.
-
Assess Mitochondrial Function: Characterize the basal mitochondrial respiration of your cell line. Cells with high reliance on oxidative phosphorylation may be more sensitive to this compound.
-
III. Data Presentation
Table 1: Gastrointestinal Adverse Events of this compound in a Phase I Study in Patients with Relapsed/Refractory Hematological Malignancies
| Adverse Event | Percentage of Patients (N=20) |
| Nausea | 55% |
| Diarrhea | 40% |
Data sourced from Ogura et al., 2015.[4]
IV. Experimental Protocols
Protocol 1: In Vivo Evaluation of an Antioxidant to Mitigate this compound-Induced Gastrointestinal Toxicity
-
Objective: To determine if co-administration of N-acetylcysteine (NAC) can reduce the gastrointestinal toxicity of this compound in a murine model.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Groups (n=10 per group):
-
Vehicle control (oral gavage)
-
This compound (at a dose known to induce GI toxicity, oral gavage)
-
This compound + NAC (NAC administered via intraperitoneal injection 1 hour prior to this compound)
-
NAC alone
-
-
Methodology:
-
Administer treatments daily for 14 days.
-
Monitor body weight, food and water intake, and stool consistency daily.
-
At the end of the study, collect blood for complete blood count and serum chemistry.
-
Euthanize animals and collect the small and large intestines for histopathological analysis (H&E staining) to assess for signs of intestinal damage (e.g., villus blunting, crypt apoptosis, inflammation).
-
A section of the intestine can be flash-frozen for analysis of oxidative stress markers (e.g., malondialdehyde levels).
-
-
Data Analysis: Compare changes in body weight, stool score, and histopathological scores between the treatment groups using appropriate statistical tests (e.g., ANOVA).
Protocol 2: In Vitro Assessment of a Probiotic Supernatant to Protect Intestinal Epithelial Cells from this compound-Induced Damage
-
Objective: To investigate if the secreted products of a probiotic bacterium can protect a human intestinal epithelial cell line from this compound-induced cytotoxicity.
-
Cell Line: Caco-2 human colorectal adenocarcinoma cells.
-
Reagents:
-
This compound
-
Probiotic strain (e.g., Lactobacillus rhamnosus GG)
-
Cell culture medium and supplements
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
-
-
Methodology:
-
Culture the probiotic strain in an appropriate broth and collect the cell-free supernatant by centrifugation and filtration.
-
Seed Caco-2 cells in 96-well plates and allow them to differentiate for 21 days to form a polarized monolayer.
-
Pre-treat the Caco-2 monolayers with the probiotic supernatant (at various dilutions) for 24 hours.
-
Following pre-treatment, expose the cells to a dose range of this compound for 48 hours.
-
Assess cell viability using a standard assay.
-
-
Data Analysis: Compare the IC50 values of this compound in the presence and absence of the probiotic supernatant.
V. Mandatory Visualizations
Caption: Mechanism of this compound-induced cytotoxicity.
References
- 1. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I study of this compound, an oral inhibitor of signal transducer and activator of transcription 3, in patients with relapsed/refractory hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nutrition modulation of gastrointestinal toxicity related to cancer chemotherapy: from preclinical findings to clinical strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Managing Chemotherapy-Induced Diarrhea: Efficacy of Interventions for Cancer Patients – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Strategies to Mitigate Chemotherapy and Radiation Toxicities That Affect Eating - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with OPB-51602 batch-to-batch variability
Welcome to the technical support center for OPB-51602. This resource is intended for researchers, scientists, and drug development professionals to help troubleshoot and address potential issues arising from batch-to-batch variability of this compound, ensuring the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the cytotoxic potency (IC50) of this compound between two recently purchased batches. What could be the cause?
A1: Discrepancies in potency between batches of this compound can stem from several factors. The most common causes include variations in purity, the presence of different salt forms, or variations in the crystalline structure (polymorphism). It is also known that impurities in a compound can affect its potency.[1] We recommend performing an in-house quality control check on the new batch before extensive use. Please refer to the "Quality Control Protocols" section for detailed instructions on how to perform these checks.
Q2: Our recent experiments with a new batch of this compound are showing unexpected off-target effects that were not observed with previous batches. Why is this happening?
A2: Unexpected off-target effects are often due to the presence of impurities or contaminants in a specific batch. These can include residual solvents from synthesis, byproducts, or degradants.[2] We strongly advise performing a purity analysis via HPLC/UPLC to compare the impurity profile with previous batches.
Q3: The solubility of our new batch of this compound in our solvent is lower than what is stated on the datasheet. What should we do?
A3: Variations in solubility can be attributed to differences in the physical form (e.g., amorphous vs. crystalline) of the compound between batches.[3] Gentle warming of the solution to 37°C and brief sonication can often help to dissolve the compound. However, be cautious as excessive heat may degrade the compound. Always prepare fresh solutions for your experiments.
Q4: We are seeing inconsistent inhibition of STAT3 phosphorylation in our Western blots with a new batch of this compound. How can we troubleshoot this?
A4: Inconsistent effects on STAT3 phosphorylation can be due to issues with the compound's purity, stability, or experimental variability. Ensure that your stock solutions are freshly prepared and have not undergone multiple freeze-thaw cycles. We recommend running a dose-response experiment with each new batch to confirm its activity. Additionally, refer to our detailed Western Blot protocol to ensure consistency in your experimental technique.
Troubleshooting Guide
Inconsistent IC50 Values
If you are observing significant variability in the IC50 values of this compound in your cell viability assays, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Batch-to-Batch Variability | - Perform in-house QC on the new batch (see QC Protocols). - Run a parallel experiment with a previous, validated batch if available. - Contact the supplier for the certificate of analysis and compare purity data. |
| Cell-Based Variability | - Use cells with a consistent and low passage number.[4] - Ensure consistent cell seeding density.[5][6] - Regularly test for mycoplasma contamination.[5] |
| Assay-Related Variability | - Standardize incubation times for drug treatment.[5] - Use a consistent, calibrated multichannel pipette for reagent addition.[6] - Be mindful of the "edge effect" in 96-well plates.[4] |
Unexpected Cellular Phenotypes
Should you observe cellular phenotypes that are inconsistent with the known mechanism of action of this compound, please consider the following:
| Potential Cause | Recommended Action |
| Compound Impurities | - Analyze the purity of the current batch using HPLC or LC-MS. - Compare the impurity profile to previous batches if possible. |
| Compound Degradation | - Prepare fresh stock solutions. - Avoid repeated freeze-thaw cycles. - Store the compound as recommended on the datasheet. |
| Off-Target Effects of Impurities | - If a major impurity is identified, search the literature for its known biological activities. |
Data Presentation
Table 1: Expected IC50 Values of this compound in Various Cancer Cell Lines
The following table summarizes previously reported IC50 values for this compound. Note that these values can vary depending on the specific experimental conditions.
| Cell Line | Cancer Type | Assay Duration | Reported IC50 (nM) |
| A549 | Non-Small Cell Lung Carcinoma (NSCLC) | 16 hours | ~1.0 |
| H522 | Non-Small Cell Lung Carcinoma (NSCLC) | 16 hours | ~0.5 |
| H2228 | Non-Small Cell Lung Carcinoma (NSCLC) | 16 hours | ~2.8 |
| H23 | Non-Small Cell Lung Carcinoma (NSCLC) | 16 hours | ~1.5 |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 16 hours | ~0.8 |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | 16 hours | ~1.2 |
Data compiled from published research.[7]
Experimental Protocols
Cell Viability Assay (CCK-8/WST-8)
This protocol provides a general guideline for assessing cell viability after treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the culture medium with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 16, 24, 48, or 72 hours).
-
CCK-8/WST-8 Addition: Add 10 µL of CCK-8 or WST-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol details the steps for detecting changes in STAT3 phosphorylation upon treatment with this compound.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
Mandatory Visualizations
Caption: Mechanism of this compound induced cytotoxicity.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Preventing OPB-51602 precipitation in cell culture media
For researchers, scientists, and drug development professionals utilizing the STAT3 inhibitor OPB-51602, ensuring its proper solubility in cell culture media is critical for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of this compound precipitation in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3)[1]. It functions by binding with high affinity to the SH2 domain of STAT3, which prevents its phosphorylation and subsequent activation[1][2]. This blockage of STAT3 activation impedes its translocation to the nucleus, thereby inhibiting the expression of genes involved in cell proliferation, survival, and angiogenesis[1]. Interestingly, this compound's cytotoxic effects are also mediated through its interference with mitochondrial STAT3 (mSTAT3), leading to mitochondrial dysfunction, an increase in reactive oxygen species (ROS), and ultimately, cell death[3][4].
Q2: Why is my this compound precipitating in the cell culture medium?
A2: Precipitation of this compound in aqueous solutions like cell culture media is a common challenge, primarily due to its hydrophobic nature. Several factors can contribute to this issue:
-
Low Aqueous Solubility: Like many small molecule inhibitors, this compound has limited solubility in water-based solutions.
-
High Final Concentration: The concentration of this compound used may exceed its solubility limit in the specific cell culture medium.
-
"Solvent Shock": When a concentrated stock solution of this compound (typically in DMSO) is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of solution and form a precipitate.
-
Interaction with Media Components: Components within the cell culture medium, such as salts and proteins from fetal bovine serum (FBS), can interact with this compound and reduce its solubility.
-
Temperature and pH: Changes in temperature (e.g., adding a cold stock solution to warm media) or the pH of the media can affect the solubility of this compound.
-
Nutrient Depletion: Studies have shown that the efficacy of this compound is enhanced under conditions of metabolic stress, such as high cell density or glucose starvation, which lead to nutrient depletion in the media[2][5]. While the exact mechanism is not fully elucidated, changes in the biochemical composition of the media under these conditions could potentially reduce the solubility of this compound.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).
Q4: How should I store my this compound stock solution?
A4: For long-term storage, it is recommended to store the solid form of this compound at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Protect the stock solution from light.
Troubleshooting Guide: Preventing this compound Precipitation
If you are observing precipitation of this compound in your cell culture experiments, follow this troubleshooting guide.
Visualizing the Problem and Solution Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in high-purity, sterile DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Visually inspect the solution to ensure no particulate matter is present.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solution and Treatment of Cells
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the required volume of your complete cell culture medium (containing serum, if applicable) to 37°C.
-
Perform a serial dilution: a. Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of pre-warmed medium. For example, add 10 µL of 10 mM stock to 990 µL of medium to get a 100 µM solution. Mix gently by pipetting. b. Use this intermediate dilution to prepare your final working concentrations. For example, to achieve a 10 µM final concentration in 1 mL of media, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed media.
-
Add the final this compound-containing medium to your cells immediately.
-
Important: Always include a vehicle control in your experiments, where cells are treated with the same final concentration of DMSO as the highest concentration of this compound used. The final DMSO concentration should ideally be at or below 0.1%.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| H522 | Non-Small Cell Lung Carcinoma | ~1.0 |
| H2228 | Non-Small Cell Lung Carcinoma | ~1.5 |
| H23 | Non-Small Cell Lung Carcinoma | ~2.8 |
| A549 | Non-Small Cell Lung Carcinoma | ~0.5 |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1.2 |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~0.8 |
| DU145 | Prostate Cancer | Not specified, but effective in nanomolar range |
| H358 | Bronchioloalveolar Carcinoma | Not specified, but effective in nanomolar range |
Note: IC50 values are approximate and can vary based on experimental conditions such as cell density and media composition.[4]
Table 2: Pharmacokinetic Parameters of this compound in Humans (Phase I Clinical Trial)
| Dose | Cmax (ng/mL) | tmax (h) | AUC24h (h·ng/mL) |
| 1 mg | 0.2 | - | 0.8 |
| 6 mg | 2.2 | - | 10.6 |
Data from a study in patients with relapsed or refractory hematological malignancies.
Signaling Pathway and Experimental Workflow Diagrams
Diagram 1: Simplified STAT3 Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the canonical STAT3 signaling pathway by this compound.
Diagram 2: Experimental Workflow for Testing this compound Efficacy
Caption: A typical experimental workflow for in vitro studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I study of this compound, an oral inhibitor of signal transducer and activator of transcription 3, in patients with relapsed/refractory hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Novel STAT3 Small-Molecule Inhibitors Identified by Structure-Based Virtual Ligand Screening Incorporating SH2 Domain Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Adjusting OPB-51602 treatment times for optimal STAT3 inhibition
Welcome to the technical support center for OPB-51602. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments for effective STAT3 inhibition using this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable small molecule that functions as a direct inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It specifically binds to the SH2 domain of STAT3, which is crucial for its activation.[3] This binding prevents the phosphorylation of STAT3 at Tyr705, a critical step for its dimerization, nuclear translocation, and subsequent regulation of gene expression.[1]
Beyond its direct action on STAT3, this compound has a secondary, STAT3-dependent mechanism involving the mitochondria. It has been shown to inhibit Complex I of the mitochondrial respiratory chain, leading to an increase in reactive oxygen species (ROS), induction of mitophagy, and ultimately, tumor cell death.[4][5][6]
Q2: What is a recommended starting concentration and treatment time for this compound in cell culture experiments?
A2: The optimal concentration and treatment time for this compound are cell-line dependent. However, based on published data, a good starting point for many cancer cell lines is in the low nanomolar range. For assessing the direct inhibition of STAT3 phosphorylation (pSTAT3), shorter treatment times of 2 to 4 hours are often sufficient.[5] For evaluating downstream effects such as apoptosis and cytotoxicity, longer incubation times of 16 to 72 hours are typically required.[4][5][7][8] It is always recommended to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q3: How can I best measure the inhibition of STAT3 activity by this compound?
A3: The most common and direct method to measure STAT3 inhibition is to assess the phosphorylation status of STAT3 at Tyrosine 705 (pSTAT3 Tyr705) via Western blotting.[9][10][11] A significant decrease in the pSTAT3/total STAT3 ratio upon treatment with this compound indicates effective inhibition. Additionally, you can measure the expression of known STAT3 downstream target genes (e.g., c-Myc, Cyclin D1, Survivin) using qPCR or Western blotting to confirm the functional consequence of STAT3 inhibition.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant decrease in pSTAT3 levels observed after this compound treatment. | 1. Suboptimal treatment time or concentration. 2. Low basal pSTAT3 levels in the chosen cell line. 3. Issues with Western blot protocol. | 1. Perform a dose-response (e.g., 1 nM - 1 µM) and time-course (e.g., 2, 4, 8, 16 hours) experiment to determine the optimal conditions for your cell line. 2. Consider stimulating the cells with a known STAT3 activator (e.g., IL-6) to induce pSTAT3 levels before treatment. 3. Review your Western blot protocol, ensuring the use of appropriate antibodies, fresh buffers, and phosphatase inhibitors in your lysis buffer.[9][10][11][12] |
| High levels of cell death observed, but with minimal changes in pSTAT3. | 1. The observed cytotoxicity might be primarily driven by the off-target mitochondrial effects of this compound.[4][5][6] 2. The chosen time point for pSTAT3 analysis might be too late. | 1. Measure mitochondrial ROS production (e.g., using MitoSOX) and Complex I activity to assess the contribution of the mitochondrial pathway.[4][5] 2. Analyze pSTAT3 levels at earlier time points (e.g., 2-4 hours) as the inhibition of phosphorylation is a rapid event.[5] |
| Variability in results between experiments. | 1. Inconsistent cell density at the time of treatment. 2. Degradation of this compound. | 1. Ensure consistent cell seeding density and confluency across experiments, as this can influence signaling pathways. 2. Prepare fresh stock solutions of this compound in DMSO and store them appropriately at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Unexpected changes in total STAT3 levels. | Long-term treatment with this compound has been reported to induce the depletion of total STAT3 protein through the formation of proteotoxic aggregates.[13] | This is a known long-term effect of the compound. If you are interested in the direct inhibitory effect on phosphorylation, focus on earlier time points. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cancer cell lines. Below is a summary of reported IC50 values from in vitro studies.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time |
| H522 | Non-Small Cell Lung Cancer (NSCLC) | ~1.0 | 16 hours |
| H2228 | Non-Small Cell Lung Cancer (NSCLC) | ~2.8 | 16 hours |
| H23 | Non-Small Cell Lung Cancer (NSCLC) | ~0.8 | 16 hours |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | ~1.5 | 16 hours |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | ~0.5 | 16 hours |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | ~2.5 | 16 hours |
| Data extracted from studies on human cancer cell lines.[7] |
Experimental Protocols
Western Blot for pSTAT3 and Total STAT3
This protocol provides a general guideline for assessing STAT3 phosphorylation. Optimization may be required for specific cell lines and experimental conditions.
-
Cell Lysis:
-
After treating cells with this compound for the desired time, wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency using Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pSTAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.[10][11]
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin or GAPDH.[12]
-
Visualizations
Caption: this compound inhibits the canonical STAT3 signaling pathway and has off-target mitochondrial effects.
Caption: A typical experimental workflow for assessing this compound efficacy.
Caption: A troubleshooting decision tree for suboptimal pSTAT3 inhibition.
References
- 1. Facebook [cancer.gov]
- 2. qeios.com [qeios.com]
- 3. This compound | Probechem Biochemicals [probechem.com]
- 4. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical characterization of WB737, a potent and selective STAT3 inhibitor, in natural killer/T‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 13. pnas.org [pnas.org]
Why is OPB-51602 showing low efficacy in my cell line?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing low efficacy of the STAT3 inhibitor, OPB-51602, in their cell line.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][[“]] It was initially understood to inhibit the phosphorylation and activation of STAT3, preventing its translocation to the nucleus and subsequent regulation of gene expression.[1] However, further research has revealed that its primary cytotoxic effect is mediated through a non-transcriptional role of STAT3 in the mitochondria.[3][4][5] this compound's toxicity is dependent on mitochondrial STAT3 and results from the inhibition of mitochondrial complex I of the electron transport chain.[3][4][5] This inhibition leads to increased production of Reactive Oxygen Species (ROS), which in turn induces mitophagy, actin rearrangements, and ultimately, cell death.[3][4][5]
Q2: My cell line has high STAT3 expression, but this compound is not effective. Why?
A2: The sensitivity to this compound does not directly correlate with the total basal expression levels of STAT3.[4] The cytotoxicity of this compound is critically dependent on the presence and function of mitochondrial STAT3 .[3][4][5] Therefore, a cell line could have high overall STAT3 levels but low mitochondrial STAT3 localization, rendering the compound less effective. Additionally, cells that have a reduced reliance on oxidative phosphorylation for energy production may be resistant to this compound's effects.[3][4]
Q3: Are there known resistance mechanisms to this compound?
A3: Yes, several mechanisms can confer resistance to this compound. Cells that exhibit reduced oxidative phosphorylation are less sensitive to the drug's effects.[3][4] Furthermore, the expression of alternative enzymes that can bypass the function of mammalian complex I, such as the NDI1 NADH dehydrogenase from Saccharomyces cerevisiae, can also lead to resistance.[3][4][5] Another potential factor is the absence or very low levels of mitochondrial STAT3, as STAT3-null cells have been shown to be protected from this compound-induced toxicity.[3][4][5]
Q4: What are the reported IC50 values for this compound in sensitive cell lines?
A4: The half-maximal inhibitory concentration (IC50) for this compound can vary between cell lines. For instance, in sensitive human non-small cell lung carcinoma (NSCLC) and triple-negative breast cancer (TNBC) cell lines, cytotoxicity is observed after treatment with nanomolar concentrations of this compound.[3][4] It is crucial to perform a dose-response experiment to determine the IC50 in your specific cell line.[6]
Troubleshooting Guide for Low Efficacy
If you are observing low efficacy with this compound, follow this step-by-step troubleshooting guide.
Step 1: Verify Compound Integrity and Experimental Setup
It is essential to first rule out common issues related to the compound itself or the experimental procedure.
-
Compound Quality: Ensure the purity and integrity of your this compound stock. If possible, verify by analytical methods like HPLC or LC-MS.[7]
-
Storage: Store the compound as recommended by the supplier, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.[7]
-
Solubility: Visually inspect your stock and working solutions for any precipitation.[6] this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your cell culture medium is non-toxic (generally <0.5%).[6][8]
-
Cell Culture Conditions: Maintain consistency in cell passage number and seeding density, as these can influence drug sensitivity.[6]
Step 2: Assess the Mitochondrial Dependence of Your Cell Line
Given that this compound's primary mechanism involves mitochondrial complex I inhibition, the metabolic state of your cells is critical.
-
Mitochondrial Respiration: Determine if your cell line relies heavily on oxidative phosphorylation. You can assess this by measuring the oxygen consumption rate (OCR). Cells with low basal OCR may be inherently less sensitive to this compound.
-
Glycolytic Dependence: Conversely, highly glycolytic cells may be less affected. You can measure the extracellular acidification rate (ECAR) as an indicator of glycolysis.
Step 3: Investigate the Role of STAT3 in Your Cell Line
Confirm the presence and localization of the drug's target.
-
Mitochondrial STAT3 Levels: Western blotting of mitochondrial fractions can be used to determine the levels of STAT3 within the mitochondria of your cell line. Low or absent mitochondrial STAT3 is a likely cause of resistance.[3][4]
-
STAT3 Knockdown/Knockout: To confirm STAT3-dependent toxicity, you can use siRNA or CRISPR/Cas9 to reduce or eliminate STAT3 expression. A decrease in sensitivity to this compound in these modified cells would confirm a STAT3-dependent mechanism.[3]
Troubleshooting Workflow Diagram
Troubleshooting workflow for low this compound efficacy.
Experimental Protocols
Protocol 1: Dose-Response Assay for this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 10 µM). Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the overnight culture medium from the cells and add the prepared drug dilutions.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, CellTiter-Glo®, or by direct cell counting with trypan blue exclusion.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for Mitochondrial STAT3
Objective: To determine the presence and relative amount of STAT3 in the mitochondrial fraction of the cell line.
Methodology:
-
Cell Lysis and Fractionation: Harvest cells and perform subcellular fractionation to isolate the mitochondrial and cytosolic fractions. Commercially available kits can be used for this purpose.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from the mitochondrial and cytosolic fractions onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for STAT3.
-
To ensure the purity of the fractions, also probe for a mitochondrial marker (e.g., COX IV or VDAC) and a cytosolic marker (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Table 1: Factors Influencing this compound Efficacy
| Factor | Low Efficacy Indicator | High Efficacy Indicator | Experimental Assay |
| Mitochondrial STAT3 | Low or undetectable levels | High levels | Western Blot of mitochondrial fractions |
| Oxidative Phosphorylation | Low Oxygen Consumption Rate (OCR) | High Oxygen Consumption Rate (OCR) | Seahorse XF Analyzer |
| Glycolysis | High Extracellular Acidification Rate (ECAR) | Low Extracellular Acidification Rate (ECAR) | Seahorse XF Analyzer |
| STAT3 Dependence | No change in sensitivity with STAT3 knockdown | Increased resistance with STAT3 knockdown | siRNA/CRISPR knockdown followed by viability assay |
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound.
Mechanism of this compound-induced cytotoxicity.
References
- 1. Facebook [cancer.gov]
- 2. consensus.app [consensus.app]
- 3. researchgate.net [researchgate.net]
- 4. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Measuring OPB-51602 Uptake in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to measure the cellular uptake of OPB-51602, a STAT3 inhibitor with a primary mitochondrial target.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of STAT3.[1][2][3][4][5] Its cytotoxic effects are primarily mediated through its interaction with mitochondrial STAT3, which leads to the inhibition of mitochondrial Complex I, increased production of reactive oxygen species (ROS), and subsequent cell death.[1][3][6]
Q2: Why is it important to measure the intracellular concentration of this compound?
A2: Measuring the intracellular concentration of this compound is crucial for several reasons. It helps to correlate the extracellular drug concentration with its intracellular bioavailability and, consequently, its pharmacological effect. This data is vital for interpreting the results of cell-based assays, understanding potential mechanisms of resistance, and guiding further drug development.
Q3: What is the proposed cellular uptake mechanism for this compound?
A3: While the exact transport mechanism for this compound has not been definitively characterized in the provided literature, small molecule inhibitors like this compound typically enter cells through a combination of passive diffusion and carrier-mediated active transport. Given its action in the mitochondria, specific mitochondrial transporters may also be involved in its subcellular localization.
Q4: What are the recommended methods for quantifying this compound uptake in cells?
A4: The most common and accurate method for quantifying the intracellular concentration of small molecule inhibitors like this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity. Other methods, such as using a radiolabeled version of the compound, can also be employed.
Experimental Protocols
Protocol: Quantification of Intracellular this compound Concentration using LC-MS/MS
This protocol provides a step-by-step guide for measuring the uptake of this compound in cultured cells.
Materials:
-
This compound
-
Cell line of interest (e.g., A549, MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but isotopically labeled compound)
-
BCA Protein Assay Kit
-
LC-MS/MS system
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Drug Treatment:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add fresh culture medium containing the desired concentration of this compound (e.g., 10 nM, 50 nM, 100 nM). Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time points (e.g., 1, 4, 8, 24 hours).
-
-
Cell Harvesting and Lysis:
-
At each time point, aspirate the drug-containing medium.
-
Wash the cell monolayer three times with ice-cold PBS to remove any extracellular drug.
-
Add an appropriate volume of lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
-
Protein Precipitation and Extraction:
-
Add three volumes of ice-cold acetonitrile containing the internal standard to the cell lysate.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the extracted this compound.
-
-
Sample Analysis by LC-MS/MS:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Generate a standard curve using known concentrations of this compound to ensure accurate quantification.
-
-
Data Normalization:
-
Determine the protein concentration of the cell lysate from a parallel set of wells using a BCA protein assay.
-
Normalize the intracellular this compound concentration to the total protein content (e.g., pmol/mg protein).
-
Data Presentation
Table 1: Example of Intracellular this compound Concentration in A549 Cells
| Treatment Concentration (nM) | Incubation Time (hours) | Intracellular Concentration (pmol/mg protein) |
| 10 | 1 | 5.2 ± 0.8 |
| 10 | 4 | 15.8 ± 2.1 |
| 10 | 8 | 25.4 ± 3.5 |
| 10 | 24 | 30.1 ± 4.2 |
| 50 | 1 | 28.9 ± 3.9 |
| 50 | 4 | 85.3 ± 11.2 |
| 50 | 8 | 135.7 ± 18.9 |
| 50 | 24 | 155.6 ± 21.7 |
| 100 | 1 | 60.1 ± 7.5 |
| 100 | 4 | 178.2 ± 22.3 |
| 100 | 8 | 280.4 ± 35.1 |
| 100 | 24 | 321.9 ± 40.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Troubleshooting Guide
Q: I am observing high variability between my replicate samples. What could be the cause?
A:
-
Inconsistent cell numbers: Ensure that each well has a similar cell density at the time of the experiment.
-
Incomplete washing: Residual extracellular drug can lead to artificially high readings. Make sure to wash the cells thoroughly with ice-cold PBS.
-
Pipetting errors: Use calibrated pipettes and ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding the internal standard.
Q: The measured intracellular concentration of this compound is very low or undetectable. What should I do?
A:
-
Insufficient incubation time: The drug may not have had enough time to accumulate in the cells. Try increasing the incubation time.
-
Low drug concentration: The concentration of this compound in the medium may be too low. Consider increasing the treatment concentration.
-
Poor extraction efficiency: The chosen lysis buffer and extraction solvent may not be optimal for this compound. You may need to test different extraction protocols.
-
Drug instability: this compound might be unstable in the cell culture medium or inside the cells. Assess the stability of the compound under your experimental conditions.
-
LC-MS/MS sensitivity: Ensure your LC-MS/MS method is sensitive enough to detect low concentrations of the analyte.
Q: I am seeing a high background signal in my LC-MS/MS analysis. How can I reduce it?
A:
-
Matrix effects: Components from the cell lysate can interfere with the ionization of this compound. Optimize your sample preparation to remove interfering substances. This may include solid-phase extraction (SPE).
-
Contamination: Ensure all reagents and consumables are of high purity and free from contaminants.
-
Carryover on the LC system: Implement a robust column washing protocol between sample injections to prevent carryover from previous samples.
Visualizations
Caption: Experimental workflow for measuring this compound uptake in cells.
Caption: Proposed signaling pathway of this compound in cancer cells.
References
Technical Support Center: OPB-51602 & Fluorescence Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using OPB-51602 in fluorescence microscopy. Here you will find troubleshooting advice and frequently asked questions to help you avoid common artifacts and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] It functions by inhibiting the phosphorylation of STAT3, which prevents its activation and translocation from the cytoplasm to the nucleus.[1] This blockage of STAT3 signaling disrupts the regulation of genes involved in cell proliferation and survival, making it a compound of interest in cancer research.[1]
Q2: Does this compound have off-target effects that could influence my fluorescence microscopy experiments?
Yes, a significant off-target effect of this compound is the inhibition of mitochondrial respiratory chain Complex I.[2][3][4] This inhibition leads to an increase in the production of reactive oxygen species (ROS), which can induce mitophagy, changes in actin arrangements, and ultimately, cell death.[2][3][4] These effects on mitochondrial health and cellular redox state are critical considerations when designing and interpreting fluorescence microscopy experiments.
Q3: Is this compound itself fluorescent?
Currently, there is no publicly available data on the excitation and emission spectra of this compound. Therefore, it is unknown whether the compound itself is fluorescent. It is crucial to perform a control experiment to assess any potential intrinsic fluorescence of this compound under the specific imaging conditions of your experiment.
Q4: What are the general types of artifacts I should be aware of in fluorescence microscopy?
Common artifacts in fluorescence microscopy can arise from several sources, including:
-
Sample Preparation: Issues like air bubbles, cell crushing, or improper fixation can distort cellular structures.[5]
-
Phototoxicity: Excessive light exposure can generate reactive oxygen species, leading to cell stress and death, which can be a particular concern when using ROS-inducing compounds like this compound.[5]
-
Photobleaching: The destruction of fluorophores by excitation light, leading to a diminished signal over time.[5]
-
Autofluorescence: Intrinsic fluorescence from cellular components (e.g., NADH, flavins) or the experimental reagents themselves.[6][7][8]
-
Spectral Bleed-through: The signal from one fluorophore being detected in the channel of another.
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound in fluorescence microscopy experiments.
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence in all channels, including unstained, this compound-treated cells. | Intrinsic fluorescence of this compound. | 1. Control for compound fluorescence: Image cells treated with this compound but without any fluorescent dyes. Use the same excitation and emission settings as your experimental samples. 2. Spectral separation: If this compound is fluorescent, determine its emission spectrum and choose fluorescent dyes for your experiment that are spectrally distinct. 3. Reduce compound concentration: Use the lowest effective concentration of this compound for your experiment. |
| Increased, diffuse fluorescence in channels intended for ROS-sensitive dyes (e.g., DCFDA, MitoSOX) in this compound-treated cells compared to controls. | This compound-induced ROS production. | 1. Confirm with ROS scavengers: Pre-treat cells with a ROS scavenger (e.g., N-acetylcysteine) before adding this compound and the ROS indicator dye. A reduction in the fluorescent signal will confirm it is ROS-dependent. 2. Optimize imaging parameters: Use the lowest possible laser power and exposure time to minimize phototoxicity, which can exacerbate ROS production.[5] 3. Use specific ROS indicators: Employ probes that are more specific for the type of ROS you are investigating (e.g., mitochondrial superoxide). |
| Changes in mitochondrial morphology (e.g., fragmentation) in this compound-treated cells. | Inhibition of mitochondrial Complex I by this compound. | 1. Document morphological changes: This is a known biological effect of this compound and should be documented as part of your experimental observations.[2][3][4] 2. Use mitochondrial markers: Co-stain with a mitochondrial marker (e.g., MitoTracker) to clearly visualize mitochondrial morphology. 3. Time-course experiment: Perform a time-course experiment to observe the dynamics of mitochondrial morphology changes upon this compound treatment. |
| Weak or no signal from your fluorescent probe in this compound-treated cells. | Cell death due to this compound toxicity. | 1. Assess cell viability: Use a viability stain (e.g., DAPI, Propidium Iodide) to determine if the lack of signal is due to cell death. 2. Titrate this compound concentration: Determine the optimal concentration of this compound that induces the desired effect without causing excessive cell death during the experimental timeframe. 3. Reduce incubation time: Shorten the incubation time with this compound. |
| Photobleaching of your fluorescent signal during time-lapse imaging of this compound-treated cells. | Increased photosensitivity due to cellular stress and ROS production. | 1. Use anti-fade mounting media: For fixed-cell imaging, use a mounting medium containing an anti-fade reagent. 2. Optimize imaging settings: Reduce laser power, decrease exposure time, and increase the interval between image acquisitions. 3. Use more photostable dyes: Select fluorophores that are known for their high photostability. |
Experimental Protocols
General Protocol for Immunofluorescence Staining of Cells Treated with this compound
This protocol is a general guideline and may require optimization for your specific cell line and antibody.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Complete cell culture medium (consider using medium with 5 mM glucose as used in some studies with A549 cells[3])
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentration of this compound for the appropriate duration. A common concentration range is 10-50 nM for 16 hours.[3] Include a vehicle-treated control (e.g., DMSO).
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS and then incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting: Wash the cells a final three times with PBS and then mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope with the appropriate filter sets.
Quantitative Data Summary
The following table summarizes key quantitative data related to the effects of this compound from published studies.
| Parameter | Cell Line(s) | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Cell Viability (IC50) | A549, MDA-MB-231, MDA-MB-468 | 0.5 - 2.8 nM | 16 hours | Cytotoxicity | [3] |
| Complex I Activity | A549, MDA-MB-231, MDA-MB-468 | 50 nM | 4 hours | Dramatic loss of activity | [3] |
| Mitochondrial ROS | A549 | 50 nM | 2 hours | Significant increase | [3] |
| Actin Rearrangement | A549, MDA-MB-231, MDA-MB-468 | 10 nM | 16 hours | Observed | [3] |
Visualizations
Signaling Pathways and Experimental Workflow
To aid in understanding the experimental context and the biological effects of this compound, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. biotium.com [biotium.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. medkoo.com [medkoo.com]
- 6. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Ensuring Reproducibility in OPB-51602 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the STAT3 inhibitor, OPB-51602. Our goal is to help you address challenges related to experimental reproducibility, with a focus on the critical issue of cell line contamination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1] Its primary mechanism involves inhibiting the phosphorylation of STAT3, which prevents its activation and translocation from the cytoplasm to the nucleus.[1] This blockage of STAT3 activation disrupts the regulation of gene expression associated with cancer cell proliferation, survival, and transformation.[1] Additionally, recent studies have shown that this compound is highly toxic to tumor cells in a STAT3-dependent manner by also inhibiting mitochondrial complex I, leading to increased production of reactive oxygen species (ROS), which induces cell death.[2][3][4]
Q2: We are observing significant variability in the IC50 values for this compound in our cancer cell line model. What could be the cause?
A2: Inconsistent IC50 values are a common indicator of underlying experimental issues. One of the most prevalent causes is cell line contamination. This can manifest as either cross-contamination with another, more resilient cell line (such as HeLa) or microbial contamination, most notably with mycoplasma.[5][6][7] Both types of contamination can significantly alter the cellular response to this compound, leading to irreproducible results.[8] Other factors can include inconsistent cell passage numbers, variations in reagent quality, and differences in cell seeding densities.
Q3: How can cell line contamination affect our experimental outcomes with this compound?
A3: Cell line contamination can drastically skew your results in several ways:
-
Altered STAT3 Signaling: If your cell line is contaminated with another that has a different basal level of STAT3 activation (e.g., HeLa cells are known to have an active IL-6/JAK/STAT3 pathway), the overall response to a STAT3 inhibitor like this compound will be altered.[9]
-
Changes in Proliferation Rate: Contaminating cells often have different growth rates. A faster-growing contaminating cell line can outcompete your intended cell line, leading to a mixed population with a different sensitivity profile to the drug.[10]
-
Metabolic Alterations: Mycoplasma contamination is known to cause significant changes in cell metabolism, including nucleic acid synthesis and gene expression profiles. Since this compound's mechanism is linked to mitochondrial function, such metabolic shifts can directly impact the drug's efficacy.
Q4: How can we verify the authenticity of our cell lines?
A4: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[5][6] This technique generates a unique DNA fingerprint for a given cell line, which can be compared against reference databases to confirm its identity. It is recommended to perform STR profiling at the beginning of a project, when creating new cell banks, and before publishing any data.[5]
Q5: What is mycoplasma and how can we detect it in our cultures?
A5: Mycoplasma are small bacteria that are a common contaminant in cell cultures.[11] They lack a cell wall, making them resistant to many common antibiotics, and are often not visible by standard microscopy.[11] The most reliable and sensitive method for detection is Polymerase Chain Reaction (PCR).[5] Other methods include DNA staining (e.g., with DAPI or Hoechst) and microbiological culture.[5]
Troubleshooting Guide: Addressing this compound Experiment Reproducibility
If you are experiencing a lack of reproducibility in your experiments with this compound, follow this step-by-step guide to identify and resolve the potential issues.
Step 1: Pause Experiments and Quarantine Cell Stocks
-
Immediately halt all experiments using the questionable cell line.
-
Isolate the working cell stock and corresponding frozen stocks to prevent further potential cross-contamination.
Step 2: Authenticate Your Cell Line
-
Submit a sample of your working cell culture for STR profiling analysis.
-
Compare the resulting STR profile with the reference profile from a reputable cell bank (e.g., ATCC).
-
Expected Outcome: The STR profile of your cell line should have a match of ≥80% with the reference profile to be considered authentic.
Step 3: Test for Mycoplasma Contamination
-
Using a sample of the cell culture supernatant, perform a PCR-based mycoplasma detection test.
-
Expected Outcome: The test should be negative for the presence of mycoplasma DNA.
Step 4: Analyze the Results and Take Action
Based on the results from Steps 2 and 3, consult the following table:
| STR Profile Result | Mycoplasma Test Result | Assessment | Recommended Action |
| Match | Negative | Cell line is authentic and clean. | Proceed to troubleshoot other experimental parameters (reagents, protocol, etc.). |
| Match | Positive | Cell line is authentic but contaminated with mycoplasma. | Discard the contaminated culture and start a fresh culture from a frozen stock that has been tested and confirmed as negative. If the stock is also contaminated, consider using a mycoplasma elimination kit, but re-authentication afterward is crucial.[12] |
| No Match | Negative | Cell line is cross-contaminated or misidentified. | Discard all related cell stocks immediately. Obtain a new, authenticated vial of the cell line from a reputable cell bank. |
| No Match | Positive | Cell line is cross-contaminated and infected with mycoplasma. | Discard all related cell stocks immediately. Obtain a new, authenticated vial of the cell line from a reputable cell bank. |
Step 5: Implement Best Practices for Prevention
-
Source Authentication: Only obtain cell lines from reputable cell banks that provide authentication data.
-
Routine Testing: Regularly test your cell lines for mycoplasma and perform STR profiling at critical points in your research.
-
Aseptic Technique: Strictly adhere to aseptic techniques. Work with only one cell line at a time in the biological safety cabinet.
-
Dedicated Reagents: Use separate bottles of media and other reagents for each cell line.
-
Maintain Records: Keep detailed records of cell line passage number and culture history.
Data Presentation: The Impact of Contamination on this compound Efficacy
To illustrate how cell line contamination can affect experimental outcomes, the following tables present hypothetical data on the IC50 of this compound in a lung cancer cell line (e.g., A549) under different conditions.
Table 1: Hypothetical Impact of Cell Line Cross-Contamination on this compound IC50
| Cell Line Condition | Assumed Contaminant | Basal p-STAT3 (Tyr705) Level | This compound IC50 (nM) | Fold Change in IC50 |
| A549 (Authenticated) | None | Moderate | 2.5 | - |
| A549 (Contaminated) | HeLa (10% of population) | Higher | 7.8 | 3.12 |
| A549 (Contaminated) | HeLa (50% of population) | High | 25.2 | 10.08 |
This data is for illustrative purposes to demonstrate the potential impact of a contaminating cell line with higher intrinsic STAT3 activation.
Table 2: Hypothetical Impact of Mycoplasma Contamination on this compound IC50
| Cell Line Condition | Mycoplasma Status | General Metabolic Rate | This compound IC50 (nM) | Fold Change in IC50 |
| A549 (Authenticated) | Negative | Normal | 2.5 | - |
| A549 (Contaminated) | Positive | Altered | 12.5 | 5.0 |
This data is for illustrative purposes to show how mycoplasma-induced metabolic changes could potentially confer resistance to this compound.
Experimental Protocols
Appendix A: Protocol for Cell Line Authentication by STR Profiling
This protocol provides a general overview. It is recommended to use a commercial STR profiling service for reliable results.
-
Sample Preparation:
-
Culture cells to a confluency of 70-80%.
-
Harvest approximately 1-3 million cells by trypsinization.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Pellet the cells by centrifugation and remove the supernatant. The cell pellet can be stored at -80°C or processed immediately.
-
-
Genomic DNA Extraction:
-
Extract genomic DNA from the cell pellet using a commercial DNA extraction kit, following the manufacturer's instructions.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer.
-
-
PCR Amplification:
-
Amplify the STR loci using a commercial STR multiplex kit. These kits typically co-amplify at least 8 core STR loci plus Amelogenin for sex determination.
-
Perform the PCR according to the kit's protocol.
-
-
Capillary Electrophoresis:
-
The fluorescently labeled PCR products are separated by size using capillary electrophoresis.
-
-
Data Analysis:
-
The raw data is analyzed using specialized software to determine the allele sizes for each STR locus.
-
The resulting STR profile is compared to a reference database (e.g., ATCC, DSMZ) to confirm the cell line's identity. A match of ≥80% is typically required for authentication.
-
Appendix B: Protocol for Mycoplasma Detection by PCR
This protocol outlines the general steps for PCR-based mycoplasma detection.
-
Sample Collection:
-
Culture cells for at least 48-72 hours without changing the medium and without antibiotics.
-
Collect 1 mL of the cell culture supernatant.
-
Centrifuge to pellet any cells and debris. The supernatant is the test sample.
-
-
DNA Extraction:
-
Extract DNA from 100-200 µL of the supernatant using a suitable DNA extraction kit. Some commercial PCR kits allow for direct testing of the supernatant without prior DNA extraction.
-
-
PCR Reaction:
-
Prepare the PCR reaction mix using a commercial mycoplasma detection kit. These kits contain primers that target the highly conserved 16S rRNA gene of various mycoplasma species.
-
Include a positive control (mycoplasma DNA) and a negative control (nuclease-free water) in your PCR run.
-
Perform the PCR amplification using the thermal cycling conditions specified in the kit's manual.
-
-
Result Analysis:
-
Analyze the PCR products by agarose gel electrophoresis.
-
The presence of a band of the expected size in your sample lane indicates mycoplasma contamination. The positive control should show a band, and the negative control should not.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for troubleshooting experiment reproducibility.
Caption: Impact of contamination on experimental outcomes.
References
- 1. Misidentified cell lines: failures of peer review, varying journal responses to misidentification inquiries, and strategies for safeguarding biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 is involved in phosphatidic acid-induced Bcl-2 expression in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 Inhibition Attenuates MYC Expression by Modulating Co-Activator Recruitment and Suppresses Medulloblastoma Tumor Growth by Augmenting Cisplatin Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identity Crisis – rigor and reproducibility in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The repercussions of using misidentified cell lines | Culture Collections [culturecollections.org.uk]
- 7. Cell Line Cross-Contamination and Misidentification; Common Cell Culture Problems [sigmaaldrich.com]
- 8. John Baker: life sciences need to address the reproducibility crisis [manufacturingchemist.com]
- 9. Down-regulation of microRNA-9 leads to activation of IL-6/Jak/STAT3 pathway through directly targeting IL-6 in HeLa cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The ghosts of HeLa: How cell line misidentification contaminates the scientific literature | PLOS One [journals.plos.org]
- 11. sciencealert.com [sciencealert.com]
- 12. The Stealthy Invader â How to Eliminate a Mycoplasma Contamination? | Minerva Biolabs GmbH [news.minerva-biolabs.com]
Validation & Comparative
A Comparative Guide to STAT3 Inhibitors: OPB-51602 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein frequently implicated in oncogenesis, driving tumor proliferation, survival, and immune evasion. Its central role has made it a compelling target for cancer therapy. This guide provides an objective comparison of the preclinical and clinical efficacy of OPB-51602 against other notable STAT3 inhibitors: Napabucasin, Stattic, and Cryptotanshinone. The information is supported by experimental data to aid in research and development decisions.
Mechanism of Action: Diverse Approaches to a Common Target
STAT3 inhibitors employ various mechanisms to disrupt its function. The canonical pathway involves the phosphorylation of STAT3 at the Tyr705 residue, leading to dimerization, nuclear translocation, and target gene transcription. Many inhibitors, including Stattic and this compound, target the SH2 domain, which is crucial for this dimerization process.[1] this compound is also reported to interfere with mitochondrial STAT3, leading to the inhibition of Complex I of the electron transport chain and increased reactive oxygen species (ROS) production, ultimately causing STAT3-dependent cell death.[2][3][4] Napabucasin is described as a cancer stemness inhibitor that targets STAT3-driven gene transcription.[5] Cryptotanshinone has been shown to suppress STAT3 phosphorylation and its subsequent nuclear translocation.[6]
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and its comparators.
Table 1: In Vitro Efficacy (IC₅₀ Values)
| Inhibitor | Cell Line | Cancer Type | IC₅₀ Value | Citation(s) |
| This compound | H522, H2228, H23, A549 | Non-Small Cell Lung Cancer (NSCLC) | 0.5 - 2.8 nM | [4][7] |
| MDA-MB-231, MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | 0.5 - 2.8 nM | [4][7] | |
| Napabucasin | DU145 | Prostate Cancer | 0.023 µM | [8] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 0.12 µM | [9] | |
| KKU-055 | Biliary Tract Cancer | 0.19 µM | [10] | |
| H209 | Small Cell Lung Cancer (SCLC) | 0.5 µM | [11] | |
| H146 | Small Cell Lung Cancer (SCLC) | 1.3 µM | [11] | |
| H446 | Small Cell Lung Cancer (SCLC) | 4.4 µM | [11] | |
| Stattic | MDA-MB-231 | Breast Cancer | 5.5 µM | [12] |
| PC3 | Prostate Cancer (STAT3-deficient) | 1.7 µM | [12] | |
| Cal33 | Head and Neck Squamous Cell Carcinoma (HNSCC) | 2.282 µM | [2] | |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 3.188 µM | [3] | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 4.89 µM | [3] | |
| Cell-free assay | N/A | 5.1 µM | [13] | |
| Cryptotanshinone | DU145 | Prostate Cancer | 3.5 µM | [14] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 4.8 µM | [15] | |
| Rh30 | Rhabdomyosarcoma | 5.1 µM | [14] | |
| A2780 | Ovarian Cancer | 11.2 µM | [16] | |
| B16BL6 | Melanoma | 8.65 µM | [17] | |
| Hey | Ovarian Cancer | 18.4 µM | [16] |
Table 2: In Vivo & Clinical Efficacy Summary
| Inhibitor | Model/Trial | Cancer Type | Key Efficacy Results | Citation(s) |
| This compound | Phase I Clinical Trial (NCT01184807) | Refractory Solid Tumors | 2 partial responses in EGFR-mutant NSCLC patients. MTD was 5 mg (intermittent dosing). | [18][19][20] |
| Phase I Clinical Trial | Relapsed/Refractory Hematological Malignancies | No clear therapeutic responses observed. Durable stable disease in 2 AML and 1 myeloma patient. MTD was 6 mg (daily dosing). | [21] | |
| Napabucasin | Phase III Clinical Trial (NCT01830621) | Refractory Advanced Colorectal Cancer | No significant improvement in overall survival (OS) in the general population. In pSTAT3-positive patients, median OS was 5.1 months vs. 3.0 months for placebo. | [22][23] |
| Phase III CanStem303C Trial | Metastatic Colorectal Cancer | Did not improve OS when added to FOLFIRI, either in the general or pSTAT3-positive population. | [24][25] | |
| Stattic | Xenograft Mouse Model (CCRF-CEM cells) | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Significant, dose-dependent reduction in tumor growth (15 and 30 mg/kg). | [3] |
| Xenograft Mouse Model (CaSki cells) | Cervical Cancer | Decreased the growth of xenograft tumors. | [26] | |
| Cryptotanshinone | Xenograft Mouse Model (A498 cells) | Renal Cell Carcinoma | Effectively reduced tumor volume and weight at 5 mg/kg. | [6] |
| Xenograft Mouse Model | Gastric Cancer | Reduced tumor mass and enhanced the efficacy of 5-fluorouracil. | [27] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used in the evaluation of STAT3 inhibitors.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. It utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce an orange-colored formazan dye.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Adjust the cell suspension to a concentration of 1×10⁵ cells/mL in a complete culture medium.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate. Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[24]
-
-
Compound Treatment:
-
Prepare serial dilutions of the STAT3 inhibitor in the culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay and Measurement:
-
Data Analysis:
-
Calculate the cell viability percentage using the formula: Cell Viability (%) = [(OD_treated - OD_blank) / (OD_control - OD_blank)] × 100
-
Plot the cell viability against the inhibitor concentration to determine the IC₅₀ value.
-
Western Blot for Phosphorylated STAT3 (p-STAT3)
Western blotting is used to detect the levels of specific proteins, such as total STAT3 and its phosphorylated form (p-STAT3), to assess inhibitor activity.
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells with the STAT3 inhibitor as described for the viability assay.
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][16]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[9][16]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17][28]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[28]
-
Incubate the membrane with a primary antibody against p-STAT3 (e.g., Tyr705) overnight at 4°C.[16][17]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Preparation:
-
Seed and treat cells with the inhibitor for the desired time.
-
Harvest both adherent and floating cells. Centrifuge at ~500 x g for 5 minutes.
-
Wash the cells once with cold PBS and then once with 1X Annexin V Binding Buffer.[2]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1-5 x 10⁶ cells/mL.[2]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.[2]
-
Gently mix and incubate for 10-15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) solution.[25]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]
-
In Vivo Tumor Xenograft Model
Xenograft models are essential for evaluating the anti-tumor efficacy of a compound in a living organism.
-
Cell Preparation and Implantation:
-
Culture the desired human cancer cell line and harvest cells during the exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to aid tumor formation.[19]
-
Subcutaneously inject 1-10 x 10⁶ cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., nude or NSG mice).[11]
-
-
Tumor Growth and Treatment:
-
Monitor mice regularly for tumor growth. Measure tumor dimensions with calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
-
Administer the STAT3 inhibitor and vehicle control according to the planned dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Assessment:
-
Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume is often calculated using the formula: (Length × Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Visualized Workflows and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TR [thermofisher.com]
- 3. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. novacurabioai.com [novacurabioai.com]
- 7. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [ouci.dntb.gov.ua]
- 9. benchchem.com [benchchem.com]
- 10. de.lumiprobe.com [de.lumiprobe.com]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. noblelifesci.com [noblelifesci.com]
- 13. researchgate.net [researchgate.net]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. apexbt.com [apexbt.com]
- 23. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Western Blot Protocol | Proteintech Group [ptglab.com]
- 28. benchchem.com [benchchem.com]
Cross-Validation of OPB-51602's Anti-Cancer Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-cancer effects of OPB-51602 across different tumor models. The document summarizes key experimental data, details methodologies for cited experiments, and visually represents relevant biological pathways and workflows.
This compound is an orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer cell proliferation, survival, and angiogenesis.[1][2] This guide cross-validates its anti-cancer effects by comparing its performance with alternative STAT3 inhibitors and standard-of-care therapies in relevant tumor models.
Mechanism of Action: Targeting Mitochondrial STAT3
This compound's primary mechanism of action involves the inhibition of STAT3 phosphorylation, which prevents its translocation to the nucleus and subsequent regulation of gene expression.[2][3] Notably, studies have revealed that this compound's cytotoxicity is highly dependent on its interaction with mitochondrial STAT3.[4] This interaction leads to the inhibition of respiratory complex I, increased production of reactive oxygen species (ROS), and ultimately, induction of mitophagy and cell death.[4] The drug binds with high affinity to the SH2 domain of STAT3, triggering a cascade of events that disrupt mitochondrial function and protein homeostasis, leading to synthetic lethality, particularly in cancer cells under metabolic stress.[5]
// Nodes OPB_51602 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3_SH2 [label="STAT3 SH2 Domain", fillcolor="#F1F3F4", fontcolor="#202124"]; Mito_STAT3 [label="Mitochondrial\nSTAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; Complex_I [label="Complex I\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Increased ROS\nProduction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitophagy [label="Mitophagy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Death [label="Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nuclear_STAT3 [label="Nuclear STAT3\n(Transcriptional Activity)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Target Gene\nExpression", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges OPB_51602 -> STAT3_SH2 [label="Binds to", color="#4285F4"]; STAT3_SH2 -> Mito_STAT3 [label="Impacts", color="#4285F4"]; Mito_STAT3 -> Complex_I [label="Leads to", color="#EA4335"]; Complex_I -> ROS [color="#EA4335"]; ROS -> Mitophagy [color="#34A853"]; ROS -> Cell_Death [color="#EA4335"]; OPB_51602 -> Nuclear_STAT3 [label="Inhibits\nPhosphorylation", style=dashed, color="#5F6368"]; Nuclear_STAT3 -> Gene_Expression [style=dashed, color="#5F6368"]; }
Caption: Mechanism of action of this compound.In Vitro Efficacy: Potent Nanomolar Activity
This compound has demonstrated potent cytotoxic effects at nanomolar concentrations across various cancer cell lines. In a study evaluating its impact on non-small cell lung carcinoma (NSCLC) and triple-negative breast cancer (TNBC) cell lines, the IC50 values ranged from 0.5 to 2.8 nM.[6]
| Cell Line | Cancer Type | IC50 (nM) |
| H522 | NSCLC | 0.5 - 2.8 |
| H2228 | NSCLC | 0.5 - 2.8 |
| H23 | NSCLC | 0.5 - 2.8 |
| A549 | NSCLC | 0.5 - 2.8 |
| MDA-MB-231 | TNBC | 0.5 - 2.8 |
| MDA-MB-468 | TNBC | 0.5 - 2.8 |
| Table 1: In Vitro Cytotoxicity of this compound.[6] |
For comparison, the IC50 values of standard-of-care agents in relevant cancer cell lines are presented below. It is important to note that direct comparisons are challenging due to variations in experimental conditions.
| Drug | Cancer Type | Cell Line | IC50 |
| Osimertinib | EGFR-mutant NSCLC | PC-9 (exon 19 del) | 17 nM |
| Gefitinib | EGFR-mutant NSCLC | PC-9 (exon 19 del) | 7 nM |
| Erlotinib | EGFR-mutant NSCLC | PC-9 (exon 19 del) | 7 nM |
| Cytarabine | AML | HL-60 | ~10-100 nM |
| Daunorubicin | AML | HL-60 | ~8-57 nM |
| Lenalidomide | Multiple Myeloma | MM.1S | ~3 µM |
| Table 2: IC50 Values of Comparator Agents in Representative Cell Lines. |
In Vivo Anti-Tumor Activity: Xenograft Models
In a DU145 prostate cancer xenograft model, oral administration of this compound at 20-40 mg/kg daily for two weeks resulted in the arrest of tumor growth.[7]
| Treatment | Tumor Model | Dosage | Tumor Growth Inhibition |
| This compound | DU145 (Prostate) | 20-40 mg/kg/day | Tumor growth arrested |
| Docetaxel | DU145 (Prostate) | 10 mg/kg/week | 32.6% tumor regression |
| Gefitinib | DU145 (Prostate) | 50 mg/kg/day | Dose-dependent growth inhibition |
| Table 3: Comparison of In Vivo Efficacy in DU145 Prostate Cancer Xenograft Model.[5][7][8] |
// Nodes Cell_Culture [label="Cancer Cell\nCulture", fillcolor="#F1F3F4", fontcolor="#202124"]; Harvest [label="Harvest & Prepare\nCell Suspension", fillcolor="#F1F3F4", fontcolor="#202124"]; Implantation [label="Subcutaneous\nImplantation in Mice", fillcolor="#FBBC05", fontcolor="#202124"]; Tumor_Growth [label="Tumor Growth\nMonitoring", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Drug Administration\n(e.g., this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measurement [label="Tumor Volume\nMeasurement", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Harvest [color="#5F6368"]; Harvest -> Implantation [color="#5F6368"]; Implantation -> Tumor_Growth [color="#5F6368"]; Tumor_Growth -> Treatment [color="#4285F4"]; Treatment -> Measurement [color="#4285F4"]; Measurement -> Analysis [color="#34A853"]; }
Caption: General workflow for a xenograft tumor model experiment.Clinical Trial Performance
Solid Tumors
A Phase I clinical trial (NCT01184807) of this compound in patients with refractory solid tumors demonstrated promising anti-tumor activity, particularly in NSCLC. Two patients with EGFR mutation-positive NSCLC who had prior exposure to EGFR tyrosine kinase inhibitors achieved partial responses.[5][9] Stable disease was also observed in patients with endometrial and colorectal cancer.[1] The recommended Phase II dose was determined to be 4 mg daily.[5]
| Trial ID | Patient Population | This compound Response | Standard of Care (EGFR-mutant NSCLC) |
| NCT01184807 | Refractory Solid Tumors | Partial Response: 2/51 (EGFR-mutant NSCLC) | Osimertinib (FLAURA trial): ORR 80% |
| Stable Disease: 2/27 (Endometrial, Colorectal) | Gefitinib/Erlotinib: ORR ~70% | ||
| Table 4: Clinical Efficacy of this compound in Solid Tumors vs. Standard of Care in NSCLC.[1][5][9] |
Hematological Malignancies
In a Phase I study (NCT01344876) involving patients with relapsed or refractory hematological malignancies, no clear therapeutic response was observed with this compound. However, durable stable disease for over six months was noted in two patients with acute myeloid leukemia (AML) and one patient with multiple myeloma.[10] The further clinical development for hematological malignancies with a daily dosing schedule was terminated due to difficulties with long-term administration at higher doses and lack of objective responses.[10]
| Trial ID | Patient Population | This compound Response | Standard of Care |
| NCT01344876 | Relapsed/Refractory Hematological Malignancies | Durable Stable Disease (>6 months): 2 AML, 1 Multiple Myeloma | Relapsed/Refractory AML: Clinical trial is the standard of care. Cytarabine-based regimens are common. |
| Relapsed/Refractory Multiple Myeloma: Lenalidomide-based regimens, proteasome inhibitors (e.g., Bortezomib), anti-CD38 antibodies (e.g., Daratumumab). | |||
| Table 5: Clinical Efficacy of this compound in Hematological Malignancies vs. Standard of Care.[10][11][12][13][14] |
Experimental Protocols
Cell Viability Assay (CCK-8)
Objective: To determine the cytotoxic effect of a compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound or other test compounds
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Mouse Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of a compound.
Materials:
-
Cancer cell line (e.g., DU145)
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Matrigel (optional, to improve tumor take rate)
-
Test compound (e.g., this compound) and vehicle
-
Calipers for tumor measurement
Procedure:
-
Culture cancer cells to the logarithmic growth phase and harvest.
-
Resuspend the cells in a mixture of culture medium and Matrigel (if used) at a desired concentration.
-
Subcutaneously inject a specific number of cells (e.g., 1 x 10^6) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Calculate the tumor growth inhibition percentage.
Western Blot for STAT3 Phosphorylation
Objective: To assess the effect of a compound on the phosphorylation status of STAT3.
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells on ice and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total STAT3 and the loading control to ensure equal protein loading.
// Nodes In_Vitro [label="In Vitro Studies", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Viability [label="Cell Viability Assay\n(e.g., CCK-8)", fillcolor="#F1F3F4", fontcolor="#202124"]; Western_Blot [label="Western Blot\n(pSTAT3)", fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vivo [label="In Vivo Studies", fillcolor="#34A853", fontcolor="#FFFFFF"]; Xenograft [label="Xenograft Model", fillcolor="#F1F3F4", fontcolor="#202124"]; Clinical [label="Clinical Trials", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phase_I [label="Phase I Studies", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges In_Vitro -> Cell_Viability [color="#5F6368"]; In_Vitro -> Western_Blot [color="#5F6368"]; In_Vivo -> Xenograft [color="#5F6368"]; Clinical -> Phase_I [color="#5F6368"]; }
Caption: Overview of the experimental workflow for evaluating this compound.References
- 1. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Antitumor Activities of Docetaxel and Octreotide Associated with Apoptotic-Upregulation in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Equipotent doses of daunorubicin and idarubicin for AML: a meta-analysis of clinical trials versus in vitro estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Assessment of Phenylboronic Acid Nitrogen Mustards as Potent and Selective Drug Candidates for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitivities to various epidermal growth factor receptor‐tyrosine kinase inhibitors of uncommon epidermal growth factor receptor mutations L861Q and S768I: What is the optimal epidermal growth factor receptor‐tyrosine kinase inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Suppression of Acquired Docetaxel Resistance in Prostate Cancer through Depletion of Notch-and Hedgehog-Dependent Tumor-Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of OPB-51602 and Other STAT3 Inhibitors: Reproducibility of Preclinical Findings
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Experimental Data
The signal transducer and activator of transcription 3 (STAT3) signaling pathway is a critical mediator of tumorigenesis, making it a compelling target for cancer therapy. OPB-51602 is a small molecule inhibitor of STAT3 that has undergone preclinical and clinical evaluation. This guide provides a comparative analysis of the published experimental results of this compound and other STAT3 inhibitors in clinical development, focusing on the reproducibility of key preclinical findings.
Quantitative Comparison of Preclinical Efficacy
The following tables summarize the in vitro cytotoxic activity of this compound and alternative STAT3 inhibitors—Napabucasin (BBI608), TTI-101, and AZD9150—across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting cell growth.
Table 1: In Vitro Cytotoxicity (IC50) of STAT3 Inhibitors in Cancer Cell Lines
| Drug | Cancer Type | Cell Line(s) | IC50 Concentration | Citation(s) |
| This compound | Non-Small Cell Lung Cancer (NSCLC), Triple-Negative Breast Cancer (TNBC) | H522, H2228, H23, A549, MDA-MB-231, MDA-MB-468 | 0.5 - 2.8 nM | [1][2] |
| Napabucasin (BBI608) | Small Cell Lung Cancer (SCLC) | H146, H1417, H1688, H446, H209, H720 | 0.5 - 11.6 µM (24h); 0.4 - 5.4 µM (48h); 0.4 - 3.2 µM (72h) | [3] |
| Biliary Tract Cancer | KKU-055, TFK-1, EGi-1, KKU-213, OCUG-1, NOZ, HuCCt-1 | 0.19 - 18 µM | [4] | |
| Prostate Cancer | PC-3, 22RV1 | ~1 µM | [5] | |
| Neuroblastoma | SH-SY5Y | 2.1 µM | [6] | |
| Glioblastoma | U87 | 1 µM | [7] | |
| TTI-101 | Bladder Cancer | J82, NBT-II, MB49 | 7 - 14.2 µM | [8] |
| Cervical Cancer | HeLa | 32.4 µM (24h); 18.7 µM (48h) | [9] | |
| Acute Myeloid Leukemia (AML) | Various | 4 - 18 µM | [10] | |
| AZD9150 | Epidermoid Cancer | A431 | Low nanomolar range (for STAT3 mRNA inhibition) | [11] |
| Neuroblastoma | SK-N-AS, NGP, IMR32 | 0.64 - 0.99 µmol/L (for STAT3 mRNA and protein inhibition) | [12] |
Mechanism of Action: Mitochondrial Dysfunction and Oxidative Stress
Preclinical studies have elucidated that a key mechanism of action for this compound involves the induction of mitochondrial dysfunction, specifically through the inhibition of mitochondrial complex I, leading to an increase in reactive oxygen species (ROS) and subsequent cancer cell death.[1][13] The following table compares the reported effects of this compound and its alternatives on these mitochondrial parameters.
Table 2: Comparison of Effects on Mitochondrial Function and ROS Production
| Drug | Effect on Mitochondrial Complex I | Effect on ROS Production | Citation(s) |
| This compound | Dramatic loss of activity | Significantly increased | [1][13][14][15] |
| Napabucasin (BBI608) | Decreased activity | Marked induction | [16][17][18][19] |
| TTI-101 | No effect on mitochondrial function | Induced production in some studies; no effect in others | [8][20][21] |
| AZD9150 | Data not available | Data not available |
Experimental Protocols
To ensure the reproducibility of the cited experimental results, it is crucial to understand the methodologies employed. Below are summaries of the key experimental protocols used to evaluate the efficacy and mechanism of action of these STAT3 inhibitors.
Cell Viability Assays (CCK-8 and MTT)
Cell viability is a common endpoint to assess the cytotoxic effects of a compound. The CCK-8 (Cell Counting Kit-8) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are colorimetric assays that measure the metabolic activity of viable cells.
-
Principle: Dehydrogenase enzymes in viable mitochondria reduce a tetrazolium salt (WST-8 in CCK-8, MTT in the MTT assay) to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
General Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 16, 24, 48, or 72 hours).
-
Following treatment, the CCK-8 or MTT reagent is added to each well and incubated for 1-4 hours.
-
The absorbance of the resulting formazan solution is measured using a microplate reader at a specific wavelength (typically 450 nm for CCK-8 and 570 nm for MTT).
-
Cell viability is calculated as a percentage of the untreated control cells.
-
Reactive Oxygen Species (ROS) Measurement (DCFDA and MitoSOX)
Increased ROS production is a key indicator of oxidative stress. The fluorescent probes DCFDA (2',7'-dichlorofluorescin diacetate) and MitoSOX Red are commonly used to detect cellular and mitochondrial ROS, respectively.
-
Principle:
-
DCFDA: This cell-permeable dye is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
MitoSOX Red: This dye selectively targets mitochondria and is oxidized by superoxide to exhibit red fluorescence.
-
-
General Procedure:
-
Cells are cultured in appropriate plates or dishes.
-
Following treatment with the test compound, the cells are incubated with the DCFDA or MitoSOX Red probe for a short period (e.g., 20-30 minutes).
-
The fluorescence intensity is then measured using a fluorescence microscope, flow cytometer, or microplate reader at the appropriate excitation and emission wavelengths.
-
The fold-increase in ROS production is calculated relative to untreated control cells.
-
Mitochondrial Complex I Activity Assay
Mitochondrial complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of the electron transport chain. Its inhibition can lead to decreased ATP production and increased ROS generation.
-
Principle: The activity of complex I is typically measured by monitoring the decrease in absorbance of NADH at 340 nm as it is oxidized.
-
General Procedure:
-
Mitochondria are isolated from treated and untreated cells.
-
The mitochondrial preparation is added to a reaction buffer containing NADH.
-
The rate of NADH oxidation is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm over time.
-
The specific activity of complex I is calculated and expressed as a percentage of the activity in untreated control mitochondria.
-
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the STAT3 signaling pathway, the mechanism of action of this compound, and a general experimental workflow for its evaluation.
Caption: Canonical STAT3 signaling pathway.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tvarditherapeutics.com [tvarditherapeutics.com]
- 4. TTI-101: A competitive inhibitor of STAT3 that spares oxidative phosphorylation and reverses mechanical allodynia in mouse models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Napabucasin targets resistant triple negative breast cancer through suppressing STAT3 and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. ptglab.com [ptglab.com]
- 10. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 11. Phase I Trial of TTI-101, a First-in-Class Oral Inhibitor of STAT3, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 13. Comparison of two methods for assaying complex I activity in mitochondria isolated from rat liver, brain and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TTI-101: A competitive inhibitor of STAT3 that spares oxidative phosphorylation and reverses mechanical allodynia in mouse models of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. AZD9150, a Next-Generation Antisense Oligonucleotide Inhibitor of STAT3 with Early Evidence of Clinical Activity in Lymphoma and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: OPB-51602 Versus JAK Inhibitors for STAT3 Pathway Blockade
For researchers, scientists, and drug development professionals, the selection of an appropriate inhibitor for the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical decision in the design of pre-clinical and clinical studies. This guide provides a comprehensive comparison of two distinct therapeutic strategies: the direct STAT3 inhibitor OPB-51602 and the broader class of Janus kinase (JAK) inhibitors.
This document will delve into the mechanisms of action, quantitative performance data, and experimental methodologies associated with these inhibitors, offering a clear and objective overview to inform your research.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and JAK inhibitors lies in their point of intervention within the JAK/STAT signaling cascade.
This compound: Direct Engagement of STAT3
This compound is a small molecule that directly targets the STAT3 protein. It binds with high affinity to the Src Homology 2 (SH2) domain of STAT3.[1][2][3] This binding event physically obstructs the phosphorylation of STAT3 at the critical tyrosine 705 residue, a necessary step for its activation, dimerization, and subsequent translocation to the nucleus to act as a transcription factor.[4][5]
A unique and critical aspect of this compound's mechanism is its profound impact on mitochondrial STAT3 (mSTAT3).[1] By interfering with mSTAT3, this compound disrupts mitochondrial function, leading to inhibition of respiratory complex I, increased production of reactive oxygen species (ROS), and ultimately, induction of apoptosis.[2][6][7] This dual action on both nuclear and mitochondrial STAT3 signaling pathways distinguishes this compound from other STAT3 pathway inhibitors.
JAK Inhibitors: Upstream Intervention
In contrast, JAK inhibitors act upstream of STAT3. The JAK family of non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are the primary enzymes responsible for phosphorylating STAT3 in response to cytokine and growth factor signaling.[8] By binding to the ATP-binding site of one or more JAK isoforms, these inhibitors prevent the phosphorylation and activation of STAT3.[8]
The specificity of JAK inhibitors can vary significantly, with some compounds exhibiting pan-JAK inhibition, while others are more selective for specific JAK family members.[9] This variability in selectivity influences their efficacy and side-effect profiles.
Signaling Pathway Diagrams
Caption: Mechanisms of STAT3 pathway inhibition by this compound and JAK inhibitors.
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and representative JAK inhibitors.
Table 1: Inhibitor Potency
| Compound | Target(s) | IC50 / Kd | Cell-based Assay IC50 | Reference(s) |
| This compound | STAT3 (SH2 domain) | 7.3 nM (IC50) / 5 nM (Kd) | 0.5 - 2.8 nM (in various cancer cell lines) | [3],[6] |
| Ruxolitinib | JAK1, JAK2 | ~3 nM (JAK1), ~3 nM (JAK2) | Varies by cell line and cytokine stimulation | [3] |
| Tofacitinib | JAK1, JAK3 > JAK2 | ~1 nM (JAK1), ~20 nM (JAK3), ~100 nM (JAK2) | Varies by cell line and cytokine stimulation | [5] |
| Fedratinib | JAK2, FLT3 | ~3 nM (JAK2), ~25 nM (FLT3) | Varies by cell line | [6] |
| Pacritinib | JAK2, FLT3 | ~23 nM (JAK2), ~22 nM (FLT3) | Varies by cell line | [6] |
Table 2: Clinical Development and Toxicity Profile
| Compound | Development Status | Common Adverse Events | Reference(s) |
| This compound | Development terminated for hematological malignancies (daily dosing) | Peripheral sensory neuropathy, nausea, diarrhea, lactic acidosis | [8],[10],[11] |
| Ruxolitinib | Approved for myelofibrosis and polycythemia vera | Thrombocytopenia, anemia, neutropenia | [5],[7] |
| Tofacitinib | Approved for rheumatoid arthritis, psoriatic arthritis, ulcerative colitis | Infections, thrombosis, hyperlipidemia | [4],[5] |
| Fedratinib | Approved for myelofibrosis | Nausea, vomiting, diarrhea, anemia, thrombocytopenia | [6] |
| Pacritinib | Approved for myelofibrosis with severe thrombocytopenia | Diarrhea, thrombocytopenia, nausea, anemia | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
1. Western Blotting for Phospho-STAT3 (pSTAT3) Inhibition
-
Objective: To qualitatively and semi-quantitatively assess the inhibition of STAT3 phosphorylation by this compound or JAK inhibitors.
-
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., DU145, H358) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a JAK inhibitor for a specified duration (e.g., 16 hours).[2] Include a vehicle control (e.g., DMSO). For JAK inhibitor studies, cells may be stimulated with a relevant cytokine (e.g., IL-6) to induce STAT3 phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
2. Cell Viability/Proliferation Assay (e.g., CCK-8 or MTT)
-
Objective: To determine the cytotoxic or anti-proliferative effects of this compound or JAK inhibitors.
-
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor for a specific time course (e.g., 16, 48, or 72 hours).[2][6]
-
Reagent Addition: Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
-
3. Mitochondrial Membrane Potential (MMP) Assay (e.g., JC-1 Staining)
-
Objective: To assess the effect of this compound on mitochondrial function.[2]
-
Methodology:
-
Cell Treatment: Treat cells with this compound as described in the Western blotting protocol.
-
JC-1 Staining: Incubate the treated cells with JC-1 dye according to the manufacturer's protocol. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.
-
Flow Cytometry or Fluorescence Microscopy: Analyze the cells using a flow cytometer or fluorescence microscope to quantify the ratio of red to green fluorescence, which is indicative of the mitochondrial membrane potential.
-
Experimental Workflow Diagram
Caption: A generalized workflow for evaluating STAT3 pathway inhibitors.
Conclusion
The choice between this compound and a JAK inhibitor for blocking the STAT3 pathway depends heavily on the specific research question and experimental context.
This compound offers a highly specific approach by directly targeting the STAT3 protein. Its unique mechanism involving the disruption of mitochondrial function presents a compelling avenue for inducing cancer cell death.[1][2][6] However, its clinical development has been hampered by toxicities, particularly peripheral neuropathy and lactic acidosis, which may be linked to its mitochondrial effects.[8][10][11]
JAK inhibitors , on the other hand, provide a broader, upstream inhibition of the STAT3 pathway. Their clinical utility is well-established for a range of inflammatory diseases and myeloproliferative neoplasms.[5][7] The availability of inhibitors with varying selectivity for different JAK isoforms allows for a more tailored approach. However, their broader mechanism can lead to off-target effects and may not be as direct in targeting STAT3-mediated oncogenesis as a direct inhibitor.[1][4]
For researchers focused on the specific roles of STAT3, particularly its non-canonical mitochondrial functions, this compound serves as a valuable tool. For those investigating the broader implications of cytokine signaling in disease, or for clinical applications where a more systemic immunomodulation is desired, JAK inhibitors represent a more established and versatile option. Careful consideration of the data presented in this guide will aid in making an informed decision for your specific research needs.
References
- 1. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Janus kinase inhibitors: A therapeutic strategy for cancer and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the JAK/STAT Signaling Pathway in Breast Cancer: Leaps and Hurdles [mdpi.com]
- 4. Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]
- 6. Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labiotech.eu [labiotech.eu]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK inhibitors: Is specificity at all relevant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. [PDF] POS0091 OFF-TARGET PROFILING OF JANUS KINASE (JAK) INHIBITORS IN RHEUMATOID ARTHRITIS: A COMPUTER-BASED APPROACH FOR DRUG SAFETY STUDIES AND REPURPOSING | Semantic Scholar [semanticscholar.org]
Assessing the Synergistic Potential of OPB-51602 with Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OPB-51602 is an orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in tumorigenesis and immune evasion. While preclinical and early clinical data for this compound as a monotherapy have demonstrated its anti-cancer activity, its potential for synergistic effects with immunotherapy remains a critical area of investigation. This guide provides a comprehensive overview of this compound, summarizes available data, and offers a comparative perspective on the broader strategy of combining STAT3 inhibitors with immune checkpoint blockade.
This compound: Mechanism of Action and Preclinical Profile
This compound exerts its anti-tumor effects through a dual mechanism of action. Primarily, it functions as a direct inhibitor of STAT3, preventing its phosphorylation and subsequent activation.[1] This blockade inhibits the nuclear translocation of STAT3, thereby downregulating the expression of target genes involved in cell proliferation, survival, and angiogenesis.[1]
Interestingly, studies have revealed a second, non-canonical mechanism of action. This compound induces cytotoxicity in tumor cells by inhibiting mitochondrial complex I of the electron transport chain in a STAT3-dependent manner.[2][3][4] This leads to increased production of reactive oxygen species (ROS), ultimately triggering mitophagy and cell death.[2][3][4]
Preclinical Activity of this compound
| Cell Lines | IC50 (nM) | Key Findings | Reference |
| Human NSCLC (H522, H2228, H23, A549) | 0.5 - 2.8 | Cytotoxic at nanomolar concentrations. | [2] |
| Human TNBC (MDA-MB-231, MDA-MB-468) | Not specified | Cytotoxic at nanomolar concentrations. | [2] |
Clinical Evaluation of this compound Monotherapy
This compound has been evaluated in Phase I clinical trials for both solid tumors and hematological malignancies. These studies have provided initial insights into its safety, pharmacokinetics, and preliminary efficacy.
Phase I Study in Refractory Solid Malignancies
| Parameter | Details | Reference |
| Dosing | 2, 4, and 5 mg/day (intermittent and continuous) | [5] |
| Maximum Tolerated Dose (MTD) | 5 mg/day | [5] |
| Dose-Limiting Toxicities (DLTs) | Grade 3 hyponatremia, Grade 3 dehydration | [5] |
| Common Toxicities | Fatigue, nausea/vomiting, diarrhea, anorexia, peripheral neuropathy | [5] |
| Antitumor Activity | Two partial responses in EGFR-mutant NSCLC patients | [5] |
Phase I Study in Relapsed/Refractory Hematological Malignancies
| Parameter | Details | Reference |
| Dosing | 1, 2, 3, 4, and 6 mg/day | [6][7] |
| Maximum Tolerated Dose (MTD) | 6 mg/day | [6][7] |
| Dose-Limiting Toxicities (DLTs) | Grade 3 lactic acidosis, increased blood lactic acid, peripheral neuropathy | [6][7] |
| Common Toxicities | Nausea, peripheral sensory neuropathy, diarrhea | [6][7] |
| Antitumor Activity | No clear therapeutic response; durable stable disease in three patients. | [6][7] |
Synergistic Potential with Immunotherapy: A Comparative Outlook
To date, no preclinical or clinical studies have been published that specifically investigate the combination of this compound with immunotherapy. However, the critical role of STAT3 in orchestrating an immunosuppressive tumor microenvironment provides a strong rationale for such a combination.
The Rationale for Combining STAT3 Inhibition with Immune Checkpoint Blockade
STAT3 activation in tumor cells and immune cells within the tumor microenvironment is known to:
-
Promote the expression of immunosuppressive factors like IL-10 and TGF-β.
-
Inhibit the maturation and function of dendritic cells (DCs).
-
Promote the expansion and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).
-
Upregulate the expression of PD-L1 on tumor cells.
By inhibiting STAT3, it is hypothesized that the tumor microenvironment can be shifted from an immunosuppressive to an immunostimulatory state, thereby enhancing the efficacy of immune checkpoint inhibitors such as anti-PD-1/PD-L1 antibodies.
Insights from Other STAT3 Inhibitors
While data on this compound is lacking, studies with other STAT3 inhibitors provide a glimpse into the potential of this combination strategy. For instance, a preclinical study using a different STAT3 inhibitor, STX-0119, in a humanized mouse model of pancreatic cancer, surprisingly showed that its combination with an anti-PD-1 antibody led to a reduced anti-tumor effect compared to either agent alone. This underscores the necessity for empirical validation of each specific combination.
Experimental Protocols
Assessment of In Vitro Cytotoxicity
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for a specified duration (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using assays such as MTT or CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Tumor Growth Inhibition Studies
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with human tumor cells. For immunotherapy combinations, humanized mouse models are required.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, immunotherapy agent alone, and the combination. This compound is typically administered orally.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the anti-tumor efficacy between treatment groups.
Visualizing the Pathways and Processes
Caption: Mechanism of action of this compound in a tumor cell.
Caption: Experimental workflow for assessing synergy.
Conclusion and Future Directions
This compound is a promising STAT3 inhibitor with demonstrated anti-tumor activity as a monotherapy. While the rationale for combining this compound with immunotherapy is strong, the absence of direct preclinical or clinical data highlights a significant knowledge gap. Future research should focus on evaluating the synergistic potential of this compound with immune checkpoint inhibitors in relevant preclinical models. Such studies will be crucial to determine if this combination can overcome immunotherapy resistance and provide a new therapeutic avenue for cancer patients. The unexpected findings with other STAT3 inhibitors in combination with immunotherapy underscore the importance of empirical testing to guide clinical development.
References
- 1. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of WB737, a potent and selective STAT3 inhibitor, in natural killer/T‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I and biomarker study of this compound, a novel signal transducer and activator of transcription (STAT) 3 inhibitor, in patients with refractory solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination therapy tested in clinical trial for metastatic genitourinary cancers | Center for Cancer Research [ccr.cancer.gov]
- 7. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of OPB-51602 in Platinum-Resistant Cancers: A Comparative Guide
The emergence of resistance to platinum-based chemotherapy remains a critical challenge in oncology. This guide provides a comprehensive comparison of the investigational STAT3 inhibitor, OPB-51602, with established and emerging therapies for platinum-resistant cancers, supported by preclinical data and detailed experimental methodologies.
Recent research has highlighted the pivotal role of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in the development of resistance to platinum-based drugs. Constitutively activated STAT3 is frequently observed in various cancer types and is associated with tumor progression, survival, and chemoresistance. This has positioned STAT3 as a promising therapeutic target to overcome platinum resistance. This compound is a novel, orally bioavailable small molecule inhibitor of STAT3 that has demonstrated potent antitumor activity in preclinical models. This guide will delve into the efficacy of this compound and compare it with current therapeutic alternatives for platinum-resistant cancers, including antibody-drug conjugates (ADCs), anti-angiogenic agents, and PARP inhibitors.
Mechanism of Action: this compound and the STAT3 Pathway
This compound exerts its cytotoxic effects by directly inhibiting the phosphorylation and activation of STAT3.[1][2][3] This blockade prevents the translocation of STAT3 to the nucleus, thereby inhibiting the transcription of downstream target genes involved in cell proliferation, survival, and angiogenesis. A key mechanism of this compound's cytotoxicity is through the inhibition of mitochondrial complex I in a STAT3-dependent manner, leading to increased production of reactive oxygen species (ROS), which in turn induces mitophagy and ultimately, cancer cell death.[1][2][3] The central role of STAT3 in platinum resistance suggests that its inhibition by this compound could re-sensitize resistant tumors to platinum agents or offer a new therapeutic avenue for these hard-to-treat cancers.[4][5][6]
This compound inhibits STAT3 activation and mitochondrial function.
Preclinical Efficacy: A Comparative Overview
While direct head-to-head preclinical studies of this compound against other agents in platinum-resistant models are limited, this section provides a comparative summary of available in vitro efficacy data. The data is presented to offer a perspective on the potential of this compound in the context of other treatments for platinum-resistant cancers, particularly ovarian cancer.
| Compound | Mechanism of Action | Cancer Model | IC50 | Citation(s) |
| This compound | STAT3 Inhibitor | NSCLC & TNBC Cell Lines | 0.5 - 2.8 nM | [1] |
| Mirvetuximab Soravtansine | Folate Receptor α-targeting ADC | FRα-high Platinum-Resistant Ovarian Cancer | Not specified (ORR of 32.4% in SORAYA trial) | [7][8] |
| Bevacizumab | Anti-VEGF Monoclonal Antibody | Platinum-Resistant Ovarian Cancer | Not applicable (ORR of 15.9-21% in clinical trials) | |
| Olaparib | PARP Inhibitor | Platinum-Resistant Ovarian Cancer Cell Lines | Varies widely (µM range) | |
| Niraparib | PARP Inhibitor | Platinum-Resistant Ovarian Cancer Cell Lines | Varies (µM range) | |
| Rucaparib | PARP Inhibitor | Platinum-Resistant Ovarian Cancer Cell Lines | Varies (µM range) |
IC50: Half-maximal inhibitory concentration; NSCLC: Non-small cell lung cancer; TNBC: Triple-negative breast cancer; ORR: Objective Response Rate; FRα: Folate Receptor alpha; VEGF: Vascular Endothelial Growth Factor; PARP: Poly(ADP-ribose) polymerase.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section outlines the methodologies for key in vitro and in vivo experiments.
In Vitro Cell Viability Assays (MTT/XTT)
The half-maximal inhibitory concentration (IC50) values are typically determined using colorimetric cell viability assays such as the MTT or XTT assay.
References
- 1. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. STAT3 signaling in ovarian cancer: a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.unh.edu [scholars.unh.edu]
- 6. Early responses of the STAT3 pathway to platinum drugs are associated with cisplatin resistance in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ovarian Cancer—Insights into Platinum Resistance and Overcoming It - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Platinum(II) Complexes Affecting Different Biomolecular Targets in Resistant Ovarian Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Clinical Analysis of STAT3-Targeting Drugs: OPB-51602 and Other STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical therapeutic target in oncology due to its central role in tumor cell proliferation, survival, and immune evasion. A number of small molecule inhibitors targeting STAT3 are in various stages of clinical development. This guide provides a comparative overview of the clinical trial outcomes for OPB-51602, a novel STAT3 inhibitor, against other notable STAT3-targeting agents, supported by available experimental data.
Introduction to STAT3 and its Inhibition
STAT3 is a transcription factor that, upon activation by upstream kinases such as Janus kinases (JAKs), dimerizes, translocates to the nucleus, and regulates the expression of genes involved in critical cellular processes. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers and is often associated with poor prognosis. Consequently, inhibiting STAT3 has become a promising strategy in cancer therapy. This guide focuses on the clinical data of this compound and compares it with other STAT3 inhibitors that have undergone clinical investigation, including napabucasin (BBI608), danvatirsen (AZD9150), and TTI-101.
Clinical Trial Outcomes: A Comparative Analysis
The clinical development of STAT3 inhibitors has encompassed a range of malignancies, with varying degrees of success. The following tables summarize the key clinical trial findings for this compound and its comparators.
Table 1: this compound Clinical Trial Outcomes
| Trial Identifier | Phase | Patient Population | N | Dosing | MTD/RP2D | Key Efficacy Outcomes | Key Safety Findings (Grade ≥3 Adverse Events) |
| NCT01184807 | I | Refractory Solid Tumors | 51 | Intermittent (2, 4, 5 mg/day) & Continuous (4 mg/day) | MTD: 5 mg/day (intermittent) RP2D: 4 mg/day | 2 Partial Responses (PR) in EGFR-mutant NSCLC. | Hyponatremia, dehydration, peripheral neuropathy, pneumonitis.[1] |
| NCT01344876 | I | Relapsed/Refractory Hematological Malignancies | 20 | 1, 2, 3, 4, 6 mg/day | MTD: 6 mg/day Recommended Dose: 4 mg/day | No objective responses. Durable stable disease (SD) in 2 AML and 1 myeloma patient.[2][3][4] | Nausea (55%), peripheral sensory neuropathy (45%), diarrhea (40%), neutropenia (20%), leukopenia (15%), lymphopenia (10%), thrombocytopenia (10%), lactic acidosis.[3][4] |
Table 2: Comparator STAT3-Targeting Drugs - Clinical Trial Outcomes
| Drug | Trial Identifier | Phase | Patient Population | N | Therapy | Key Efficacy Outcomes | Key Safety Findings (Grade ≥3 Adverse Events) |
| Napabucasin (BBI608) | NCT01830621 | Ib/II | Metastatic Colorectal Cancer (mCRC) | 18 | Napabucasin + FOLFIRI ± bevacizumab | Disease Control Rate (DCR): 59% (prolonged >24 wks) PR: 2 patients Median PFS: 5.56 months.[3] | Diarrhea, nausea, vomiting, anorexia, abdominal pain, fatigue. |
| NCT01325441 | Ib/II | Metastatic Triple Negative Breast Cancer | 35 | Napabucasin + Paclitaxel | DCR: 55% Objective Response Rate (ORR): 13% Median PFS: 10.6 weeks Median OS: 37 weeks.[1] | Diarrhea, nausea, vomiting, anorexia, abdominal pain, fatigue.[1] | |
| Danvatirsen (AZD9150) | SCORES (Phase Ib/II) | Ib/II | Recurrent Metastatic Head and Neck Cancer | - | Danvatirsen + Durvalumab | Complete Response (CR): 7% ORR (CR+PR): 23%.[4] | Not detailed in the provided search results. |
| NCT03394144 | I | Advanced Solid Malignancies (Japanese) | 11 | Monotherapy & Combination with Durvalumab | Monotherapy: No objective responses. Combination: 1 unconfirmed PR, DCR at 12 weeks: 50%.[5] | Monotherapy: Pancreatitis (unrelated). Combination: Increased ALT/AST. | |
| PRISM (Phase I) | I | Relapsed/Refractory DLBCL | 17 | Danvatirsen + Acalabrutinib | ORR: 24% Median Duration of Response: 1.9 months.[6][7] | Liver transaminase elevation (DLT in 1 patient).[6] | |
| TTI-101 | NCT03195699 | I | Advanced Solid Tumors | 64 | Monotherapy | Confirmed PR: 12% (18% in HCC) SD: 41%.[8] | Diarrhea (mostly Grade 1/2).[8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental designs, the following diagrams are provided in DOT language.
STAT3 Signaling Pathway
The canonical STAT3 signaling pathway is initiated by cytokines or growth factors binding to their receptors, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate STAT3 proteins, which subsequently dimerize and translocate to the nucleus to regulate gene transcription.
References
- 1. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phase I study of this compound, an oral inhibitor of signal transducer and activator of transcription 3, in patients with relapsed/refractory hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Flamingo Therapeutics Announces First Patient Dosed in Investigator-Initiated Trial (IIT) Evaluating Danvatirsen in Phase 1 for AML/MDS Cancers [prnewswire.com]
A Comparative Guide to the Cost-Effectiveness of OPB-51602 in Long-Term Research Projects
For researchers and drug development professionals embarking on long-term projects involving the inhibition of the STAT3 signaling pathway, the choice of a suitable inhibitor is critical. This guide provides a comprehensive cost-effectiveness analysis of OPB-51602, a potent STAT3 inhibitor, in comparison to other commercially available alternatives. This analysis is based on publicly available data and aims to assist in making informed decisions for long-term research applications.
Mechanism of Action: Targeting a Key Oncogenic Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in various cellular processes, including proliferation, survival, and differentiation.[1] Constitutive activation of STAT3 is a hallmark of many human cancers, making it an attractive target for therapeutic intervention.
This compound is an orally bioavailable small molecule that directly inhibits STAT3. Its mechanism of action involves binding to the SH2 domain of STAT3, which prevents its phosphorylation and subsequent activation.[1] This blockade of STAT3 signaling leads to cytotoxic effects in tumor cells, primarily through the inhibition of mitochondrial complex I and the induction of reactive oxygen species (ROS).[1]
Comparative Analysis of STAT3 Inhibitors
To provide a comprehensive overview, this guide compares this compound with two other widely used STAT3 inhibitors in a research context: Stattic and Napabucasin .
Data Presentation: A Quantitative Comparison
The following table summarizes key parameters for this compound and its alternatives. It is important to note that direct head-to-head long-term efficacy data is limited in the public domain, and the presented values are collated from various independent studies.
| Feature | This compound | Stattic | Napabucasin |
| Target | STAT3 SH2 Domain | STAT3 SH2 Domain | STAT3 |
| Reported IC50 | 0.5 - 2.8 nM (in various cancer cell lines)[1] | ~5.1 µM (in cell-free assays) | Varies by cell line |
| Availability | Primarily through custom synthesis[2] | Readily available from multiple suppliers | Readily available from multiple suppliers |
| Estimated Cost | High (Custom synthesis, minimum 1g order) | Moderate | Moderate to High |
| Long-term Stability | Data not readily available | Stable for months at -20°C in solution | Store at -20°C |
| Known Side Effects (Clinical) | Peripheral neuropathy, lactic acidosis[3] | Not applicable (Research compound) | Diarrhea, nausea, anorexia[4][5] |
Cost-Effectiveness Considerations
The most significant factor impacting the cost-effectiveness of This compound for long-term research is its limited commercial availability. The necessity for custom synthesis implies a substantially higher initial investment and potentially longer lead times.[2] While its high potency at nanomolar concentrations might suggest lower long-term consumption, the upfront cost of synthesis for a sufficient quantity for a prolonged study could be prohibitive for many research budgets.
Stattic presents a more cost-effective alternative for many long-term in vitro studies. Its ready availability from numerous chemical suppliers at a moderate price point makes it an accessible option. However, its lower potency compared to this compound, with an IC50 in the micromolar range, may necessitate the use of higher concentrations, potentially increasing long-term consumption costs and the risk of off-target effects.
Napabucasin , another STAT3 inhibitor, is also commercially available for research purposes. Its cost is generally in a similar range to other specialized small molecules. While it has been investigated in clinical trials, providing a wealth of in vivo data, its direct cost for laboratory research needs to be factored into any long-term project budget.[6][7]
Experimental Protocols
For researchers planning long-term comparative studies of these inhibitors, the following experimental framework can be adapted.
Long-Term Cell Viability Assay
Objective: To assess the long-term effects of this compound and alternative inhibitors on the viability of a chosen cancer cell line.
Methodology:
-
Cell Culture: Culture the selected cancer cell line (e.g., a line with known STAT3 activation) in appropriate media and conditions.
-
Treatment: Seed cells in multi-well plates and treat with a range of concentrations of this compound, Stattic, and Napabucasin. Include a vehicle control (e.g., DMSO).
-
Long-Term Incubation: Maintain the treated cells for an extended period (e.g., 7, 14, and 21 days), replenishing the media with fresh inhibitor at regular intervals (e.g., every 2-3 days) to ensure continuous exposure.
-
Viability Assessment: At each time point, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 value for each inhibitor at each time point to determine any changes in potency over time.
Mandatory Visualizations
Signaling Pathway of STAT3 Inhibition by this compound
Caption: Mechanism of this compound action on the STAT3 signaling pathway.
Experimental Workflow for Long-Term Inhibitor Comparison
Caption: Workflow for comparing the long-term effects of STAT3 inhibitors.
Logical Relationship in Cost-Effectiveness Analysis
Caption: Key factors influencing the cost-effectiveness decision for a STAT3 inhibitor.
References
- 1. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of this compound, an oral inhibitor of signal transducer and activator of transcription 3, in patients with relapsed/refractory hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Napabucasin versus placebo in refractory advanced colorectal cancer: a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized, Double-Blind, Placebo-Controlled Phase III Study of Paclitaxel ± Napabucasin in Pretreated Advanced Gastric or Gastroesophageal Junction Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 study of napabucasin, a cancer stemness inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomized, Double-Blind, Placebo-Controlled Phase III Study of Paclitaxel ± Napabucasin in Pretreated Advanced Gastric or Gastroesophageal Junction Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of OPB-51602: A Procedural Guide
For researchers, scientists, and drug development professionals utilizing the STAT3 inhibitor OPB-51602, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not explicitly detailed in publicly available safety data sheets, this guide provides a framework for its safe handling and disposal based on general best practices for chemical waste management in a laboratory setting.
This compound is an orally bioavailable inhibitor of signal transducer and activator of transcription 3 (STAT3), with potential antineoplastic activity.[1][2] For shipping purposes, it is considered a non-hazardous chemical.[1] However, all chemical compounds, regardless of their hazard classification, should be handled with care and disposed of responsibly to minimize any potential environmental impact.
Handling and Storage:
Proper handling and storage are paramount to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
| Parameter | Recommendation | Source |
| Short-Term Storage (days to weeks) | 0 - 4 °C, dry and dark | [1] |
| Long-Term Storage (months to years) | -20 °C, dry and dark | [1] |
| Stock Solution Storage | 0 - 4 °C (short term), -20 °C (long term) | [1] |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical. | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO, not in water | [1] |
| Shelf Life | >2 years if stored properly | [1] |
Disposal Procedure: A General Workflow
The following procedure outlines a general workflow for the disposal of this compound. It is imperative to consult and adhere to your institution's specific waste disposal guidelines and local regulations.
Caption: General workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal. The absence of a specific Safety Data Sheet (SDS) with disposal instructions for this compound necessitates a cautious approach based on established laboratory safety principles.
References
Essential Safety and Handling Precautions for OPB-51602
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of OPB-51602, an orally bioavailable inhibitor of signal transducer and activator of transcription 3 (STAT3) with potential antineoplastic activity.[1][2] Given its mechanism of action and its investigation as a cancer therapeutic, this compound should be handled as a potent, cytotoxic compound.[3][4][5] Adherence to stringent safety protocols is mandatory to mitigate risks of exposure through skin contact, inhalation, or accidental ingestion.[6][7]
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate personal protective equipment.[6][7][8] Different laboratory procedures involving this compound necessitate varying levels of protection. The following table summarizes the recommended PPE for key handling scenarios.
| Activity | Minimum PPE Requirement | Enhanced Precautions (Recommended) |
| Unpacking and Storage | Double chemotherapy-tested gloves, disposable gown, eye protection (safety glasses with side shields).[8] | In addition to minimum PPE, a surgical mask is advised.[8] |
| Weighing and Aliquoting (Solid Form) | Double chemotherapy-tested gloves, disposable gown, eye protection (goggles), and an N95 or higher respirator within a certified chemical fume hood or biological safety cabinet. | A powered air-purifying respirator (PAPR) can be considered for frequent or large-quantity weighing. |
| Reconstitution and Dilution (Liquid Form) | Double chemotherapy-tested gloves, disposable, fluid-resistant gown, eye protection (goggles or face shield), and a surgical mask within a certified chemical fume hood or biological safety cabinet.[6][8] | A face shield is preferred over goggles for splash protection.[8] |
| In Vitro/In Vivo Administration | Double chemotherapy-tested gloves, disposable, fluid-resistant gown, and eye protection (safety glasses with side shields). | Goggles or a face shield should be used if there is a risk of splashing.[6] |
| Handling of Contaminated Waste | Double chemotherapy-tested gloves, disposable gown, and eye protection. | For large spills, industrial-thickness gloves, a plastic apron, and safety glasses are necessary.[6] |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Handling this compound.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous cytotoxic waste in accordance with institutional and regulatory guidelines.[9]
-
Solid Waste: Items such as gloves, gowns, and absorbent pads should be placed in designated, sealed, and clearly labeled "Trace" chemotherapy waste containers.[9]
-
Liquid Waste: Unused solutions or contaminated media must be collected in sealed, leak-proof containers labeled as hazardous chemical waste. Do not dispose of this waste down the drain.[9]
-
Sharps: Needles and syringes that have come into contact with this compound must be disposed of in a designated sharps container for cytotoxic waste.[9] If a syringe contains residual drug, it should be disposed of in a "Bulk" hazardous waste container.[9]
Emergency Procedures
In the event of accidental exposure or a spill, immediate action is crucial.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Spills: In case of a spill, the area should be secured to prevent further contamination.[7] Personnel should wear appropriate PPE, including double gloves, a gown, eye protection, and a respirator, while cleaning the spill using a chemotherapy spill kit.[7] All cleanup materials must be disposed of as cytotoxic waste.[7]
Researchers should always consult their institution's specific safety protocols and the relevant Safety Data Sheets for any chemicals used in conjunction with this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. STAT3 Inhibitor this compound Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. ipservices.care [ipservices.care]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.uri.edu [web.uri.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
